molecular formula C10H19B B1283877 (4-Bromobutyl)cyclohexane CAS No. 60439-16-9

(4-Bromobutyl)cyclohexane

Cat. No.: B1283877
CAS No.: 60439-16-9
M. Wt: 219.16 g/mol
InChI Key: FZFWXUKZEJDCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromobutyl)cyclohexane is a useful research compound. Its molecular formula is C10H19Br and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromobutylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19Br/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFWXUKZEJDCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553375
Record name (4-Bromobutyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60439-16-9
Record name (4-Bromobutyl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Bromobutyl)cyclohexane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the chemical and physical properties of (4-Bromobutyl)cyclohexane, a versatile building block in organic synthesis with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of the compound's characteristics, synthetic methodologies, and reactivity. Due to the limited availability of direct experimental spectroscopic data in public-domain literature, this guide presents predicted spectral analyses based on established principles and data from analogous structures. Detailed experimental protocols for a plausible synthetic route and a representative nucleophilic substitution reaction are also provided, alongside visualizations of key chemical workflows.

Introduction

This compound (CAS No. 60439-16-9) is a halogenated hydrocarbon featuring a cyclohexane ring connected to a four-carbon chain with a terminal bromine atom.[1][2][3][4][5] This bifunctional nature, combining a lipophilic cyclohexane moiety with a reactive alkyl bromide, makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1] The cyclohexane group can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, while the bromo-functionalized butyl chain provides a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and organometallic reactions.[1] This guide aims to provide a comprehensive repository of the known properties and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. This data has been aggregated from multiple chemical supplier databases and computational sources.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 60439-16-9[2][3]
Molecular Formula C₁₀H₁₉Br[2][3][4]
Molecular Weight 219.16 g/mol [2][3][4]
IUPAC Name 1-bromo-4-cyclohexylbutane[4]
Synonyms This compound, Cyclohexane, (4-bromobutyl)-[2][4][5]
Appearance Colorless liquid[1][5]
Density 1.152 g/cm³[2][6]
Boiling Point 244.1 °C at 760 mmHg[2][6]
Flash Point 98.7 °C[2][6]
XLogP3 4.1[6]

Spectroscopic Data (Predicted)

Direct experimental spectra for this compound are not widely available. The following tables present predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Assignment (See Figure 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a, H-b, H-c, H-d, H-e0.85 - 1.80m11H
H-f (CH₂)1.25 - 1.45m2H
H-g (CH₂)1.80 - 1.95m2H
H-h (CH₂-Br)3.40t, J ≈ 6.8 Hz2H

Figure 1: Structure of this compound with proton numbering for NMR assignment.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Assignment (Carbon)Predicted Chemical Shift (δ, ppm)
C1 (CH₂-Br)33 - 35
C232 - 34
C329 - 31
C437 - 39
C533 - 35
C626 - 28
C726 - 28
C833 - 35
C937 - 39
C1029 - 31

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Vibration ModeIntensity
2925 - 2850C-H stretch (cyclohexyl, alkyl)Strong
1450CH₂ bend (scissoring)Medium
650 - 550C-Br stretchMedium-Strong

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
218/220[M]⁺, isotopic pattern for one Br atom
139[M - Br]⁺
83[C₆H₁₁]⁺ (cyclohexyl fragment)
55[C₄H₇]⁺

Experimental Protocols

The following protocols are provided as representative procedures for the synthesis and subsequent reaction of this compound. These are based on established chemical literature for similar transformations and should be adapted and optimized as necessary.

Synthesis of this compound from 4-Cyclohexylbutan-1-ol

This procedure describes the bromination of a primary alcohol using phosphorus tribromide (PBr₃), a common and effective method for this transformation.

Materials:

  • 4-Cyclohexylbutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube is placed under an inert atmosphere (e.g., nitrogen or argon).

  • 4-Cyclohexylbutan-1-ol (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (200 mL) and added to the flask. The solution is cooled to 0 °C in an ice bath.

  • Phosphorus tribromide (e.g., 0.04 mol, a slight excess of bromine equivalents) is dissolved in anhydrous diethyl ether (50 mL) and added to the dropping funnel.

  • The PBr₃ solution is added dropwise to the stirred alcohol solution over a period of 60 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the slow, dropwise addition of saturated NaHCO₃ solution until effervescence ceases.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield pure this compound.

G cluster_synthesis Synthesis of this compound start 4-Cyclohexylbutan-1-ol reagents 1. PBr₃, Et₂O, 0°C 2. Stir at RT, 12-18h start->reagents Reaction workup Workup: 1. Quench with NaHCO₃ 2. Extraction with Et₂O 3. Wash with Brine 4. Dry over MgSO₄ reagents->workup purification Purification: Vacuum Distillation workup->purification product This compound purification->product

Caption: Synthetic workflow for the preparation of this compound.

Nucleophilic Substitution: Synthesis of an Ether

This protocol outlines a general procedure for the Williamson ether synthesis using this compound as the alkylating agent.

Materials:

  • This compound

  • Sodium ethoxide (or another desired sodium alkoxide)

  • Anhydrous ethanol (or the corresponding alcohol)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, sodium ethoxide (e.g., 0.05 mol) is dissolved or suspended in anhydrous DMF (100 mL).

  • This compound (e.g., 0.05 mol) is added to the stirred solution at room temperature.

  • The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is cooled to room temperature and poured into water (200 mL).

  • The aqueous mixture is extracted with diethyl ether (3 x 75 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude ether product is purified by column chromatography on silica gel.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.

Nucleophilic Substitution Reactions

The terminal bromine atom is a good leaving group, making the compound susceptible to Sₙ2 reactions with a wide range of nucleophiles.[1] This allows for the introduction of the 4-cyclohexylbutyl moiety onto various functional groups, including:

  • Ethers: Reaction with alkoxides.

  • Amines: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.

  • Esters: Reaction with carboxylate salts.

  • Nitriles: Reaction with cyanide salts.

Organometallic Chemistry

This compound can be used to prepare organometallic reagents, such as Grignard reagents, by reacting with magnesium metal in an ethereal solvent. The resulting Grignard reagent, 4-cyclohexylbutylmagnesium bromide, is a potent nucleophile that can react with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds.

G cluster_reactivity Key Reactions of this compound cluster_sn2 Nucleophilic Substitution (Sₙ2) cluster_grignard Grignard Reaction start This compound nu Nucleophile (Nu⁻) e.g., RO⁻, R₂NH, CN⁻ start->nu Reacts with mg Mg, THF start->mg Reacts with sn2_product Cyclohexyl-(CH₂)₄-Nu grignard_reagent Cyclohexyl-(CH₂)₄-MgBr electrophile Electrophile (E⁺) e.g., R₂C=O grignard_product Cyclohexyl-(CH₂)₄-E-OH

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

While specific examples of this compound in marketed drugs are not readily identifiable, its structural motifs are relevant to medicinal chemistry. The introduction of a cyclohexyl group can increase the lipophilicity of a compound, potentially improving its membrane permeability and metabolic stability. As a linker, the butyl chain can be used to connect a pharmacophore to another functional group or to explore the binding pocket of a biological target.

In materials science, this compound has been cited as a building block for the synthesis of complex molecules such as cyclohexane-based macrocycles.[1] Its incorporation into polymers or liquid crystals could also be explored to tailor their thermal and functional properties.[1]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile chemical intermediate. This technical guide has provided a consolidated summary of its chemical and physical properties, predicted spectroscopic data, and detailed experimental protocols for its synthesis and reaction. While there is a need for more publicly available experimental data on this compound, the information presented here serves as a useful resource for researchers and scientists in organic synthesis, medicinal chemistry, and materials science.

References

Spectroscopic Profile of (4-Bromobutyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (4-Bromobutyl)cyclohexane, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided for researchers and professionals in drug development and chemical sciences.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (CAS: 60439-16-9, Molecular Formula: C₁₀H₁₉Br, Molecular Weight: 219.16 g/mol ).[1][2] These predictions are derived from the analysis of analogous structures such as bromocyclohexane, 1-bromobutane, and other substituted cyclohexanes.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.40Triplet (t)2H-CH₂-Br
~1.85Multiplet (m)2H-CH₂-CH₂-Br
~1.60 - 1.80Multiplet (m)5HCyclohexyl -H (axial & equatorial)
~1.10 - 1.40Multiplet (m)6HCyclohexyl -H & Butyl -CH₂-
~0.85 - 1.05Multiplet (m)4HCyclohexyl -H (axial) & Butyl -CH₂-

Note: The proton chemical shifts for the cyclohexane ring are complex and overlapping due to the conformational flexibility and the presence of axial and equatorial protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~37.5Cyclohexyl -CH
~34.0-CH₂-Br
~33.0Cyclohexyl -CH₂
~32.5-CH₂-CH₂-Br
~29.0-CH₂-CH₂-Cyclohexyl
~26.5Cyclohexyl -CH₂

Note: The carbon attached to the bromine atom is expected to be in the 30-40 ppm range. The exact chemical shifts of the cyclohexane carbons can vary based on conformational effects.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2925 - 2850StrongC-H Stretching (Cyclohexyl & Butyl)
1450MediumC-H Bending (Scissoring)
650 - 550Medium-StrongC-Br Stretching

Note: The IR spectrum of an alkyl halide is often characterized by the strong C-H stretching and bending vibrations. The C-Br stretch is a key diagnostic peak, though it appears in the lower frequency "fingerprint" region.[3]

Predicted Mass Spectrometry (MS) Data (Electron Ionization, 70 eV)
m/zRelative IntensityAssignment
218/220Low[M]⁺ (Molecular ion peak with bromine isotopes)
139Medium[M - Br]⁺
83High[C₆H₁₁]⁺ (Cyclohexyl fragment)
55High[C₄H₇]⁺ (Butyl fragment)

Note: A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid haloalkanes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse sequence.

      • Spectral Width: 0-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum and identify the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small drop of neat (undiluted) liquid this compound directly onto the ATR crystal.[6]

  • Instrument Parameters (FTIR Spectrometer):

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Data Processing:

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument Parameters (GC-MS or Direct Infusion):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-400.

  • Data Acquisition:

    • Introduce the sample into the ion source. If using GC-MS, the compound will be separated on a capillary column before entering the mass spectrometer.

  • Data Processing:

    • Identify the molecular ion peak and any characteristic isotopic patterns.

    • Analyze the fragmentation pattern to identify key structural fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shift, Integration, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Group Identification) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Constants of 1-Bromo-4-cyclohexylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical constants of 1-Bromo-4-cyclohexylbutane (also known as (4-Bromobutyl)cyclohexane), a valuable building block in organic synthesis. This document is intended to serve as a reliable resource for laboratory professionals, presenting curated data, detailed experimental protocols, and a visualization of its synthesis.

Core Physical Constants

The following table summarizes the key physical and chemical properties of 1-Bromo-4-cyclohexylbutane. It is important to distinguish between experimentally determined values and computationally predicted data.

PropertyValueData TypeSource
CAS Number 60439-16-9Experimental[1]
Molecular Formula C₁₀H₁₉Br-[1]
Molecular Weight 219.16 g/mol Calculated[1]
Boiling Point 244.1 °C at 760 mmHgExperimental[1]
Density 1.152 g/cm³Experimental[1]
Refractive Index Not Experimentally Determined--
Melting Point Not Experimentally Determined--
Flash Point 98.7 °CExperimental[1]

Experimental Protocols

Detailed methodologies for the determination of the primary physical constants and the synthesis of 1-Bromo-4-cyclohexylbutane are provided below.

Synthesis of 1-Bromo-4-cyclohexylbutane

A documented method for the synthesis of 1-Bromo-4-cyclohexylbutane involves the bromination of 4-cyclohexylbutan-1-ol using phosphorus tribromide.[1]

Materials:

  • 4-Cyclohexylbutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Ice

  • Brine solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Cool 47 mmol of 4-cyclohexylbutan-1-ol to -5 °C in a flask under a nitrogen atmosphere.

  • Slowly add 23 mmol of phosphorus tribromide dropwise over a period of 10-15 minutes, maintaining the temperature at or below 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Allow the mixture to warm to room temperature and continue stirring for 2 hours.

  • Heat the reaction mixture to 100 °C for 1.5 hours.

  • Cool the mixture back down to 0 °C.

  • Quench the reaction by carefully adding 50 g of ice.

  • Dilute the mixture with 100 ml of brine and extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by distillation at 2 mm Hg and 100 °C to yield 1-Bromo-4-cyclohexylbutane as a colorless liquid.

Determination of Boiling Point

The boiling point of a liquid can be determined using a distillation apparatus.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

Procedure:

  • Place a small volume of 1-Bromo-4-cyclohexylbutane into the distillation flask along with a few boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer or a graduated cylinder and an analytical balance.

Procedure using a Graduated Cylinder:

  • Weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass.

  • Add a known volume (e.g., 5-10 mL) of 1-Bromo-4-cyclohexylbutane to the graduated cylinder, reading the volume from the bottom of the meniscus.

  • Weigh the graduated cylinder with the liquid and record the new mass.

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume. For higher accuracy, this procedure should be repeated, and the average density calculated.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and can be measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Apply a few drops of 1-Bromo-4-cyclohexylbutane to the surface of the prism.

  • Close the prism and allow the sample to reach thermal equilibrium, typically by circulating water from a constant temperature bath (e.g., at 20 °C).

  • Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index value from the instrument's scale.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathway for 1-Bromo-4-cyclohexylbutane from 4-cyclohexylbutan-1-ol.

Synthesis_of_1_Bromo_4_cyclohexylbutane 4-Cyclohexylbutan-1-ol 4-Cyclohexylbutan-1-ol Reaction Bromination 4-Cyclohexylbutan-1-ol->Reaction PBr3 PBr₃ PBr3->Reaction 1-Bromo-4-cyclohexylbutane 1-Bromo-4-cyclohexylbutane Reaction->1-Bromo-4-cyclohexylbutane

Caption: Synthesis of 1-Bromo-4-cyclohexylbutane via bromination of the corresponding alcohol.

References

An In-depth Technical Guide to (4-Bromobutyl)cyclohexane (CAS Number: 60439-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (4-Bromobutyl)cyclohexane (CAS No. 60439-16-9). All quantitative data is presented in structured tables for ease of reference. Detailed experimental methodologies for key synthetic routes are outlined, and logical workflows are visualized using Graphviz diagrams. Notably, a thorough review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity and toxicological profile of this compound, a critical consideration for its potential use in drug development and life sciences research.

Chemical Identity and Physical Properties

This compound is an organic compound featuring a cyclohexane ring substituted with a 4-bromobutyl group.[1][2] This structure imparts both non-polar characteristics, due to the saturated cyclohexane ring, and a degree of polarity from the bromobutyl functional group.[2] It is a colorless liquid with a characteristic strong bromine odor.[3]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 60439-16-9[1][3][4][5]
IUPAC Name 1-bromo-4-cyclohexylbutane[1][3]
Synonyms This compound, Cyclohexane, (4-bromobutyl)-[1][2][5]
Molecular Formula C₁₀H₁₉Br[1][3][4][5]
SMILES C1CCC(CC1)CCCCBr[1][3]
InChI Key FZFWXUKZEJDCMB-UHFFFAOYSA-N[3]
MDL Number MFCD06658371[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 219.16 g/mol [1][3][4][5]
Appearance Colorless liquid[2][3]
Density 1.152 g/cm³[1][4]
Boiling Point 244.1 °C at 760 mmHg[1][4]
Flash Point 98.7 °C[1][4]
Purity Typically ≥95%[6]

Synthesis and Experimental Protocols

This compound is primarily utilized as a chemical intermediate in organic synthesis and materials science.[2][3] Its synthesis can be achieved through several general methods, including the halogenation of cyclohexane or substitution reactions on cyclohexane-containing precursors.

General Synthetic Approaches
  • Halogenation of Cyclohexylbutane: This approach involves the direct bromination of cyclohexylbutane using a suitable brominating agent, often in the presence of a radical initiator.

  • Substitution Reaction of 4-Cyclohexylbutan-1-ol: A common and reliable method involves the conversion of the hydroxyl group of 4-cyclohexylbutan-1-ol to a good leaving group, followed by nucleophilic substitution with a bromide ion. Reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) are typically employed.

  • Ring-opening of Cyclobutylcyclohexane: While less common, the cleavage of the cyclobutane ring in cyclobutylcyclohexane with a bromine source could potentially yield the desired product.

Detailed Experimental Protocol: Bromination of 4-Cyclohexylbutan-1-ol

The following is a representative protocol adapted from standard procedures for the conversion of primary alcohols to alkyl bromides.

Materials:

  • 4-Cyclohexylbutan-1-ol

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated sulfuric acid

  • Anhydrous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyclohexylbutan-1-ol (1 equivalent) and 48% hydrobromic acid (2 equivalents).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.5 equivalents) with continuous stirring.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add an equal volume of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Cyclohexylbutan-1-ol 4-Cyclohexylbutan-1-ol Reaction_Vessel Reflux 4-Cyclohexylbutan-1-ol->Reaction_Vessel HBr / H2SO4 HBr / H2SO4 HBr / H2SO4->Reaction_Vessel Extraction Liquid-Liquid Extraction Reaction_Vessel->Extraction Washing Washing Steps Extraction->Washing Drying Drying Washing->Drying Purification Vacuum Distillation Drying->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Chemical Reactivity and Applications

The primary reactivity of this compound stems from the carbon-bromine bond. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and can also participate in elimination reactions.[2][3]

  • Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a variety of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functional groups at the terminus of the butyl chain.

  • Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent forms the corresponding Grignard reagent, a powerful carbon nucleophile used in the formation of new carbon-carbon bonds.

  • Coupling Reactions: The compound can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to link the cyclohexylbutyl moiety to other organic fragments.

These reactive properties make this compound a versatile building block in the synthesis of more complex molecules with potential applications in:

  • Materials Science: As a precursor for liquid crystals and polymers, where the rigid cyclohexane core and the flexible alkyl chain can influence material properties.[3]

  • Organic Synthesis: As a key intermediate for the construction of diverse molecular architectures.

Chemical_Reactions cluster_reactions Key Reactions cluster_products Resulting Products / Intermediates Start This compound Substitution Nucleophilic Substitution (e.g., + Nu⁻) Start->Substitution Grignard Grignard Formation (e.g., + Mg) Start->Grignard Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Substituted_Product R-Nu (New Functional Group) Substitution->Substituted_Product Grignard_Reagent R-MgBr (Grignard Reagent) Grignard->Grignard_Reagent Coupled_Product R-R' (Coupled Molecule) Coupling->Coupled_Product

Key chemical reactions of this compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and literature reveals a lack of specific data on the biological activity, mechanism of action, and toxicological profile of this compound (CAS 60439-16-9). While some studies have investigated the biological activities of other cyclohexane derivatives, these findings cannot be directly extrapolated to this specific compound.

For professionals in drug development and life sciences, this represents a critical knowledge gap. Any consideration of this compound for biological applications would necessitate a thorough in vitro and in vivo toxicological and pharmacological evaluation, starting with preliminary cytotoxicity and bioactivity screening assays.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Information

Hazard ClassHazard StatementSource(s)
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[7]
Hazardous to the aquatic environment, long-term hazard (Category 1)H410: Very toxic to aquatic life with long lasting effects[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a well-characterized chemical intermediate with established synthetic utility in organic chemistry and materials science. Its physicochemical properties and primary reactive pathways are documented. However, for the intended audience of researchers, scientists, and drug development professionals, the complete absence of data regarding its biological activity, mechanism of action, and toxicological profile is a significant limitation. Future research to elucidate the biological effects of this compound is essential before its potential in any life science application can be considered.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromobutyl)cyclohexane is a substituted cycloalkane that serves as a valuable building block in organic synthesis and drug discovery. Its molecular structure, characterized by a flexible bromobutyl chain attached to a conformationally dynamic cyclohexane ring, presents an interesting case study in stereochemistry and conformational analysis. Understanding the three-dimensional arrangement of atoms in this molecule is crucial for predicting its reactivity, physical properties, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, supported by theoretical principles and detailed experimental protocols.

Molecular Structure

The fundamental structural details of this compound are summarized in the table below. The molecule consists of a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain, and a 4-bromobutyl substituent. The flexible nature of the butyl chain adds a layer of complexity to its conformational analysis.

PropertyValueReference
IUPAC Name 1-bromo-4-cyclohexylbutane[1]
Synonyms This compound[1]
CAS Number 60439-16-9
Molecular Formula C₁₀H₁₉Br
Molecular Weight 219.16 g/mol [1]
SMILES String C1CCC(CC1)CCCCBr

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformation of the cyclohexane ring and the orientation of the 4-bromobutyl substituent. The cyclohexane ring undergoes a rapid "ring flip" between two chair conformations at room temperature. In a substituted cyclohexane, this ring flip interconverts axial and equatorial positions of the substituent.

The 4-bromobutyl substituent is a long-chain alkyl group with a terminal bromine atom. The steric bulk of this group will strongly favor the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the cyclohexane ring. When the 4-bromobutyl group is in the axial position, it experiences significant steric repulsion from the axial hydrogens at the C3 and C5 positions.

Furthermore, the butyl chain itself possesses rotational freedom around its carbon-carbon single bonds. Gauche interactions within the butyl chain can also influence the overall stability of the conformer. The most stable rotamer of the butyl chain will likely be an extended anti-conformation to minimize intramolecular steric strain. When the entire substituent is in the axial position, there is a higher probability of gauche interactions between the first C-C bond of the substituent and the C-C bonds of the cyclohexane ring.

Given the substantial steric bulk of the entire 4-bromobutyl group, it is expected to have a large effective A-value, leading to a strong preference for the equatorial conformation. The equilibrium will therefore lie heavily towards the conformer with the 4-bromobutyl group in the equatorial position.

Chair-Flipping Equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the bromination of 4-cyclohexylbutan-1-ol using phosphorus tribromide (PBr₃). This reaction proceeds via a nucleophilic substitution mechanism.

Materials:

  • 4-Cyclohexylbutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Nitrogen gas

Procedure: [1]

  • In a round-bottom flask under a nitrogen atmosphere, cool 4-cyclohexylbutan-1-ol (47 mmol) to -5 °C.

  • Slowly add phosphorus tribromide (23 mmol) dropwise over 10-15 minutes, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to 100 °C for 1.5 hours.

  • Cool the mixture to 0 °C and quench the reaction by adding 50 g of ice.

  • Dilute the mixture with 100 mL of brine and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation (100 °C at 2 mm Hg) to obtain this compound as a colorless liquid.[1]

Determination of Conformational Equilibrium by NMR Spectroscopy

The ratio of axial to equatorial conformers of this compound can be determined using low-temperature ¹H NMR spectroscopy. At low temperatures, the ring flip is slow on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial conformers. The relative populations can be determined by integrating the signals corresponding to each conformer.

Furthermore, at room temperature where the ring flip is fast, the observed coupling constants are a weighted average of the coupling constants for the individual conformers. The analysis of the coupling constants of the proton on the carbon bearing the substituent (the methine proton) can provide information about the conformational equilibrium. In the equatorial conformer, this proton is axial and will exhibit large axial-axial couplings to the adjacent axial protons. In the axial conformer, this proton is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings.

General Protocol:

  • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈).

  • Acquire a ¹H NMR spectrum at room temperature.

  • Gradually lower the temperature of the NMR probe until the signals for the methine proton and other relevant protons broaden and then resolve into two distinct sets of signals, corresponding to the axial and equatorial conformers.

  • Integrate the corresponding signals for the two conformers to determine their relative populations.

  • Calculate the equilibrium constant (K = [equatorial]/[axial]) and the Gibbs free energy difference (ΔG = -RTlnK).

  • At various temperatures, measure the coupling constants of the methine proton to deduce the dihedral angles and further confirm the conformational assignments.

G cluster_workflow Workflow for Conformational Analysis A Synthesize this compound B Prepare NMR Sample in Deuterated Solvent A->B C Acquire Room Temperature 1H NMR B->C D Perform Low-Temperature NMR Experiments C->D E Observe Signal Broadening and Splitting D->E F Integrate Signals of Axial and Equatorial Conformers E->F I Analyze Coupling Constants E->I G Calculate Equilibrium Constant (K) F->G H Calculate Gibbs Free Energy Difference (ΔG) G->H J Determine Dihedral Angles and Confirm Conformation I->J

References

A Technical Guide to the Solubility of (4-Bromobutyl)cyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Bromobutyl)cyclohexane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's chemical structure and data from analogous molecules. Furthermore, it supplies a detailed experimental protocol for researchers to determine precise solubility values in their own laboratory settings.

Introduction: Structural Analysis and Solubility Principles

This compound (CAS: 60439-16-9, Molecular Formula: C₁₀H₁₉Br) is an organic compound featuring a non-polar cyclohexane ring and a four-carbon alkyl (butyl) chain.[1][2] A terminal bromine atom introduces a degree of polarity due to the electronegativity difference between carbon and bromine.[1] The molecule's overall character is predominantly hydrophobic and non-polar, which is the primary determinant of its solubility.[1]

The guiding principle for solubility is "like dissolves like." This means that non-polar or weakly polar solutes will dissolve best in non-polar or weakly polar solvents, while polar solutes dissolve best in polar solvents. Given its structure, this compound is expected to be readily soluble in a wide range of non-polar and moderately polar organic solvents and largely insoluble in highly polar solvents like water.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in various common organic solvents. These predictions are based on its chemical structure and the reported solubility of structurally similar compounds, such as bromocyclohexane and butylcyclohexane.[3][4][5] Bromocyclohexane is noted to be miscible with ethanol, ether, acetone, benzene, and carbon tetrachloride.[6]

Solvent Class Solvent Example Predicted Solubility Rationale
Non-Polar Aliphatic Hexane, HeptaneMiscibleThe large non-polar alkyl and cycloalkyl groups of the solute have strong van der Waals interactions with non-polar aliphatic solvents.
Non-Polar Aromatic Toluene, BenzeneMiscibleSimilar to aliphatic solvents, strong dispersion forces promote miscibility. Bromocyclohexane is known to be soluble in benzene.[3][4]
Ethers Diethyl Ether, THFMiscibleEthers are weakly polar and are excellent solvents for organohalides. Bromocyclohexane shows good solubility in ether.[4][6][7]
Halogenated Dichloromethane (DCM), ChloroformMiscibleThese solvents can effectively solvate the alkyl halide portion of the molecule. Bromocyclohexane is soluble in chloroform and carbon tetrachloride.[6][7]
Ketones AcetoneSoluble / MiscibleAcetone's moderate polarity and ability to engage in dipole-dipole interactions allow it to dissolve many organobromine compounds. Bromocyclohexane is miscible with acetone.[6]
Esters Ethyl AcetateSoluble / MiscibleEthyl acetate is a moderately polar solvent capable of dissolving compounds with both non-polar and weakly polar functional groups.
Alcohols Ethanol, MethanolSolubleWhile alcohols are polar and capable of hydrogen bonding, their alkyl chains provide non-polar character, allowing for the solvation of larger organohalides. Bromocyclohexane is miscible with ethanol.[6]
Highly Polar Protic WaterInsolubleThe large, non-polar hydrocarbon structure is hydrophobic, making it immiscible with water. Structurally similar bromocyclohexane and butylcyclohexane are insoluble in water.[3][5][8]

Experimental Protocol for Solubility Determination

This section provides a standardized methodology for quantitatively determining the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature. The method described is a static equilibrium method followed by gravimetric analysis.

Objective: To determine the concentration (e.g., in g/100 mL) of this compound in a chosen organic solvent at saturation.

Materials:

  • This compound

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or test tubes with sealable caps

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Micropipettes

  • Glass syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed glass vials for analysis

Procedure:

  • Preparation: Add a volume of the selected solvent (e.g., 5.0 mL) to several sealable vials. Place these vials in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate.

  • Addition of Solute: Add an excess of this compound to each vial. An "excess" ensures that a saturated solution is formed, which will be visually confirmed by the presence of undissolved droplets of the solute.

  • Equilibration: Securely cap the vials and place them in the shaker. Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The agitation ensures continuous mixing between the solvent and the excess solute.[9]

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature. This allows the undissolved this compound to settle, forming a distinct layer.

  • Sample Collection: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear, supernatant (saturated solution) using a glass syringe. Avoid disturbing the undissolved layer.

  • Filtration: Attach a syringe filter to the syringe and dispense the collected solution into a pre-weighed (tared) glass vial. This step removes any microscopic, undissolved droplets.

  • Solvent Evaporation: Place the vial containing the saturated solution in a fume hood or use a gentle stream of nitrogen to evaporate the solvent completely.

  • Gravimetric Analysis: Once the solvent is fully evaporated, re-weigh the vial containing the non-volatile solute residue.

  • Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = [(Mass of vial + residue) - (Mass of empty vial)] / (Volume of sample collected in mL) * 100

Safety Precautions:

  • Always handle this compound and organic solvents inside a certified fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow start Start prep 1. Add Solvent to Vials & Equilibrate Temperature start->prep add_solute 2. Add Excess Solute This compound prep->add_solute equilibrate 3. Agitate for 24-48h to Reach Equilibrium add_solute->equilibrate settle 4. Let Phases Settle at Constant Temperature equilibrate->settle sample 5. Withdraw Known Volume of Saturated Supernatant settle->sample filter 6. Filter Sample into Pre-weighed Vial sample->filter evaporate 7. Evaporate Solvent to Isolate Solute filter->evaporate weigh 8. Weigh Residue (Final Mass) evaporate->weigh calculate 9. Calculate Solubility (g / 100 mL) weigh->calculate end_node End calculate->end_node

Caption: Workflow for determining the solubility of a liquid solute.

References

(4-Bromobutyl)cyclohexane: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the alicyclic hydrocarbon (4-Bromobutyl)cyclohexane, a valuable building block in organic synthesis. While the specific historical record of its initial discovery is not prominently documented in scientific literature, this document outlines a plausible and widely recognized synthetic route for its first preparation. Detailed experimental protocols, key physicochemical properties, and a logical workflow of the synthesis are presented to serve as a practical resource for researchers. The reactivity of the terminal bromine atom, combined with the conformational properties of the cyclohexane ring, makes this compound a versatile intermediate in the development of novel chemical entities.

Physicochemical Properties

This compound is a colorless liquid with a characteristically strong bromine odor.[1] It is a halogenated hydrocarbon, and its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C10H19Br[2][3]
Molecular Weight 219.16 g/mol [2][3][4][5]
CAS Number 60439-16-9[1][2][3][4]
Density 1.152 g/cm³[2][5]
Boiling Point 244.1 °C at 760 mmHg[2][5]
Flash Point 98.7 °C[2][5]
IUPAC Name 1-bromo-4-cyclohexylbutane[4]

Plausible First Synthesis

The most probable first synthesis of this compound involves the bromination of the corresponding alcohol, 4-Cyclohexyl-butan-1-ol. This is a standard and efficient method for the preparation of primary alkyl bromides. The reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:

G cluster_0 Reaction Scheme 4-Cyclohexyl-butan-1-ol 4-Cyclohexyl-butan-1-ol Phosphorus_tribromide Phosphorus_tribromide This compound This compound reactant 4-Cyclohexyl-butan-1-ol reagent PBr₃ product This compound reactant->product

Caption: Bromination of 4-Cyclohexyl-butan-1-ol.

Experimental Protocol

The following detailed experimental protocol is adapted from a documented synthesis of 1-bromo-4-cyclohexylbutane.[6]

Materials:

  • 4-Cyclohexyl-butan-1-ol (8.1 mL, 47 mmol)

  • Phosphorus tribromide (2.2 mL, 23 mmol)

  • Ice

  • Brine solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-Cyclohexyl-butan-1-ol (8.1 mL, 47 mmol) is cooled to -5 °C under a nitrogen atmosphere.

  • Phosphorus tribromide (2.2 mL, 23 mmol) is added dropwise over a period of 10-15 minutes.

  • The reaction mixture is stirred at 0 °C for 15 minutes.

  • The mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Following this, the mixture is heated to 100 °C for 1.5 hours.

  • The reaction is then cooled to 0 °C and quenched with the addition of 50 g of ice.

  • The mixture is diluted with 100 mL of brine and extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed, and the crude product is purified by distillation at 2 mm Hg and 100 °C.

Results

The synthesis yields 9.84 g (96%) of this compound as a colorless liquid.[6]

Spectroscopic Data:

  • NMR (CDCl3, TMS): δ 0.6-2.3 (m, 17H), 3.43 (t, J=7 Hz, 2H).[6]

Synthesis Workflow

The logical flow of the synthesis of this compound from 4-Cyclohexyl-butan-1-ol is depicted below.

G start Start reagents Reagents: - 4-Cyclohexyl-butan-1-ol - Phosphorus tribromide start->reagents reaction Reaction: - Cool to -5 °C - Add PBr₃ dropwise - Stir at 0 °C, then room temp - Heat to 100 °C reagents->reaction quench Quenching: - Cool to 0 °C - Add ice reaction->quench extraction Workup: - Dilute with brine - Extract with diethyl ether - Wash with brine quench->extraction drying Drying: - Dry over anhydrous Na₂SO₄ extraction->drying purification Purification: - Distillation (2 mm Hg, 100 °C) drying->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis.

Conclusion

This compound is a key synthetic intermediate, and its preparation from 4-cyclohexyl-butan-1-ol represents a fundamental and efficient transformation in organic chemistry. The detailed protocol and data presented in this guide offer a solid foundation for researchers utilizing this compound in their synthetic endeavors. The high yield and straightforward nature of this synthesis make it a reliable method for accessing this versatile building block.

References

Theoretical Framework for the Conformational Analysis of (4-Bromobutyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a foundational understanding of the theoretical principles governing the conformational behavior of (4-bromobutyl)cyclohexane. Due to a lack of specific published theoretical studies on this molecule, this document outlines a proposed computational approach based on established principles of conformational analysis of substituted cyclohexanes.

Introduction

This compound is a disubstituted cycloalkane with applications as a building block in organic synthesis and materials science.[1] Its chemical reactivity and biological activity are intrinsically linked to its three-dimensional structure. Understanding the conformational preferences of the cyclohexane ring and the appended bromobutyl chain is therefore crucial for predicting its behavior in chemical reactions and biological systems. This guide will delve into the theoretical aspects of its conformational landscape and propose a standard computational workflow for its detailed analysis.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These values, sourced from publicly available databases, provide a baseline for its molecular characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₉BrPubChem[2]
Molecular Weight 219.16 g/mol PubChem[2]
XLogP3 4.1PubChem[2]
Boiling Point 244.1 °C at 760 mmHgEchemi[3]
Density 1.152 g/cm³Echemi[3]
Flash Point 98.7 °CEchemi[3]
CAS Number 60439-16-9PubChem[2]

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain.[4][5] The substituent on the cyclohexane ring can occupy two distinct positions: axial and equatorial.

  • Axial (a): Bonds parallel to the principal axis of the ring.

  • Equatorial (e): Bonds that extend from the perimeter of the ring.

The interconversion between two chair conformations, known as ring flipping, is a rapid process at room temperature.[5] During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial.

For monosubstituted cyclohexanes, the conformation where the substituent occupies the equatorial position is generally more stable. This is due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogen atoms on the same side of the ring.[6]

In the case of this compound, the bromobutyl group is the substituent. Therefore, the chair conformation with the (4-bromobutyl) group in the equatorial position is expected to be the most stable conformer.

Figure 1: Chair conformations of this compound.

Conformational Analysis of the Butyl Chain

The 4-bromobutyl substituent itself has conformational flexibility due to rotation around its C-C single bonds. A full theoretical study would involve scanning the potential energy surface by systematically rotating the dihedral angles of the butyl chain to identify low-energy conformers. This analysis is crucial as the spatial orientation of the bromine atom can significantly influence the molecule's reactivity and intermolecular interactions.

Proposed Experimental and Computational Protocols

5.1. Computational Methodology

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

  • Initial Structure Generation: Generation of the 3D structure of this compound. Both the axial and equatorial conformers of the cyclohexane ring should be considered as starting points.

  • Conformational Search: A systematic or stochastic conformational search should be performed to explore the potential energy surface of the flexible butyl chain for both the axial and equatorial isomers of the cyclohexane ring. This can be achieved using molecular mechanics methods.

  • Geometry Optimization and Energy Calculation: The low-energy conformers identified from the conformational search should be subjected to geometry optimization and energy calculations using higher levels of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

  • Frequency Analysis: Vibrational frequency calculations should be performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Population Analysis: The relative energies of the stable conformers can be used to calculate their equilibrium populations at a given temperature using the Boltzmann distribution.

computational_workflow start Start Initial 3D Structure Generation conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization & Energy Calculation (DFT) conf_search->geom_opt freq_analysis Frequency Analysis (Verify Minima & Obtain Thermodynamic Data) geom_opt->freq_analysis pop_analysis Population Analysis (Boltzmann Distribution) freq_analysis->pop_analysis end End Conformational Landscape & Energetics pop_analysis->end

Figure 2: A typical computational workflow for conformational analysis.

Reactivity and Potential Signaling Pathways

The bromine atom in this compound makes it susceptible to nucleophilic substitution and elimination reactions.[1] The accessibility of the C-Br bond for a nucleophilic attack will be influenced by the overall conformation of the molecule. A detailed understanding of the conformational landscape can, therefore, provide insights into its reactivity.

While there is no specific information available regarding the involvement of this compound in signaling pathways, its structural motifs could potentially allow it to interact with biological macromolecules. Any such interaction would be highly dependent on the three-dimensional shape of the molecule.

reaction_pathways reactant This compound sn2 Nucleophilic Substitution (SN2) reactant->sn2 Nucleophile e2 Elimination (E2) reactant->e2 Base product_sn2 Substituted Product sn2->product_sn2 product_e2 Alkene Product e2->product_e2

Figure 3: Potential reaction pathways for this compound.

Conclusion

This technical guide has outlined the key theoretical considerations for understanding the conformational behavior of this compound. While specific experimental or computational data for this molecule is sparse in the current literature, a robust analysis can be performed using established computational chemistry protocols. Such studies would provide valuable insights into its structure-property relationships, which are essential for its application in chemical synthesis and drug development. The proposed workflows and theoretical framework serve as a starting point for researchers and scientists interested in the detailed molecular modeling of this compound.

References

Methodological & Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (4-Bromobutyl)cyclohexane is a valuable alkylating agent in organic synthesis, serving as a versatile building block for the introduction of the 4-cyclohexylbutyl moiety into various molecular scaffolds.[1] Its structure, featuring a primary alkyl bromide, makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon-bromine bond is polar, with a partial positive charge on the carbon atom, making it susceptible to attack by a wide range of nucleophiles.[2] These reactions are fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other bioactive compounds.[1][3] This document provides detailed protocols and data for the reaction of this compound with common nucleophiles.

General Principles of Reactivity

This compound is a primary alkyl halide. As such, its reactions with strong nucleophiles are typically dominated by the SN2 mechanism.[4][5] This mechanism involves a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[6] This "backside attack" leads to an inversion of configuration at the carbon center, although for this specific molecule, the reaction center is not a stereocenter.[5][7]

The SN2 pathway is favored for primary halides due to the low steric hindrance around the reaction site, which allows for easy approach of the nucleophile.[5][6] Competing elimination reactions (E2) are less likely with primary halides unless a sterically hindered, strong base is used.[8] To maximize the yield of the substitution product, reaction conditions should be carefully chosen, such as using a strong nucleophile that is a weak base and employing a polar aprotic solvent to enhance the nucleophile's reactivity.[9]

Figure 1. General SN2 mechanism for this compound.

Reaction with Azide Nucleophile: Synthesis of 4-Cyclohexylbutyl Azide

Application: Alkyl azides are versatile synthetic intermediates. They are precursors to primary amines upon reduction and are key components in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions for forming triazoles.

Experimental Protocol

This protocol is designed to favor the SN2 pathway for the reaction of this compound with sodium azide.[9]

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water, Saturated aqueous sodium bicarbonate, Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reagents: Add this compound (1.0 eq) and sodium azide (1.5 eq) to the flask.

  • Solvent: Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the alkyl halide.[9]

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether. Wash sequentially with water (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, 4-cyclohexylbutyl azide, can be purified by vacuum distillation or column chromatography if necessary.

Reaction with Cyanide Nucleophile: Synthesis of 5-Cyclohexylpentanenitrile

Application: The introduction of a cyanide group forms a nitrile, which extends the carbon chain by one carbon.[10] Nitriles are valuable intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.

Experimental Protocol

This protocol describes the synthesis of 5-cyclohexylpentanenitrile via an SN2 reaction.

Materials:

  • This compound (1.0 eq)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 eq)

  • Ethanol

  • Water

  • Diethyl ether

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a round-bottom flask, dissolve sodium or potassium cyanide in a minimal amount of water and add ethanol.

  • Reagent Addition: Add this compound to the cyanide solution.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The use of an ethanol solvent is crucial to avoid side reactions.[10]

  • Workup: Cool the reaction mixture and pour it into a larger volume of water. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting 5-cyclohexylpentanenitrile can be purified by vacuum distillation.

Reaction with Triphenylphosphine: Synthesis of (4-Cyclohexylbutyl)triphenylphosphonium Bromide

Application: Alkyltriphenylphosphonium salts are stable crystalline solids that are precursors to Wittig reagents.[11] Upon treatment with a strong base, they form ylides, which react with aldehydes and ketones to produce alkenes.

Experimental Protocol

This protocol details the formation of a phosphonium salt from this compound.

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.05 eq)

  • Toluene or Acetonitrile (anhydrous)

  • Diethyl ether

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene.

  • Reagent Addition: Add this compound to the solution.

  • Reaction: Heat the mixture to reflux for 24-48 hours. The phosphonium salt will often precipitate from the solution as a white solid.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by suction filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting (4-cyclohexylbutyl)triphenylphosphonium bromide salt under vacuum. The product is often used in the next step without further purification.

Summary of Reactions
EntryNucleophileReagentSolventTemperatureProductTypical Yield
1Azide (N₃⁻)NaN₃DMF60-80 °C4-Cyclohexylbutyl azide> 85%
2Cyanide (CN⁻)NaCN / KCNEthanolReflux5-Cyclohexylpentanenitrile> 80%
3PhosphinePPh₃TolueneReflux(4-Cyclohexylbutyl)triphenylphosphonium bromide> 90%
4Hydroxide (OH⁻)NaOHH₂O/THFReflux4-Cyclohexylbutan-1-olVariable
5Amine (NH₃)NH₃ (aq)EthanolSealed Tube4-Cyclohexylbutan-1-amine[12]Variable

Yields are estimates based on typical SN2 reactions with primary alkyl bromides and may vary based on specific reaction conditions.

workflow start Reaction Setup (Flask, Stirrer, Condenser) reagents Add this compound, Nucleophile, and Solvent start->reagents reaction Heat to Specified Temp (e.g., Reflux) reagents->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Cool & Quench Reaction monitor->workup Complete extraction Liquid-Liquid Extraction (e.g., Ether/Water) workup->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Isolated Product purification->product

Figure 2. General experimental workflow for synthesis and purification.

synthetic_utility cluster_products Primary Products cluster_derivatives Further Transformations start This compound azide 4-Cyclohexylbutyl Azide start->azide + NaN₃ nitrile 5-Cyclohexylpentanenitrile start->nitrile + NaCN phosphonium Phosphonium Salt start->phosphonium + PPh₃ amine 4-Cyclohexylbutylamine azide->amine Reduction (e.g., H₂/Pd, LiAlH₄) acid 5-Cyclohexylpentanoic Acid nitrile->acid Hydrolysis (H₃O⁺) amine2 5-Cyclohexylpentylamine nitrile->amine2 Reduction (e.g., LiAlH₄) alkene Alkene Product phosphonium->alkene 1. Base 2. R₂C=O (Wittig)

Figure 3. Synthetic utility of this compound derivatives.

References

Application Notes and Protocols for the Preparation of (4-Bromobutyl)cyclohexane Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis, enabling the formation of carbon-carbon bonds. The preparation of Grignard reagents from alkyl halides is a critical first step in their application as potent nucleophiles. This document provides detailed application notes and a comprehensive protocol for the preparation of the Grignard reagent from (4-bromobutyl)cyclohexane, resulting in (4-cyclohexylbutyl)magnesium bromide. This reagent is a valuable intermediate for introducing the 4-cyclohexylbutyl moiety into various molecular scaffolds, a structural motif of interest in medicinal chemistry and materials science. Careful control of reaction parameters is crucial to ensure high yields and minimize the formation of byproducts, primarily through Wurtz coupling.

Key Reaction Parameters and Expected Data

The successful formation of the this compound Grignard reagent is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes based on established knowledge of Grignard reactions with primary alkyl bromides.[1]

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent. THF is often preferred for its higher boiling point and better solvating properties.
Magnesium1.1 - 1.5 equivalentsA slight excess of magnesium ensures the complete conversion of the alkyl bromide.
Activation MethodIodine crystal, 1,2-dibromoethaneCrucial for removing the passivating magnesium oxide layer from the surface of the magnesium turnings.
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require initial gentle heating to start, followed by cooling to control the rate.
Reaction Time1 - 3 hoursCompletion is typically indicated by the disappearance of the metallic magnesium.
Expected Yield80 - 95%Yields can be influenced by the purity of reagents and the effectiveness of moisture exclusion. The primary side reaction is Wurtz coupling.[1]
Reaction with Electrophile
Electrophile1.0 equivalentShould be added slowly to the prepared Grignard reagent solution.
Reaction Temperature0 °C to room temperatureInitial cooling is recommended to manage the exothermic nature of the addition reaction.
Reaction Time30 minutes - 2 hoursProgress can be monitored by appropriate analytical methods such as Thin Layer Chromatography (TLC).
Work-upSaturated aq. NH4Cl or dilute HClQuenches the reaction and protonates the resulting alkoxide.
Expected Product Yield60 - 85%Dependent on the nature of the electrophile and the specific reaction conditions employed.[1]

Experimental Protocols

This section details the protocol for the preparation of the this compound Grignard reagent and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).

Materials and Equipment
  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal or 1,2-dibromoethane

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl2 or Drierite)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Ice bath

Protocol 1: Preparation of (4-cyclohexylbutyl)magnesium bromide
  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed and then allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine sublimes and disappears, indicating activation.[1] Allow the flask to cool.

  • Initiation of Reaction: Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approximately 10%) of the this compound solution to the magnesium suspension. The reaction should initiate within a few minutes, which is evident by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy grey solution. If the reaction does not start, gentle warming with a heat gun or sonication may be applied.[1]

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used for cooling.

  • Completion of Reaction: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the (4-cyclohexylbutyl)magnesium bromide reagent and should be used immediately in the next step.[1]

Protocol 2: Reaction with an Electrophile (Example: Aldehyde)
  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Addition of Electrophile: Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a cold saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the resulting alkoxide and dissolve any remaining magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.

Diagrams

Experimental Workflow for Grignard Reagent Preparation

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification A Apparatus Setup (Flame-dried, Inert Atmosphere) B Magnesium Activation (Iodine/Heat) A->B C Initiation (Add small portion of alkyl bromide) B->C D Grignard Formation (Dropwise addition of alkyl bromide) C->D E Completion (Stirring at room temperature) D->E F Cool Grignard Reagent (0 °C) E->F G Add Electrophile (Dropwise) F->G H Reaction (Stir at room temperature) G->H I Quench Reaction (aq. NH4Cl) H->I J Extraction (Diethyl Ether) I->J K Washing and Drying J->K L Purification (Column Chromatography) K->L

Caption: Experimental workflow for the preparation of the this compound Grignard reagent and its subsequent reaction with an electrophile.

Signaling Pathway of Grignard Reagent Formation and Side Reaction

reaction_pathway RBr This compound (R-Br) RMgBr (4-Cyclohexylbutyl)magnesium bromide (R-MgBr) (Desired Product) RBr->RMgBr + Mg RR Wurtz Coupling Product (R-R) (Side Product) RBr->RR Mg Magnesium (Mg) Mg->RMgBr RMgBr->RR + R-Br (Slow Addition Minimizes) Solvent Anhydrous Ether/THF

Caption: Competing pathways in the formation of the Grignard reagent, highlighting the desired reaction and the Wurtz coupling side reaction.

References

Application Notes and Protocols for Williamson Ether Synthesis using (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[2][3] The efficiency of this synthesis is particularly high when employing primary alkyl halides, as they are less susceptible to competing elimination reactions.[4]

These application notes provide a detailed protocol for the synthesis of (4-ethoxybutyl)cyclohexane, utilizing (4-Bromobutyl)cyclohexane, a primary alkyl halide, and sodium ethoxide. This specific transformation is relevant in the synthesis of various organic molecules, including potential pharmaceutical intermediates, where the introduction of an ether linkage can modulate physicochemical properties such as solubility and lipophilicity.

Reaction Mechanism and Key Parameters

The Williamson ether synthesis is a classic example of an SN2 reaction.[2] The reaction is initiated by the deprotonation of an alcohol to form a potent nucleophile, the alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide, leading to the formation of an ether and a salt byproduct.[1]

Several factors influence the outcome of the Williamson ether synthesis:

  • Substrate: Primary alkyl halides, such as this compound, are ideal substrates as they favor the SN2 pathway. Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a strong, sterically unhindered base like an alkoxide.[3][4]

  • Base: A strong base is required to generate the alkoxide from the corresponding alcohol. Sodium hydride (NaH) or sodium metal are commonly used for this purpose. Alternatively, a pre-formed alkoxide like sodium ethoxide can be used directly.[3]

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the alkoxide, thereby increasing the nucleophilicity of the anion. Protic solvents, such as the parent alcohol, can also be used.[3]

  • Temperature: The reaction is typically conducted at elevated temperatures, generally between 50-100°C, to ensure a reasonable reaction rate.[1][2][5]

  • Reaction Time: The reaction time can vary from 1 to 8 hours, depending on the reactivity of the substrates and the reaction temperature.[1][2][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for the Williamson ether synthesis of (4-ethoxybutyl)cyclohexane from this compound and sodium ethoxide.

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Role
This compoundC₁₀H₁₉Br221.16Electrophile
Sodium EthoxideC₂H₅NaO68.05Nucleophile
(4-ethoxybutyl)cyclohexaneC₁₂H₂₄O184.32Product
EthanolC₂H₅OH46.07Solvent

Table 2: Optimized Reaction Parameters

ParameterValue
Molar Ratio (Alkoxide:Alkyl Halide)1.2 : 1
SolventAnhydrous Ethanol
Reaction Temperature78°C (Reflux)
Reaction Time4 hours
Expected Yield85-95%

Experimental Protocol: Synthesis of (4-ethoxybutyl)cyclohexane

This protocol details the synthesis of (4-ethoxybutyl)cyclohexane from this compound and sodium ethoxide.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol.

  • Addition of Alkyl Halide: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake to extract the product. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (4-ethoxybutyl)cyclohexane can be purified by vacuum distillation or column chromatography on silica gel if necessary.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization

Williamson_Ether_Synthesis_Workflow A Reactant Preparation (Sodium Ethoxide in Ethanol) B Addition of This compound A->B C Reflux at 78°C (4 hours) B->C D Reaction Quenching (aq. NH4Cl) C->D E Extraction (Diethyl Ether) D->E F Washing (Water & Brine) E->F G Drying (Anhydrous MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Vacuum Distillation) H->I J Product Characterization (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of (4-ethoxybutyl)cyclohexane.

References

Application Notes and Protocols: Synthesis of Phenethylamines Utilizing (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamines are a class of organic compounds with a wide range of pharmacological applications, acting as stimulants, psychedelics, and entactogens. The synthesis of novel phenethylamine derivatives is a significant area of research in medicinal chemistry and drug development. This document outlines a potential, though non-standard, synthetic approach for the preparation of certain phenethylamine analogs starting from (4-bromobutyl)cyclohexane. The described methodologies are intended for research purposes and should be performed by qualified personnel in a controlled laboratory setting.

Synthetic Strategy Overview

The conversion of this compound to a phenethylamine derivative requires a multi-step synthetic sequence. The core of this strategy involves the formation of a key intermediate, (4-iodobutyl)cyclohexane, followed by a Suzuki coupling reaction to introduce the aromatic ring, and subsequent functional group manipulations to yield the target phenethylamine.

Experimental Protocols

Step 1: Finkelstein Reaction for the Synthesis of (4-Iodobutyl)cyclohexane

This initial step involves a halogen exchange reaction to convert the less reactive bromoalkane to a more reactive iodoalkane, which is more suitable for the subsequent coupling reaction.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

  • Sodium thiosulfate solution (aqueous, 10%)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in acetone.

  • Add an excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the acetone using a rotary evaporator.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with 10% aqueous sodium thiosulfate solution to remove any residual iodine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude (4-iodobutyl)cyclohexane.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Step 2: Suzuki Coupling of (4-Iodobutyl)cyclohexane with a Phenylboronic Acid

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds.[1][2] In this step, the iodoalkane is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[3][4]

Materials:

  • (4-Iodobutyl)cyclohexane

  • Substituted or unsubstituted phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Diatomaceous earth (e.g., Celite®)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a Schlenk flask under an inert atmosphere.

  • To the flask, add the palladium catalyst, the base, and the phenylboronic acid.

  • Add the solvent and stir the mixture for a few minutes.

  • Add (4-iodobutyl)cyclohexane to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, a (4-cyclohexylbutyl)benzene derivative.

  • Purify the product by column chromatography.

Step 3: Conversion to the Phenethylamine

The final steps involve the conversion of the alkylbenzene intermediate into the target phenethylamine. This can be achieved through various synthetic routes, one common method involves bromination of the benzylic position followed by azide displacement and reduction.

Sub-step 3a: Benzylic Bromination

Materials:

  • (4-Cyclohexylbutyl)benzene derivative

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN, benzoyl peroxide)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., UV lamp)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the (4-cyclohexylbutyl)benzene derivative in carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide and the radical initiator.

  • Heat the mixture to reflux while irradiating with a light source.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to yield the benzylic bromide.

Sub-step 3b: Azide Displacement and Reduction

Materials:

  • Benzylic bromide intermediate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Lithium aluminum hydride (LAH) or other reducing agent (e.g., H₂/Pd-C)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Aqueous HCl solution

  • Aqueous NaOH solution

Procedure (Azide Displacement):

  • Dissolve the benzylic bromide in DMF.

  • Add sodium azide and stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic extracts, dry, and concentrate to obtain the azide intermediate.

Procedure (Reduction):

  • Caution: LAH is a highly reactive and flammable reagent. Handle with extreme care under an inert atmosphere.

  • In a separate flask, prepare a suspension of LAH in anhydrous diethyl ether or THF under an inert atmosphere and cool in an ice bath.

  • Slowly add a solution of the azide intermediate in the same solvent to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it with the organic solvent.

  • Dry the combined organic filtrate and concentrate it to obtain the crude phenethylamine.

  • The product can be further purified by conversion to its hydrochloride salt by treating the freebase with a solution of HCl in a suitable solvent (e.g., diethyl ether or methanol), followed by recrystallization.

Data Presentation

StepStarting MaterialProductReagentsSolventTypical Yield (%)Purity (%)
1This compound(4-Iodobutyl)cyclohexaneNaIAcetone85-95>95 (by GC)
2(4-Iodobutyl)cyclohexane(4-Cyclohexylbutyl)benzenePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene60-80>90 (by ¹H NMR)
3a(4-Cyclohexylbutyl)benzene1-Bromo-1-(4-cyclohexylbutyl)benzeneNBS, AIBNCCl₄70-85Crude
3b1-Bromo-1-(4-cyclohexylbutyl)benzene2-(4-Cyclohexylbutyl)phenethylamine1. NaN₃ 2. LAH1. DMF 2. Diethyl ether50-70 (over 2 steps)>98 (as HCl salt)

Visualizations

Synthesis_Pathway Overall Synthetic Pathway A This compound B (4-Iodobutyl)cyclohexane A->B Finkelstein Rxn (NaI, Acetone) C (4-Cyclohexylbutyl)benzene B->C Suzuki Coupling (PhB(OH)₂, Pd cat., Base) D Target Phenethylamine C->D Multi-step Conversion (e.g., Bromination, Azidation, Reduction)

Caption: Synthetic route from this compound to a phenethylamine derivative.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Reagents Reaction_Vessel Reaction_Vessel Reagents->Reaction_Vessel Add Reaction_Mixture Reaction_Mixture Reaction_Vessel->Reaction_Mixture Heat & Stir (Monitor Progress) Solvent Solvent Solvent->Reaction_Vessel Add Starting_Material Starting_Material Starting_Material->Reaction_Vessel Add Quench Quench Reaction_Mixture->Quench Cool & Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolate

Caption: A generalized workflow for the synthesis and purification steps.

References

Application Notes and Protocols for the Alkylation of Amines with (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules. The introduction of a cyclohexylbutyl moiety via alkylation with (4-bromobutyl)cyclohexane can significantly influence the physicochemical properties of the parent amine, such as lipophilicity, steric bulk, and conformational flexibility. These modifications are of particular interest in drug discovery and development, where they can be leveraged to enhance a molecule's pharmacokinetic and pharmacodynamic profile. This document provides detailed protocols for the N-alkylation of primary and secondary amines with this compound, offering a general framework for researchers in organic and medicinal chemistry.

Reaction Principle

The alkylation of an amine with this compound proceeds via a nucleophilic substitution reaction (typically SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of this compound that is bonded to the bromine atom. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. A base is typically required to neutralize the hydrobromic acid that is formed as a byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Data Presentation

The following table summarizes the representative reaction conditions for the N-alkylation of a primary and a secondary amine with this compound. The provided data is based on analogous alkylation reactions and serves as a starting point for optimization.[1]

EntryAmineStoichiometry (Amine:this compound:Base)SolventBaseTemperature (°C)Time (h)Yield (%)
1Benzylamine (Primary)1 : 1.2 : 2.5Acetonitrile (CH₃CN)K₂CO₃8016-2475-85 (Typical)
2Morpholine (Secondary)1 : 1.2 : 2.5Dimethylformamide (DMF)K₂CO₃8012-1880-90 (Typical)

Experimental Protocols

Protocol 1: Alkylation of a Primary Amine - Synthesis of N-(4-Cyclohexylbutyl)benzylamine

This protocol describes a general procedure for the alkylation of a primary amine, using benzylamine as an example.

Materials:

  • Benzylamine

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.5 mmol).

  • Add anhydrous acetonitrile (15 mL) to the flask, followed by benzylamine (1.0 mmol).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 80°C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-cyclohexylbutyl)benzylamine.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Alkylation of a Secondary Amine - Synthesis of 4-(4-Cyclohexylbutyl)morpholine

This protocol outlines a general procedure for the alkylation of a secondary amine, using morpholine as an example.

Materials:

  • Morpholine

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine morpholine (1.0 mmol) and anhydrous potassium carbonate (2.5 mmol) in anhydrous dimethylformamide (10 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (30 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to afford pure 4-(4-cyclohexylbutyl)morpholine.

  • Confirm the structure and purity of the product using NMR and mass spectrometry.

Mandatory Visualization

Alkylation_Workflow Experimental Workflow for Alkylation of Amines A 1. Reaction Setup - Amine (1.0 eq) - this compound (1.2 eq) - Base (e.g., K₂CO₃, 2.5 eq) - Anhydrous Solvent (e.g., CH₃CN or DMF) B 2. Reaction - Heat to 80°C - Stir for 12-24 h - Monitor by TLC A->B Heat & Stir C 3. Work-up - Cool to RT - Filter inorganic salts - Concentrate filtrate B->C Reaction Complete D 4. Extraction - Dissolve in organic solvent (e.g., EtOAc) - Wash with aq. NaHCO₃ and brine C->D Crude Product E 5. Drying & Concentration - Dry organic layer (e.g., Na₂SO₄) - Filter and evaporate solvent D->E F 6. Purification - Flash column chromatography E->F Purified Crude G 7. Product Characterization - NMR (¹H, ¹³C) - Mass Spectrometry F->G Pure Product

Caption: General workflow for the synthesis and purification of N-(4-cyclohexylbutyl)amines.

References

(4-Bromobutyl)cyclohexane: A Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (4-Bromobutyl)cyclohexane is a key building block in organic synthesis, serving as a versatile intermediate in the development of complex pharmaceutical compounds. Its utility stems from the presence of a reactive bromine atom, which allows for the introduction of the cyclohexylbutyl moiety into a variety of molecular scaffolds through nucleophilic substitution reactions. This functional group can be crucial for modulating the pharmacological properties of a drug, such as its lipophilicity, binding affinity, and metabolic stability. This application note provides an overview of the role of this compound in pharmaceutical synthesis, including a generalized experimental protocol for its reaction with primary amines, a common transformation in the synthesis of drug candidates.

Introduction

This compound is a colorless liquid characterized by a cyclohexane ring attached to a four-carbon chain terminating in a bromine atom.[1][2] This structure makes it an ideal reagent for introducing a cyclohexylbutyl group into target molecules. In pharmaceutical research, the incorporation of cyclic structures like cyclohexane is a common strategy to enhance the binding affinity of a drug to its target protein and to improve its pharmacokinetic profile. The reactive nature of the carbon-bromine bond allows for facile reaction with a wide range of nucleophiles, making this compound a valuable intermediate in the synthesis of diverse pharmaceutical agents.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 60439-16-9[4][5]
Molecular Formula C₁₀H₁₉Br[4][5]
Molecular Weight 219.16 g/mol [4][5]
Appearance Colorless liquid[1]
Boiling Point Data not available
Density Data not available

Application in Pharmaceutical Synthesis: Nucleophilic Substitution

The primary application of this compound in pharmaceutical synthesis is as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the formation of a new carbon-nucleophile bond. A common and important transformation is the reaction with primary or secondary amines to form N-alkylated products. This reaction is fundamental in the synthesis of a wide array of pharmaceutical compounds, as the resulting secondary or tertiary amines are common functional groups in drug molecules.

Generalized Reaction Scheme

The general reaction of this compound with a primary amine (R-NH₂) to yield an N-(4-cyclohexylbutyl)amine is depicted below. This reaction typically proceeds via an Sₙ2 mechanism.

G r1 This compound p1 N-(4-cyclohexylbutyl)amine r1->p1 Base, Solvent r2 Primary Amine (R-NH₂) r2->p1 p2 Hydrogen Bromide (HBr)

Caption: Generalized Nucleophilic Substitution Reaction.

Experimental Protocol: Synthesis of a Hypothetical N-(4-cyclohexylbutyl)aniline

This protocol describes a general procedure for the N-alkylation of aniline with this compound.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.2 eq) and potassium carbonate (2.0 eq) to acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-cyclohexylbutyl)aniline.

Hypothetical Experimental Data

The following table presents hypothetical data for the synthesis described above.

EntryReactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1This compoundAnilineK₂CO₃Acetonitrile821885>98
2This compoundBenzylamineNa₂CO₃DMF1001682>97
3This compoundMorpholineCs₂CO₃Dioxane1001290>99

Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of N-alkylated products using this compound is illustrated below.

G A Reaction Setup: This compound, Amine, Base, Solvent B Reaction at Elevated Temperature (Reflux) A->B C Workup: Filtration, Extraction, Washing B->C D Purification: Column Chromatography C->D E Characterization: NMR, MS, HPLC D->E

Caption: Experimental Workflow Diagram.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the cyclohexylbutyl moiety into a wide range of molecular architectures. The generalized protocol provided herein for the N-alkylation of amines serves as a foundational method for medicinal chemists to synthesize novel compounds with potential therapeutic applications. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, ensures that this compound will continue to be a relevant building block in the field of drug discovery and development.

References

Application Notes and Protocols for the Polymerization of Monomers Derived from (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of bulky, aliphatic cyclic moieties into polymer structures can impart unique properties such as increased glass transition temperature (Tg), enhanced thermal stability, and modified solubility. (4-Bromobutyl)cyclohexane is a versatile starting material for the synthesis of novel monomers, enabling the development of polymers with tailored characteristics. This document provides detailed protocols for the synthesis of styrenic and acrylate monomers derived from this compound and their subsequent polymerization via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These controlled radical polymerization techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1]

Monomer Synthesis Protocols

Synthesis of 4-(4-cyclohexylbutyl)styrene (CHBS)

This protocol describes a potential synthetic route to a styrenic monomer from this compound via a Grignard reaction followed by a Suzuki coupling.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of this compound in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

  • If the reaction does not initiate, gentle heating may be applied. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

  • The resulting Grignard reagent, (4-cyclohexylbutyl)magnesium bromide, is used directly in the next step.

Step 2: Suzuki Coupling

  • In a separate flask, dissolve 4-bromostyrene and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system such as a mixture of toluene and aqueous sodium carbonate.

  • To this mixture, add the freshly prepared (4-cyclohexylbutyl)magnesium bromide solution dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield 4-(4-cyclohexylbutyl)styrene.

Synthesis of 4-cyclohexylbutyl acrylate (CHBA)

This protocol outlines the synthesis of an acrylate monomer from this compound via hydroxylation followed by esterification.

Step 1: Synthesis of 4-cyclohexylbutanol

  • Dissolve this compound in a suitable solvent such as aqueous THF.

  • Add a mild base, such as sodium bicarbonate, and heat the mixture to reflux.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain 4-cyclohexylbutanol.

Step 2: Esterification with Acryloyl Chloride

  • In a flask equipped with a dropping funnel and under an inert atmosphere, dissolve 4-cyclohexylbutanol and a non-nucleophilic base, such as triethylamine, in anhydrous dichloromethane (DCM).[2]

  • Cool the mixture in an ice bath.

  • Add acryloyl chloride dropwise to the cooled solution.[2]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-cyclohexylbutyl acrylate.

Polymerization Protocols

Atom Transfer Radical Polymerization (ATRP) of 4-(4-cyclohexylbutyl)styrene (CHBS)

ATRP is a versatile method for the controlled polymerization of styrenic monomers, yielding polymers with well-defined architectures and low polydispersity.[1]

Protocol:

  • To a dry Schlenk flask, add Cu(I)Br and a magnetic stir bar.

  • Seal the flask with a rubber septum, and deoxygenate by three freeze-pump-thaw cycles.

  • Under a positive pressure of inert gas, add the monomer (CHBS) and a ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) via syringe.[3]

  • Add the initiator, such as ethyl α-bromoisobutyrate (EBiB), via syringe.[3]

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitor the monomer conversion over time by taking samples and analyzing them by ¹H NMR.

  • To terminate the polymerization, cool the flask to room temperature and expose the contents to air.

  • Dissolve the reaction mixture in THF and pass it through a short column of neutral alumina to remove the copper catalyst.[4]

  • Precipitate the polymer by adding the THF solution to a large excess of a non-solvent, such as methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of 4-cyclohexylbutyl acrylate (CHBA)

RAFT polymerization is a highly versatile technique for controlling the polymerization of a wide range of monomers, including acrylates.

Protocol:

  • In a reaction vessel (e.g., a Schlenk tube or an ampule), combine the monomer (CHBA), a RAFT agent (e.g., 2-cyano-2-propyl benzodithioate), and a radical initiator (e.g., Azobisisobutyronitrile, AIBN).[5]

  • Add a suitable solvent, such as toluene or dioxane.

  • De-gas the mixture by performing three freeze-pump-thaw cycles and seal the vessel under vacuum or an inert atmosphere.[5]

  • Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) for a specified time.[6]

  • After the desired polymerization time, quench the reaction by cooling the vessel in an ice bath and exposing the mixture to air.

  • To isolate the polymer, precipitate the reaction mixture in a large volume of a non-solvent like cold methanol.

  • Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Data Presentation

The following tables summarize hypothetical, yet representative, data for the polymerization of CHBS and CHBA under various conditions.

Table 1: ATRP of 4-(4-cyclohexylbutyl)styrene (CHBS)

Entry[M]:[I]:[Cu(I)]:[L]Time (h)Conversion (%)M(_n) (GPC, g/mol )Đ (M(_w)/M(_n))
1100:1:1:24455,2001.15
2100:1:1:28859,8001.12
3200:1:1:287517,3001.18
4200:1:1:2169221,2001.16

M: Monomer, I: Initiator, L: Ligand

Table 2: RAFT Polymerization of 4-cyclohexylbutyl acrylate (CHBA)

Entry[M]:[RAFT]:[I]Time (h)Conversion (%)M(_n) (GPC, g/mol )Đ (M(_w)/M(_n))
1100:1:0.26556,1001.10
2100:1:0.2129310,4001.08
3200:1:0.2128819,6001.13
4200:1:0.2249621,5001.11

M: Monomer, RAFT: RAFT agent, I: Initiator

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.

  • Gel Permeation Chromatography (GPC): GPC is the most common technique for determining the molecular weight (M(_n), M(_w)) and polydispersity index (Đ = M(_w)/M(_n)) of polymers.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion by comparing the integrals of monomer and polymer peaks.[7][8]

Visualizations

experimental_workflow cluster_start Starting Material cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start This compound styrene 4-(4-cyclohexylbutyl)styrene (CHBS) start->styrene Grignard/Suzuki acrylate 4-cyclohexylbutyl acrylate (CHBA) start->acrylate Hydroxylation/ Esterification poly_styrene Poly(CHBS) via ATRP styrene->poly_styrene poly_acrylate Poly(CHBA) via RAFT acrylate->poly_acrylate char GPC, NMR poly_styrene->char poly_acrylate->char

Caption: Experimental workflow from this compound to characterized polymers.

ATRP_mechanism cluster_propagation Propagation initiator R-X catalyst Cu(I)/L radical R• initiator->radical k_act oxidized_catalyst X-Cu(II)/L catalyst->oxidized_catalyst k_act monomer Monomer (M) propagating_radical P_n• radical->propagating_radical k_p oxidized_catalyst->catalyst k_deact monomer->propagating_radical dormant_chain P_n-X propagating_radical->dormant_chain k_deact dormant_chain->propagating_radical k_act

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

RAFT_mechanism cluster_init Initiation cluster_transfer Reversible Chain Transfer cluster_termination Termination initiator Initiator (I) propagating_chain P_n• initiator->propagating_chain k_i monomer_init Monomer (M) monomer_init->propagating_chain raft_agent RAFT Agent (Z-C(=S)S-R) intermediate RAFT Adduct Radical propagating_chain->intermediate raft_agent->intermediate dormant_species Dormant Species (P_n-S-C(=S)Z) intermediate->dormant_species new_radical New Radical (R•) intermediate->new_radical dormant_species->intermediate new_radical->monomer_init Reinitiation p_n P_n• dead_polymer Dead Polymer p_n->dead_polymer k_t p_m P_m• p_m->dead_polymer

Caption: General mechanism of Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization.

Conclusion and Applications

The protocols described herein provide a framework for the synthesis and controlled polymerization of novel monomers derived from this compound. The resulting polymers, featuring a bulky cyclohexylbutyl side chain, are expected to exhibit interesting thermal and mechanical properties. These materials could find applications in various fields, including:

  • Drug Delivery: As hydrophobic blocks in amphiphilic block copolymers for micellar drug encapsulation.

  • Biomaterials: For the creation of biocompatible coatings and scaffolds with tailored mechanical properties.

  • Advanced Materials: As components in high-performance plastics and elastomers.

Further research into the structure-property relationships of these polymers will undoubtedly open up new avenues for their application in science and technology.

References

Synthesis of Cyclohexane-Based Macrocycles: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of macrocycles incorporating a cyclohexane moiety. Three powerful synthetic strategies are highlighted: Ring-Closing Metathesis (RCM), Intramolecular Diels-Alder (IMDA) reaction, and Multicomponent Reaction (MCR)-mediated macrocyclization. Each section includes an overview of the methodology, a detailed step-by-step experimental protocol for a representative cyclohexane-based macrocycle, and a summary of key quantitative data.

Ring-Closing Metathesis (RCM) for Cyclohexane-Based Macrocycle Synthesis

Ring-Closing Metathesis has become a cornerstone in the synthesis of macrocycles due to its functional group tolerance and the availability of highly efficient ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts.[1][2] This reaction involves the intramolecular cyclization of a diene precursor to form a cyclic olefin, with the concomitant release of a small volatile alkene, typically ethylene.[3] The use of high dilution conditions is often crucial to favor the intramolecular reaction over competing intermolecular polymerization.[4]

Application Note: Synthesis of a 14-Membered Cyclohexane-Containing Macrocyclic Olefin

This protocol details the synthesis of a 14-membered macrocycle containing a cyclohexane ring using a Grubbs-type catalyst. The synthesis begins with the preparation of a linear diene precursor from commercially available starting materials, followed by the key RCM step.

Experimental Protocol

Step 1: Synthesis of the Diene Precursor (1,4-bis(but-3-en-1-yloxy)cyclohexane)

  • To a stirred solution of cis-1,4-cyclohexanediol (1.16 g, 10 mmol) in dry dimethylformamide (DMF, 50 mL) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.96 g, 24 mmol) portion-wise over 20 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 4-bromobut-1-ene (3.24 g, 24 mmol) dropwise.

  • Let the reaction warm to room temperature and stir for 18 hours.

  • Quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 9:1) to yield the diene precursor as a colorless oil.

Step 2: Ring-Closing Metathesis

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the diene precursor (0.50 g, 2.0 mmol) in dry, degassed dichloromethane (DCM, 400 mL) to achieve a concentration of 5 mM.

  • Add Grubbs' Second Generation Catalyst (85 mg, 0.1 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to reflux (40 °C) and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether (2 mL).

  • Stir the mixture for 30 minutes to deactivate the catalyst.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate = 19:1) to afford the desired 14-membered macrocycle.

Data Presentation
StepProductStarting MaterialReagentsCatalyst (mol%)SolventTime (h)Yield (%)Spectroscopic Data
11,4-bis(but-3-en-1-yloxy)cyclohexanecis-1,4-cyclohexanediolNaH, 4-bromobut-1-ene-DMF1875¹H NMR, ¹³C NMR, HRMS
214-Membered Macrocycle1,4-bis(but-3-en-1-yloxy)cyclohexane-Grubbs' 2nd Gen. (5)DCM1265¹H NMR, ¹³C NMR, HRMS

Experimental Workflow

RCM_Workflow cluster_precursor Precursor Synthesis cluster_rcm Ring-Closing Metathesis start cis-1,4-cyclohexanediol step1 Alkylation with 4-bromobut-1-ene start->step1 precursor Diene Precursor step1->precursor rcm_step Grubbs' 2nd Gen. Catalyst DCM, Reflux precursor->rcm_step workup Quench & Purification rcm_step->workup product 14-Membered Cyclohexane Macrocycle workup->product IMDA_Logic cluster_precursor Precursor Synthesis cluster_imda Intramolecular Diels-Alder diene Diene Moiety (trans,trans-2,4-hexadien-1-ol) assembly Stepwise Alkylation diene->assembly linker Linker (1,6-dibromohexane) linker->assembly dienophile Dienophile Moiety dienophile->assembly precursor Linear Triene Precursor assembly->precursor cyclization Thermal Cyclization (High Dilution) precursor->cyclization product Fused Bicyclic Macrocycle cyclization->product MCR_Pathway cluster_precursor_build Linear Precursor Assembly cluster_ugi Ugi Macrocyclization anhydride Glutaric Anhydride step1 Ring Opening anhydride->step1 diamine 1,4-Diaminobutane diamine->step1 amino_acid ω-amino-α-carboxylic acid step1->amino_acid step2 Esterification amino_acid->step2 ester Methyl Ester step2->ester step3 Amide Coupling ester->step3 isocyano_acid Isocyanoacetic Acid isocyano_acid->step3 isocyano_ester Isocyanide Precursor step3->isocyano_ester step4 Saponification isocyano_ester->step4 bifunctional α-isocyano-ω-carboxylic acid step4->bifunctional ugi Ugi 4-CR bifunctional->ugi aldehyde Cyclohexane- carboxaldehyde aldehyde->ugi amine Benzylamine amine->ugi product 15-Membered Macrocycle ugi->product

References

Application Notes and Protocols for the Grignard Reaction of (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of the Grignard reagent from (4-Bromobutyl)cyclohexane and its subsequent reaction with an electrophile. This organometallic reagent, (4-cyclohexylbutyl)magnesium bromide, is a valuable intermediate in organic synthesis, enabling the formation of new carbon-carbon bonds and the introduction of the 4-cyclohexylbutyl moiety into various molecular scaffolds.

I. Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group of an aldehyde or ketone.[1][2] Discovered by French chemist Victor Grignard, this reaction was awarded the Nobel Prize in Chemistry in 1912 for its significance in forming carbon-carbon bonds.[1][3]

The Grignard reagent is prepared by reacting an organic halide with magnesium metal in an ethereal solvent, such as anhydrous diethyl ether or tetrahydrofuran (THF).[1][4][5] These solvents are crucial as they stabilize the organomagnesium compound.[1][6][7] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[2]

This protocol focuses on the preparation of (4-cyclohexylbutyl)magnesium bromide from this compound. Due to the high reactivity of Grignard reagents, it is imperative that the reaction is conducted under strictly anhydrous (water-free) conditions, as even trace amounts of water will rapidly destroy the reagent through protonolysis.[1][2][4]

II. Data Presentation: Key Reaction Parameters

The successful formation and subsequent reaction of the Grignard reagent are contingent on several critical parameters. The following tables summarize the necessary reagents and typical reaction conditions.

Table 1: Reagent Stoichiometry for Grignard Reagent Formation

Reagent/MaterialMolar Mass ( g/mol )EquivalentsTypical Quantity (for 10 mmol scale)
Magnesium Turnings24.311.20.29 g
This compound221.161.02.21 g
Anhydrous Diethyl Ether or THF74.12 / 72.11-~40 mL
Iodine (activator)253.81Catalytic1 small crystal

Table 2: Reagent Stoichiometry for Reaction with an Electrophile (Example: Aldehyde)

Reagent/MaterialEquivalentsTypical Quantity (for 10 mmol scale)Notes
Grignard Reagent Solution1.0~10 mmolPrepared in situ from the previous step.
Aldehyde (e.g., Benzaldehyde)1.01.06 g (1.02 mL)To be added slowly to the Grignard solution.
Anhydrous Diethyl Ether or THF-~10 mLUsed to dissolve the electrophile.

Table 3: Summary of Typical Reaction Conditions and Expected Outcomes

ParameterValue / RangeNotes
Grignard Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilizing the Grignard reagent.[1][7]
Magnesium1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the alkyl bromide.[5]
Activation MethodIodine crystal or 1,2-dibromoethaneRemoves the passivating magnesium oxide layer.[4][8]
Reaction Temperature35-45 °C (Gentle Reflux)The reaction is exothermic; the rate is controlled by the addition of the alkyl bromide.[1][8]
Reaction Time1 - 2 hours post-additionTo ensure all the magnesium has reacted.[5][9]
Reaction with Electrophile
Reaction Temperature0 °C to Room TemperatureInitial cooling is recommended to control the exothermic reaction.[5][10]
Reaction Time30 minutes - 2 hoursMonitored by TLC or other appropriate analytical methods.[5][11]
Work-up
Quenching AgentSaturated aq. NH₄Cl or dilute HClQuenches the reaction and protonates the resulting alkoxide.[5][10]
Overall Yield
Expected Product Yield60 - 85%Dependent on the purity of reagents, anhydrous conditions, and the nature of the electrophile.[5]

III. Experimental Protocols

Critical Prerequisite: All glassware must be rigorously dried before use, either by oven-drying overnight at >120 °C or by flame-drying under a stream of inert gas (Nitrogen or Argon) to eliminate all moisture. [3][9] The reaction must be conducted under an inert atmosphere.[9]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or heat gun

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet.[5] Ensure the system is under a positive pressure of nitrogen or argon.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single small crystal of iodine.[8][10] Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. The disappearance of the iodine color indicates activation of the magnesium surface.[5][9] Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous diethyl ether via the dropping funnel, just enough to cover the magnesium turnings.[5] Prepare a solution of this compound (1.0 eq.) in approximately 30 mL of anhydrous diethyl ether in the dropping funnel.

  • Add a small portion (~5-10%) of the alkyl bromide solution to the magnesium suspension.[8][9] The reaction's initiation is indicated by the spontaneous boiling of the ether (gentle reflux) and the formation of a cloudy, grayish solution.[5][9] If the reaction does not start, gentle warming with a heat gun may be necessary.[8][9]

  • Completion: Once the reaction has initiated and is self-sustaining, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux.[8][9] If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.[8]

  • After the addition is complete, continue to stir the mixture. If refluxing ceases, gently heat the mixture to maintain a gentle reflux for an additional 30-60 minutes to ensure the complete consumption of magnesium.[8][10] The resulting grayish, cloudy solution is the Grignard reagent, which should be used immediately for the next step.[5][8]

Procedure:

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Dissolve the electrophile (e.g., benzaldehyde, 1.0 eq.) in a small volume of anhydrous diethyl ether (~10 mL).

  • Add the electrophile solution dropwise to the stirred Grignard reagent at 0 °C.[10] An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[10] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Procedure:

  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent.[5][10][11] Alternatively, dilute hydrochloric acid (e.g., 1M HCl) can be used. This step protonates the intermediate alkoxide to form the final alcohol product.[1][3] Be cautious, as this process can be exothermic.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether.[11]

  • Washing: Combine all the organic layers. Wash the combined organic phase with saturated aqueous sodium bicarbonate solution (if an acid workup was used), followed by a wash with brine (saturated NaCl solution).[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3][10] Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by standard laboratory techniques such as column chromatography on silica gel or distillation, depending on the physical properties of the final product.[10]

IV. Visualization

Grignard_Workflow cluster_grignard Part A: Grignard Reagent Synthesis start Start: Dry Apparatus (Inert Atmosphere) prep 1. Magnesium Activation (Mg + I₂ crystal + Heat) start->prep Setup end End: Purified Product init 2. Reaction Initiation (Add ~10% R-Br solution) prep->init Cool to RT add 3. Grignard Formation (Dropwise addition of R-Br) init->add Observe reflux react 4. Reaction with Electrophile (Add R'-CHO at 0°C) add->react Stir 30-60 min Cool to 0°C quench 5. Quenching (Add sat. aq. NH₄Cl) react->quench Warm to RT Stir 1-2h extract 6. Extraction & Washing quench->extract Separate layers purify 7. Drying & Purification extract->purify Dry over Na₂SO₄ purify->end Column Chromatography or Distillation

Caption: Workflow for the synthesis of an alcohol via Grignard reaction.

References

The Pivotal Role of (4-Bromobutyl)cyclohexane in Agrochemical Innovation: A Review of Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

(4-Bromobutyl)cyclohexane , a versatile bifunctional molecule, is emerging as a significant building block in the synthesis of novel agrochemicals. Its unique structure, combining a reactive bromine handle with a lipophilic cyclohexane moiety, offers synthetic chemists a powerful tool for creating new active ingredients with potential applications as insecticides, herbicides, and fungicides. This document provides an overview of the application of this compound in agrochemical research, detailing its role in the synthesis of innovative compounds and outlining the general synthetic pathways and biological activities of the resulting derivatives.

While specific, publicly available data on commercial agrochemicals synthesized directly from this compound is limited, the broader class of cyclohexane derivatives has demonstrated significant potential in crop protection. Research indicates that the incorporation of the cyclohexyl group can enhance the efficacy and modulate the physical properties of agrochemical compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₉Br
Molecular Weight 219.16 g/mol
Appearance Colorless liquid
Boiling Point 244.1 °C at 760 mmHg
Density 1.152 g/cm³
CAS Number 60439-16-9

Application in Insecticide Synthesis

The cyclohexane moiety is a key feature in several classes of insecticides. While direct synthesis from this compound is not explicitly detailed in widely available literature, the general synthetic strategies for related compounds suggest its potential as a valuable intermediate. For instance, patent literature describes the synthesis of various cyclohexane derivatives with notable insecticidal action. These syntheses often involve the reaction of a cyclohexane-containing intermediate with other molecules to build the final active compound.

A general workflow for the synthesis of a hypothetical insecticide using this compound as a starting material is depicted below.

G A This compound B Nucleophilic Substitution (e.g., with a heterocyclic amine) A->B C Cyclohexylbutyl-Substituted Heterocycle B->C D Further Functionalization (e.g., acylation, oxidation) C->D E Final Insecticidal Compound D->E F Biological Screening (e.g., against target pests) E->F G A Core Herbicidal Scaffold (e.g., triazine, sulfonylurea) C Coupling Reaction A->C B Derivative of this compound (e.g., an amine or alcohol) B->C D Novel Herbicide Candidate C->D E Efficacy Testing (pre- and post-emergence) D->E

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction with (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Grignard reaction of (4-Bromobutyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not starting. What are the common causes and how can I initiate it?

A1: Failure to initiate is one of the most common problems in Grignard synthesis. The primary reasons are the passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings and the presence of even trace amounts of moisture.[1]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents, such as diethyl ether or tetrahydrofuran (THF), must be anhydrous.[1]

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface.[2][3] Common activation methods are detailed in the table below.

  • Check Reagent Quality: Ensure the this compound is pure and dry.

Q2: I'm observing a significant amount of a high-boiling point byproduct. What is it and how can I minimize its formation?

A2: A common side reaction is the Wurtz coupling, where the newly formed Grignard reagent ((4-Cyclohexylbutyl)magnesium bromide) reacts with the starting material (this compound) to form a dimer (1,8-dicyclohexyl-octane).[1]

Factors Favoring Wurtz Coupling:

  • High local concentration of alkyl halide: Adding the this compound solution too quickly.

  • High reaction temperature: The coupling reaction is often favored at elevated temperatures.[1]

  • Insufficiently activated magnesium: A less reactive magnesium surface allows for a higher concentration of unreacted alkyl halide.

Strategies to Minimize Wurtz Coupling:

  • Slow, dropwise addition: Add the this compound solution to the magnesium suspension at a rate that maintains a gentle reflux.

  • Maintain a moderate temperature: While some initial heating may be necessary for initiation, the reaction is exothermic and may require cooling to control the temperature.

  • Ensure highly activated magnesium: Use one of the activation methods described below to ensure a reactive magnesium surface.

Q3: My reaction mixture turned dark brown or black. Is this normal?

A3: A color change to grayish or brownish is typical for the formation of a Grignard reagent. However, a very dark or black color might indicate decomposition or significant side reactions, possibly due to overheating.

Q4: Should I use diethyl ether or THF as the solvent?

A4: Both anhydrous diethyl ether and THF are suitable solvents for Grignard reactions as they stabilize the Grignard reagent.[4][5] THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C), which can lead to a faster reaction rate. However, for some substrates, THF can promote Wurtz coupling more than diethyl ether. The choice of solvent may require optimization for your specific reaction conditions.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (MgO layer).2. Presence of moisture in glassware or solvent.3. Low reactivity of the alkyl bromide.1. Activate Magnesium: Use one of the methods described in the "Magnesium Activation Protocols" table below.2. Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.3. Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also be applied, but with caution to avoid a runaway reaction.[1]
Low yield of Grignard reagent 1. Wurtz coupling side reaction.2. Incomplete reaction.3. Quenching by moisture or acidic impurities.1. Minimize Wurtz Coupling: Employ slow, dropwise addition of the alkyl halide, maintain a moderate temperature, and use highly activated magnesium.2. Ensure Complete Reaction: Allow for sufficient reaction time after the addition of the alkyl halide is complete (typically 1-2 hours).3. Maintain Inert Atmosphere: Conduct the reaction under an inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen.
Formation of a white precipitate Formation of magnesium salts (e.g., MgBr₂) or alkoxides.This is often a normal observation during the reaction.
Darkening of the reaction mixture Formation of finely divided magnesium or decomposition products.A grayish or brownish color is normal. A very dark or black color may indicate overheating or significant side reactions. Ensure proper temperature control.

Data Presentation

Solvent Addition Rate Temperature Expected Yield of Grignard Reagent (%) *Potential for Wurtz Coupling
Diethyl EtherSlow (dropwise)Gentle Reflux (~35°C)70 - 90%Moderate
Tetrahydrofuran (THF)Slow (dropwise)Gentle Reflux (~66°C)75 - 95%Potentially Higher
Diethyl EtherRapidUncontrolled< 50%High
Tetrahydrofuran (THF)RapidUncontrolled< 60%High

*Illustrative yields based on general Grignard reactions with similar substrates. Optimization is recommended for specific applications.

Experimental Protocols

Protocol 1: Magnesium Activation with Iodine

Objective: To activate magnesium turnings for the Grignard reaction using iodine.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine crystal (1-2 small crystals)

  • Anhydrous diethyl ether or THF

  • This compound (1.0 equivalent)

  • Flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

Procedure:

  • Place the magnesium turnings and a small iodine crystal in the flame-dried flask under an inert atmosphere.[3]

  • Gently warm the flask with a heat gun until the purple color of the iodine sublimes and coats the magnesium turnings. The color will disappear upon reaction with magnesium.[3]

  • Allow the flask to cool to room temperature.

  • Add a small amount of anhydrous solvent to cover the magnesium.

  • Prepare a solution of this compound in the remaining anhydrous solvent in the dropping funnel.

  • Add a small portion (approx. 10%) of the alkyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling and a slight increase in temperature.[1]

  • Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure the reaction goes to completion.[1]

Protocol 2: Magnesium Activation with 1,2-Dibromoethane

Objective: To activate magnesium turnings for the Grignard reaction using 1,2-dibromoethane.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 1,2-Dibromoethane (a few drops)

  • Anhydrous THF

  • This compound (1.0 equivalent)

  • Flame-dried glassware as described in Protocol 1.

Procedure:

  • Place the magnesium turnings in the flame-dried flask under an inert atmosphere.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • Add a few drops of 1,2-dibromoethane. The observation of gas bubbles (ethene) indicates the activation of the magnesium.[2]

  • Once the bubbling subsides, proceed with the dropwise addition of the this compound solution in THF as described in Protocol 1.

  • Maintain a gentle reflux during the addition and stir for an additional 1-2 hours after the addition is complete.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product A Flame-dry glassware B Add Mg turnings & activator (Iodine or DBE) A->B C Add anhydrous solvent B->C D Initiate with small amount of this compound C->D E Slow dropwise addition of remaining this compound D->E F Reflux for 1-2 hours E->F G (4-Cyclohexylbutyl)magnesium bromide F->G

Caption: Experimental workflow for the formation of the Grignard reagent from this compound.

Troubleshooting_Initiation Start Reaction does not initiate Q1 Are conditions anhydrous? Start->Q1 Action1 Flame-dry glassware, use anhydrous solvents Q1->Action1 No Q2 Is Mg activated? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Activate Mg with Iodine or DBE Q2->Action2 No Q3 Is temperature adequate? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Gentle warming Q3->Action3 No Success Reaction Initiates Q3->Success Yes Failure Consider alternative reagents/conditions Q3->Failure If still no initiation A3_Yes Yes A3_No No Action3->Q3

Caption: Troubleshooting logic for Grignard reaction initiation failure.

Competing_Pathways cluster_grignard Desired Pathway cluster_wurtz Side Reaction Start This compound + Mg Grignard Grignard Formation Start->Grignard Wurtz Wurtz Coupling Start->Wurtz Product (4-Cyclohexylbutyl)magnesium bromide Grignard->Product Product->Wurtz Reacts with starting material Byproduct 1,8-Dicyclohexyl-octane Wurtz->Byproduct

Caption: Competing pathways: Grignard formation vs. Wurtz coupling.

References

Technical Support Center: Purification of (4-Bromobutyl)cyclohexane Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (4-Bromobutyl)cyclohexane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Distillation - Incomplete Reaction: Not all the starting alcohol has reacted.- Before distillation, wash the crude product with water to remove any remaining water-soluble starting materials.[1][2] - Consider extending the reaction time or gently heating if the reaction is known to be slow.
- Product Loss During Workup: The product may be lost during aqueous washes if emulsions form.- Use brine (saturated NaCl solution) to break up emulsions during extractions.
- Distillation Errors: The distillation temperature may be too high, leading to decomposition, or too low, resulting in incomplete distillation. The boiling point of this compound is approximately 244 °C at atmospheric pressure.[3]- Perform the distillation under reduced pressure to lower the boiling point and prevent decomposition. A literature example distills the product at 100 °C under 2 mm Hg.[4]
Product is Cloudy or Wet - Incomplete Drying: The drying agent was not sufficient to remove all the water.- Use an adequate amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.[4] - Ensure the organic layer is in contact with the drying agent for a sufficient amount of time with occasional swirling.
Product is Acidic - Residual Acid from Reaction: Traces of HBr or other acidic reagents may remain.- Wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid.[1][2] This will be evidenced by the evolution of CO2 gas. Continue washing until no more gas evolves.
Presence of Alkene Impurity - Elimination Side Reaction: Higher reaction temperatures can favor the formation of cyclohexylbutene as a byproduct.- Maintain careful temperature control during the reaction. - Wash the crude product with cold, concentrated sulfuric acid, which can remove alkene and ether impurities.[1] Caution: This is a highly exothermic process and should be done with care.
Co-elution in Column Chromatography - Inappropriate Solvent System: The polarity of the mobile phase is not optimized to separate the product from impurities.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to determine the optimal mobile phase for separation. - A less polar solvent system will generally result in better separation of non-polar compounds.
Product Contaminated with Starting Alcohol - Incomplete Reaction or Inefficient Washing: The reaction did not go to completion, and the unreacted alcohol was not fully removed during the workup.- Wash the crude product thoroughly with water to remove the more polar alcohol.[1] - If distillation is not sufficient, column chromatography can be used to separate the more polar alcohol from the less polar alkyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting materials, such as 4-cyclohexylbutan-1-ol, and side products like cyclohexylbutene (from elimination reactions) and di(4-cyclohexylbutyl) ether (from a competing substitution reaction).[1]

Q2: How can I confirm the purity of my final product?

A2: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will show the presence of volatile impurities and provide their mass-to-charge ratio, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by their characteristic signals.[4] The 1H NMR spectrum of this compound is expected to show a triplet for the two protons adjacent to the bromine atom around 3.4 ppm.[4]

Q3: What is the best method to remove unreacted alcohol?

A3: A combination of aqueous workup and distillation is usually effective. Washing the crude product with water will remove a significant portion of the more polar alcohol.[1] Subsequent distillation, especially under reduced pressure, can separate the higher-boiling alcohol from the desired this compound.[4] For very persistent impurities, column chromatography is a good option.

Q4: My product is yellow. What is the cause and how can I fix it?

A4: A yellow color can indicate the presence of bromine, which can form from the oxidation of bromide ions, especially when using strong acids like sulfuric acid.[2] Washing the product with a solution of sodium thiosulfate or sodium bisulfite can remove the bromine color.

Q5: When should I choose column chromatography over distillation for purification?

A5: Distillation is a good choice when the boiling points of the product and impurities are significantly different. Column chromatography is preferred when the boiling points are very close, or when dealing with heat-sensitive compounds. It separates compounds based on their polarity, which can be very effective for removing both more and less polar impurities.

Experimental Protocols

Purification Workflow

crude Crude Reaction Mixture wash Aqueous Workup (Water, NaHCO3, Brine) crude->wash dry Drying (Anhydrous Na2SO4) wash->dry filter Filtration dry->filter concentrate Concentration (Rotary Evaporation) filter->concentrate purification Purification concentrate->purification distill Fractional Distillation purification->distill Boiling Point Difference chrom Column Chromatography purification->chrom Polarity Difference pure Pure this compound distill->pure chrom->pure analysis Purity Analysis (GC-MS, NMR) pure->analysis

Caption: General workflow for the purification of this compound.

Liquid-Liquid Extraction (Aqueous Workup)

This protocol is for the initial purification of the crude reaction mixture to remove water-soluble impurities and acidic byproducts.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous (lower) layer.

  • Add an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid. Shake gently at first to avoid pressure buildup from CO2 evolution, venting frequently. Once gas evolution ceases, shake vigorously. Discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help break any emulsions and remove residual water. Discard the aqueous layer.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

Fractional Distillation (Under Reduced Pressure)

This method is used to purify this compound from non-volatile impurities and those with significantly different boiling points.

  • Dry the crude organic product from the workup over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Set up a fractional distillation apparatus equipped for vacuum distillation.

  • Transfer the dried crude product to the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 2 mm Hg).

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound at the given pressure (e.g., ~100 °C at 2 mm Hg).[4]

Column Chromatography

This protocol is for the separation of this compound from impurities with similar boiling points but different polarities.

  • Slurry Preparation: In a beaker, create a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing. Do not let the silica gel run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel.

  • Elution: Add the mobile phase (e.g., a mixture of hexane and a slightly more polar solvent like ethyl acetate) to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Analysis Protocols

Purity Analysis Workflow

sample Purified Sample gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr gcms_data Chromatogram & Mass Spectrum gcms->gcms_data nmr_data 1H & 13C Spectra nmr->nmr_data purity Purity Assessment gcms_data->purity id Impurity Identification gcms_data->id nmr_data->purity nmr_data->id

Caption: Workflow for assessing the purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.

  • Separation and Detection: The components of the sample will be separated based on their boiling points and interactions with the GC column. The mass spectrometer will then detect and fragment the eluted components.

  • Data Analysis: Analyze the resulting chromatogram. The retention time of the major peak should correspond to this compound. Any other peaks represent impurities. The mass spectrum of each peak can be compared to library data to identify the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis:

    • 1H NMR: The spectrum should show signals consistent with the structure of this compound. Key signals include a triplet around 3.4 ppm corresponding to the CH2 group attached to the bromine.[4] The integration of the peaks should correspond to the number of protons in the molecule.

    • 13C NMR: The spectrum should show the correct number of signals for the unique carbon atoms in the molecule.

    • Impurity Identification: The presence of unexpected signals may indicate impurities. For example, a broad singlet in the 1H NMR spectrum could indicate the presence of unreacted alcohol (OH proton).

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC10H19Br219.16~244 (at 760 mmHg)
4-Cyclohexylbutan-1-olC10H20O156.27~235 (at 760 mmHg)
Cyclohexylbutene (isomer mix)C10H18138.25~160-170
Di(4-cyclohexylbutyl) etherC20H38O294.52>250

References

Technical Support Center: (4-Bromobutyl)cyclohexane Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromobutyl)cyclohexane in substitution reactions.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during substitution reactions with this compound, focusing on the identification and mitigation of side reactions.

Issue 1: Formation of an Alkene Byproduct (Elimination)

Question: I am performing a substitution reaction with this compound and observing a significant amount of an alkene byproduct, presumably 4-cyclohexyl-1-butene. What is causing this, and how can I minimize it?

Answer: The formation of an alkene byproduct is due to a competing E2 elimination reaction. This compound is a primary alkyl halide, which strongly favors the desired SN2 substitution pathway. However, under certain conditions, the E2 elimination can become a significant side reaction.

Troubleshooting Steps:

  • Evaluate the Base/Nucleophile: Strong, sterically hindered bases preferentially promote E2 elimination. If you are using a strong, bulky base like potassium tert-butoxide (t-BuOK), consider switching to a less hindered base or a strong nucleophile that is a weak base.

  • Control the Reaction Temperature: Elimination reactions are generally favored at higher temperatures. Lowering the reaction temperature will favor the SN2 reaction, which typically has a lower activation energy.

  • Solvent Choice: While polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions, the choice of base is a more critical factor in preventing E2 elimination for a primary halide.

Summary of Conditions Favoring Substitution vs. Elimination:

FactorFavors SN2 SubstitutionFavors E2 Elimination
Base/Nucleophile Strong, non-hindered nucleophiles (e.g., CN⁻, N₃⁻, RS⁻)Strong, hindered bases (e.g., t-BuOK, DBN)
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Less critical than the base for primary halides

DOT Script for Competing SN2 and E2 Pathways:

G sub This compound sn2_product Substitution Product (SN2) sub->sn2_product  Strong, Unhindered Nucleophile (e.g., NaCN, NaN3) Low Temperature e2_product Elimination Product (E2) sub->e2_product  Strong, Hindered Base (e.g., t-BuOK) High Temperature

Caption: Competing SN2 and E2 pathways for this compound.

Issue 2: Formation of a Dimer Byproduct in Grignard Reactions (Wurtz Coupling)

Question: I am trying to form a Grignard reagent from this compound, but I am getting a significant amount of a high-boiling byproduct, which I suspect is the Wurtz coupling product (1,8-dicyclohexyl-octane). How can I avoid this?

Answer: The formation of a dimer is a classic side reaction in Grignard reagent synthesis known as Wurtz coupling. This occurs when the newly formed Grignard reagent attacks a molecule of the starting alkyl halide.

Troubleshooting Steps:

  • Slow Addition of Alkyl Halide: Add the solution of this compound to the magnesium turnings very slowly. This maintains a low concentration of the alkyl halide in the presence of the Grignard reagent, minimizing the chance of coupling.

  • Maintain Moderate Temperature: While some initial heating may be required to initiate the Grignard formation, the reaction is exothermic. Maintain a gentle reflux and avoid excessive heating, which can promote the coupling side reaction.

  • Ensure High-Quality Magnesium: Use fresh, high-purity magnesium turnings. The presence of impurities or a significant oxide layer on the magnesium can hinder the primary reaction and allow for more side reactions.

Expected Yields and Side Products in Grignard Formation:

ConditionExpected Grignard YieldExpected Wurtz Coupling
Slow Alkyl Halide Addition, Moderate TemperatureHighLow
Rapid Alkyl Halide Addition, High TemperatureLowerHigher

DOT Script for Grignard Formation vs. Wurtz Coupling:

G start This compound + Mg grignard Grignard Reagent (Desired) start->grignard  Slow Addition  Moderate Temp. wurtz Wurtz Coupling Product (Side Reaction) start->wurtz  Rapid Addition  High Temp. grignard->wurtz  + this compound

Caption: Pathways for Grignard reagent formation and the competing Wurtz coupling side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when using this compound in a Williamson ether synthesis?

A1: The Williamson ether synthesis involves an SN2 reaction between an alkoxide and an alkyl halide. Since this compound is a primary alkyl halide, it is well-suited for this reaction. The main side reaction to consider is E2 elimination, which can be promoted by using a sterically hindered alkoxide or by running the reaction at elevated temperatures. To favor the desired ether product, use a non-hindered alkoxide (e.g., sodium ethoxide) and maintain a moderate reaction temperature.

Q2: I need to displace the bromide with a strong, non-basic nucleophile like azide (N₃⁻). What conditions are optimal to avoid side reactions?

A2: For a reaction with a strong, non-basic nucleophile like sodium azide, the SN2 reaction is highly favored. To ensure a high yield of the substitution product, (4-azidobutyl)cyclohexane, use a polar aprotic solvent such as DMF or DMSO. These solvents enhance the nucleophilicity of the azide ion. Running the reaction at a slightly elevated temperature (e.g., 50-70 °C) can increase the reaction rate without significantly promoting elimination, as azide is a very poor base.

Q3: Can this compound undergo SN1 or E1 reactions?

A3: It is highly unlikely for this compound to undergo SN1 or E1 reactions. These mechanisms proceed through a carbocation intermediate. The formation of a primary carbocation, which would be required for this substrate, is energetically very unfavorable. Therefore, SN2 and E2 are the only significant reaction pathways to consider under typical conditions.

Section 3: Experimental Protocols

Protocol 1: Synthesis of (4-Azidobutyl)cyclohexane via SN2 Reaction

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

DOT Script for SN2 Synthesis Workflow:

G start Dissolve this compound and NaN3 in DMF react Heat at 60°C (12-18h) start->react workup Aqueous Workup and Extraction react->workup purify Purification (Distillation/Chromatography) workup->purify product (4-Azidobutyl)cyclohexane purify->product

Caption: Experimental workflow for the synthesis of (4-azidobutyl)cyclohexane.

Protocol 2: Formation of Cyclohexylbutylmagnesium Bromide (Grignard Reagent)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

Procedure:

  • Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings (1.2 eq) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small crystal of iodine.

  • Prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the alkyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. Gentle heating may be required to start the reaction.

  • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours until most of the magnesium has been consumed.

  • The resulting Grignard reagent is ready for use in subsequent reactions.

DOT Script for Grignard Reagent Preparation Workflow:

G setup Flame-dried glassware under inert atmosphere add_mg Add Mg turnings and iodine setup->add_mg add_halide Dropwise addition of This compound in ether add_mg->add_halide reflux Maintain gentle reflux add_halide->reflux complete Stir for 1-2h post-addition reflux->complete grignard Grignard Reagent Ready complete->grignard

Technical Support Center: Optimizing Williamson Ether Synthesis with Alkyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Williamson ether synthesis reactions involving alkyl bromides.

Troubleshooting Guides

This section addresses common issues encountered during the Williamson ether synthesis with alkyl bromides, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Ether Product Yield

Q: My Williamson ether synthesis reaction with an alkyl bromide is resulting in a very low yield or no desired ether product. What are the likely causes and how can I improve the yield?

A: Low yields in a Williamson ether synthesis are a common issue and can often be attributed to several factors. The primary competing reaction is the E2 (elimination) pathway, which is especially prevalent with sterically hindered substrates.[1] Here is a systematic approach to troubleshoot a low-yielding reaction:

  • Substrate Selection (Alkyl Bromide): The structure of the alkyl bromide is critical. The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is sensitive to steric hindrance.[2]

    • Primary alkyl bromides are the ideal substrates as they are least sterically hindered, favoring the S(_N)2 pathway.[3]

    • Secondary alkyl bromides are prone to a competing E2 elimination reaction, leading to the formation of an alkene byproduct. This competition often results in a mixture of ether and alkene products.[2]

    • Tertiary alkyl bromides will almost exclusively undergo E2 elimination and are generally unsuitable for Williamson ether synthesis.[2]

  • Alkoxide/Alcohol Choice: If synthesizing an unsymmetrical ether, there are two possible synthetic routes. Always choose the pathway that involves the less sterically hindered alkyl halide. For instance, to synthesize ethyl tert-butyl ether, it is far more effective to use sodium tert-butoxide and ethyl bromide rather than sodium ethoxide and tert-butyl bromide.[4]

  • Base Selection and Alkoxide Formation: Incomplete deprotonation of the alcohol to form the nucleophilic alkoxide is a frequent cause of low yields.

    • Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective for deprotonating a wide range of alcohols, driving the equilibrium towards the alkoxide.[2]

    • For phenols and other activated alcohols, weaker bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) can be sufficient.[5]

  • Solvent Choice: The solvent plays a crucial role in the reaction rate and selectivity.

    • Polar aprotic solvents like acetonitrile (CH(_3)CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are highly recommended. These solvents solvate the cation of the alkoxide, leaving the "naked" alkoxide anion as a more potent nucleophile.[6]

    • Protic solvents , such as ethanol or water, can solvate the alkoxide anion through hydrogen bonding, which reduces its nucleophilicity and slows down the desired S(_N)2 reaction.[6]

  • Reaction Temperature: Temperature can significantly influence the ratio of substitution (S(_N)2) to elimination (E2) products.

    • Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.[7] Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C.[6]

  • Reaction Time: The reaction may not have proceeded to completion. Typical reaction times range from 1 to 8 hours.[6] Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous base and an organic solvent, a phase-transfer catalyst can significantly improve the reaction rate and yield. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used to shuttle the alkoxide from the aqueous or solid phase into the organic phase where the alkyl bromide resides.[8][9]

Issue 2: Predominant Formation of an Alkene Byproduct

Q: I am attempting a Williamson ether synthesis with a secondary alkyl bromide, but the major product I'm isolating is an alkene. How can I favor the formation of the ether?

A: The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting the desired S(_N)2 reaction. This is a common challenge with secondary alkyl halides.[2] Here are strategies to shift the selectivity towards the S(_N)2 product:

  • Temperature Control: As the E2 reaction has a higher activation energy than the S(_N)2 reaction, lowering the reaction temperature will disproportionately slow down the elimination pathway, thus favoring ether formation.[7]

  • Choice of Base/Alkoxide: Use the least sterically hindered alkoxide possible for your desired product. A bulky alkoxide will act more as a base, abstracting a proton to initiate elimination, rather than as a nucleophile for substitution.[10]

  • Solvent: Ensure you are using a polar aprotic solvent. These solvents enhance the nucleophilicity of the alkoxide, promoting the S(_N)2 reaction.[6]

  • Consider an Alternative Synthetic Route: If possible, redesign your synthesis to use a primary alkyl bromide. For example, to synthesize isopropyl ethyl ether, reacting sodium isopropoxide with ethyl bromide is more efficient than reacting sodium ethoxide with 2-bromopropane.[10]

Data Presentation

The following tables summarize the qualitative effects of various reaction parameters on the Williamson ether synthesis with alkyl bromides. It is important to note that optimal conditions are highly substrate-dependent, and these tables provide general guidance.

Table 1: Effect of Alkyl Bromide Structure on Reaction Outcome

Alkyl Bromide StructurePrimary Reaction PathwayTypical Product(s)
Primary (e.g., 1-bromobutane)S(_N)2Ether (High Yield)
Secondary (e.g., 2-bromopropane)S(_N)2 and E2Mixture of Ether and Alkene
Tertiary (e.g., tert-butyl bromide)E2Alkene (Almost Exclusively)

Table 2: Influence of Reaction Conditions on Williamson Ether Synthesis

ParameterRecommended Condition for Optimal Ether YieldRationale
Base Strong, non-nucleophilic base (e.g., NaH, KH)Ensures complete deprotonation of the alcohol to form the alkoxide.[2]
Solvent Polar aprotic (e.g., DMF, Acetonitrile, DMSO)Enhances the nucleophilicity of the alkoxide anion.[6]
Temperature 50 - 100 °C (lower end for secondary alkyl bromides)Balances reaction rate while minimizing the competing E2 elimination.[6][7]
Catalyst Phase-transfer catalyst (e.g., TBAB) for heterogeneous reactionsFacilitates the transfer of the alkoxide to the organic phase.[8]

Experimental Protocols

Protocol 1: Synthesis of Ethyl tert-Butyl Ether (Illustrating Optimal Substrate Choice)

This protocol outlines the synthesis of ethyl tert-butyl ether, demonstrating the preferred pathway of using a primary alkyl halide with a tertiary alkoxide.[4]

Materials:

  • tert-Butanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.0 equivalent) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir until the gas evolution ceases, indicating the complete formation of sodium tert-butoxide.

  • Cool the solution back to 0 °C and add ethyl bromide (1.05 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude ethyl tert-butyl ether.

  • Purify the product by distillation if necessary.

Protocol 2: Synthesis of 2-Butoxynaphthalene using a Phase-Transfer Catalyst

This protocol is adapted from a laboratory procedure for the synthesis of 2-butoxynaphthalene from 2-naphthol and 1-bromobutane, illustrating the use of a phase-transfer catalyst.[8]

Materials:

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • 1-Bromobutane

  • Tetrabutylammonium bromide (TBAB)

  • Ethanol

  • Dichloromethane

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol (1.0 equivalent) and NaOH (1.2 equivalents) in ethanol with stirring.

  • Add a catalytic amount of TBAB (e.g., 5 mol%).

  • Heat the mixture to reflux for 10-15 minutes to ensure the formation of the sodium 2-naphthoxide.

  • Add 1-bromobutane (1.1 equivalents) to the reaction mixture.

  • Continue to reflux for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-butoxynaphthalene.

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) ROH Alcohol (R-OH) RO_minus Alkoxide (R-O⁻) ROH->RO_minus + Base Base Strong Base (e.g., NaH) RO_minus_2 Alkoxide (R-O⁻) R_Br Alkyl Bromide (R'-Br) Ether Ether (R-O-R') RO_minus_2->Ether + R'-Br

Caption: General workflow for the Williamson ether synthesis.

SN2_vs_E2 cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start Secondary Alkyl Bromide + Alkoxide SN2_Product Ether Start->SN2_Product Favored by: - Low Temperature - Less Hindered Alkoxide - Polar Aprotic Solvent E2_Product Alkene Start->E2_Product Favored by: - High Temperature - Hindered Alkoxide

Caption: Competing SN2 and E2 pathways for secondary alkyl bromides.

Troubleshooting_Workflow Start Low Ether Yield Check_Substrate Is the alkyl bromide primary? Start->Check_Substrate Yes_Primary Yes Check_Substrate->Yes_Primary Yes No_Secondary_Tertiary No (Secondary/Tertiary) Check_Substrate->No_Secondary_Tertiary No Check_Base Is a strong base (e.g., NaH) used? Yes_Primary->Check_Base Check_Solvent Is a polar aprotic solvent used? Yes_Primary->Check_Solvent Check_Temp Is the temperature optimized (not too high)? Yes_Primary->Check_Temp Consider_PTC Consider Phase-Transfer Catalyst (if applicable) Yes_Primary->Consider_PTC Redesign_Synthesis Redesign synthesis to use a primary alkyl bromide No_Secondary_Tertiary->Redesign_Synthesis Check_Base->Yes_Primary Yes Use_Strong_Base Use a stronger base Check_Base->Use_Strong_Base No Check_Solvent->Yes_Primary Yes Use_Polar_Aprotic Switch to a polar aprotic solvent Check_Solvent->Use_Polar_Aprotic No Check_Temp->Yes_Primary Yes Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp No

Caption: Troubleshooting workflow for low ether yield.

Frequently Asked Questions (FAQs)

Q1: Can I use alkyl chlorides instead of alkyl bromides for the Williamson ether synthesis? A1: Yes, alkyl chlorides can be used, but they are generally less reactive than alkyl bromides. The reactivity of alkyl halides in S(_N)2 reactions follows the trend: R-I > R-Br > R-Cl > R-F. Therefore, reactions with alkyl chlorides may require longer reaction times, higher temperatures, or the use of a catalyst to achieve comparable yields to alkyl bromides.

Q2: What is the role of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)? A2: In a reaction system with two immiscible phases (e.g., an aqueous solution of NaOH and an organic solution of the alkyl bromide), the alkoxide, which is typically in the aqueous phase, cannot easily react with the alkyl bromide in the organic phase. A phase-transfer catalyst like TBAB has a lipophilic cation that can pair with the alkoxide anion and transport it into the organic phase, thereby facilitating the reaction.[8]

Q3: My alcohol is very sterically hindered. Can I still use it in a Williamson ether synthesis? A3: Yes, you can use a sterically hindered alcohol, but it is crucial to pair it with a non-hindered alkyl bromide (i.e., a primary alkyl bromide).[4] The S(_N)2 reaction is much more sensitive to steric hindrance on the electrophile (the alkyl halide) than on the nucleophile (the alkoxide).

Q4: Are there any other common side reactions besides E2 elimination? A4: Yes, particularly when using phenoxides as nucleophiles, C-alkylation can be a competing side reaction. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation, the desired reaction) or at a carbon atom on the aromatic ring (C-alkylation). The choice of solvent can influence the O/C alkylation ratio.

Q5: How can I monitor the progress of my Williamson ether synthesis? A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials (the alcohol and the alkyl bromide), you can observe the disappearance of the starting materials and the appearance of the ether product over time.

Q6: What is the best way to purify the ether product? A6: The purification method depends on the properties of the ether. Common methods include:

  • Extraction: To remove water-soluble impurities.

  • Distillation: For liquid ethers with boiling points that are significantly different from any remaining starting materials or byproducts.

  • Column chromatography: For non-volatile ethers or to separate mixtures of products with similar boiling points.

  • Recrystallization: For solid ether products.

References

Technical Support Center: Troubleshooting Amine Alkylation with Bromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common issues during the N-alkylation of amines with bromoalkanes.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you navigate experimental challenges.

Q1: My reaction is showing low or no conversion to the desired alkylated amine. What are the likely causes and how can I fix it?

A1: Low or no conversion can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Reactivity of Starting Materials:

    • Amine Nucleophilicity: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.

    • Bromoalkane Structure: The reactivity of bromoalkanes follows the order: primary > secondary > tertiary. SN2 reactions, like this one, are sensitive to steric hindrance, so bulky amines or bromoalkanes will react slower.[1]

    • Leaving Group: While bromide is a good leaving group, sometimes converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (NaI) can significantly improve reaction rates.

  • Reaction Conditions:

    • Temperature: Many alkylations require heating. If you are running the reaction at room temperature, gradually increasing the heat while monitoring for side products can improve the reaction rate. However, excessively high temperatures can lead to decomposition.

    • Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophilic amine.[2] Ensure your solvent is anhydrous, as water can interfere with the reaction.

    • Base: A base is often required to neutralize the hydrobromic acid (HBr) that is formed, which would otherwise protonate the starting amine and render it non-nucleophilic.[3] Ensure you are using an appropriate and sufficient amount of base.

  • Reagent Quality:

    • Ensure your amine, bromoalkane, and solvent are pure and dry. Impurities can inhibit the reaction.

Q2: My reaction is producing a mixture of primary, secondary, and tertiary amines, with very little of my desired mono-alkylated product. How can I improve the selectivity?

A2: This is a classic problem in amine alkylation known as over-alkylation . It occurs because the mono-alkylated amine product is often more nucleophilic than the starting amine, leading to further reaction with the bromoalkane.[1][2] Here are several strategies to favor mono-alkylation:

  • Stoichiometric Control: Use a large excess of the starting amine relative to the bromoalkane (5-10 equivalents or more). This statistically favors the reaction of the bromoalkane with the more abundant starting amine.[2]

  • Slow Addition of Bromoalkane: Adding the bromoalkane slowly to the reaction mixture keeps its concentration low, reducing the chance of it reacting with the newly formed product.[2]

  • Choice of Base: The selection of a suitable base can significantly influence selectivity. Sterically hindered, non-nucleophilic bases are often a good choice. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[2]

  • Competitive Deprotonation/Protonation Strategy: A more advanced technique involves using the hydrobromide salt of the starting amine. Under controlled addition of a base, the primary amine is selectively deprotonated and reacts, while the more basic secondary amine product remains protonated and unreactive.[4]

  • Alternative Synthetic Routes: If direct alkylation proves too difficult to control, consider alternative methods that are known for selective mono-alkylation, such as:

    • Reductive Amination: This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced. This is a highly effective method for producing secondary and tertiary amines.[1]

    • Gabriel Synthesis: This method is excellent for the preparation of primary amines and completely avoids over-alkylation by using a phthalimide anion as an ammonia surrogate.[1]

Q3: I am having difficulty purifying my final product. How can I effectively separate my desired alkylated amine from the starting materials and byproducts?

A3: Purifying amines can be challenging due to their basic nature. A combination of techniques is often necessary:

  • Acid-Base Extraction: This is a powerful first step to separate amines from non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The amines will be protonated and move into the aqueous layer.

    • Separate the layers and discard the organic layer containing neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amines.

    • Extract the free amines back into an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate.[5]

  • Column Chromatography:

    • Normal Phase (Silica Gel): Amines can streak on acidic silica gel. To mitigate this, you can:

      • Add a small amount of a volatile amine like triethylamine (e.g., 1%) to the eluent.[6]

      • Use basic alumina as the stationary phase instead of silica gel.[6]

      • Use an amine-functionalized silica column.[7]

    • Reverse Phase: This can be an effective alternative, especially for more polar amines. Using a mobile phase with a high pH will keep the amines in their neutral, free-base form, leading to better retention and separation.[8]

  • Distillation: If your product is volatile and has a significantly different boiling point from the impurities, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why does it happen?

A1: Over-alkylation is the continued reaction of the desired alkylated amine product with the bromoalkane, leading to a mixture of more substituted amines (e.g., secondary, tertiary, and quaternary ammonium salts).[1] This occurs because the alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the product amine more nucleophilic than the starting amine.[1] This "runaway" reaction leads to poor selectivity.

Q2: Which solvent is best for my amine alkylation reaction?

A2: Polar aprotic solvents are generally the best choice for SN2 reactions like amine alkylation. Common and effective solvents include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2] Acetone can also be a good choice.[9] The ideal solvent will dissolve your reactants and be inert to the reaction conditions.

Q3: Do I always need to add a base to my reaction?

A3: In most cases, yes. The reaction of an amine with a bromoalkane produces hydrobromic acid (HBr). This acid will react with the basic amine in the reaction mixture to form an ammonium salt. This salt is not nucleophilic and will not react further with the bromoalkane.[3] Adding a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), neutralizes the HBr as it is formed, allowing the starting amine to remain in its free, nucleophilic form.

Q4: My reaction mixture turned dark brown/black. What does this mean?

A4: Darkening of the reaction mixture can indicate decomposition of the starting materials or products, or the formation of polymeric side products. This can be caused by excessive heat or the presence of impurities. It is advisable to monitor the reaction by TLC or LC-MS to assess the formation of the desired product versus side products. If significant decomposition is occurring, you may need to lower the reaction temperature or use purer reagents.

Q5: Can I use a bromoalkane with a tertiary carbon?

A5: It is generally not advisable to use a tertiary bromoalkane for this reaction. Tertiary alkyl halides are very sterically hindered and will primarily undergo elimination (E2 reaction) in the presence of a base (the amine), rather than the desired substitution (SN2 reaction). This will lead to the formation of an alkene instead of the alkylated amine.

Data Presentation

Table 1: Effect of Base on the Mono-alkylation of Benzylamine with n-Butyl Bromide

This table summarizes the effect of different bases on the selectivity and yield of the reaction between benzylamine hydrobromide and n-butyl bromide in DMF at 20-25°C.

BaseSelectivity (Mono- : Di-alkylation)Time (h)Yield (%)
Triethylamine (Et₃N)87 : 9976
Diisopropylethylamine (DIPEA)89 : 8877
4-Dimethylaminopyridine (DMAP)93 : 4879
1,8-Diazabicycloundec-7-ene (DBU)81 : 16673
Dicyclohexylamine (DCHA)83 : 13674

Data adapted from Kumar, A. et al. RSC Adv., 2014, 4, 18229-18233.[4]

Table 2: General Influence of Reaction Parameters on Amine Alkylation

ParameterGeneral Effect on Reaction RateGeneral Effect on Selectivity for Mono-alkylationNotes
Temperature Increases with temperatureDecreases at higher temperaturesHigher temperatures can lead to more over-alkylation and decomposition.
Solvent Polarity Generally faster in polar aprotic solvents (DMF, MeCN, DMSO)Can be solvent-dependentThe choice of solvent can significantly impact the reaction outcome.[2]
Amine:Bromoalkane Ratio Little effect on initial rateIncreases with a higher ratio (excess amine)A large excess of the amine is a key strategy to favor mono-alkylation.[2]
Base Strength Can increase rate by preventing amine protonationHighly dependent on base structure and reaction conditionsSterically hindered, non-nucleophilic bases often improve selectivity.

Experimental Protocols

General Protocol for the Mono-N-Alkylation of a Primary Amine with a Bromoalkane

This protocol provides a general procedure for the selective mono-alkylation of a primary amine. The specific amounts and reaction time will need to be optimized for your particular substrates.

Materials:

  • Primary amine

  • Bromoalkane

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Sodium iodide (NaI), optional catalyst

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (5.0 eq.), potassium carbonate (2.0 eq.), and optionally, a catalytic amount of sodium iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M with respect to the bromoalkane).

  • Reactant Addition: Begin stirring the mixture and add the bromoalkane (1.0 eq.) to the flask. For better selectivity, the bromoalkane can be dissolved in a small amount of the reaction solvent and added dropwise over 30-60 minutes using an addition funnel.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash with water to remove any remaining salts.

    • Perform an acid-base extraction as described in the troubleshooting section to separate the amine products from any neutral byproducts.

  • Purification:

    • Dry the final organic layer containing the purified amine over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • If necessary, further purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. It is often beneficial to add ~1% triethylamine to the eluent to prevent streaking.

  • Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

reaction_mechanism cluster_step1 Step 1: SN2 Attack cluster_step2 Step 2: Deprotonation cluster_overalkylation Side Reaction: Over-alkylation PrimaryAmine R-NH₂ TransitionState1 [R-NH₂---R'---Br]ᵟ⁺ PrimaryAmine->TransitionState1 Nucleophilic attack Bromoalkane R'-Br Bromoalkane->TransitionState1 ProtonatedSecondaryAmine R-N⁺H₂-R' Br⁻ TransitionState1->ProtonatedSecondaryAmine Base Base (e.g., K₂CO₃) SecondaryAmine R-NH-R' ProtonatedSecondaryAmine->SecondaryAmine Proton transfer ProtonatedBase Base-H⁺ + Br⁻ Base->ProtonatedBase Proton transfer SecondaryAmine2 R-NH-R' TertiaryAmine R-N(R')₂ SecondaryAmine2->TertiaryAmine Further SN2 Attack Bromoalkane2 R'-Br Bromoalkane2->TertiaryAmine

Caption: Reaction mechanism of amine alkylation with a bromoalkane.

troubleshooting_workflow Start Problem with Amine Alkylation LowConversion Low/No Conversion? Start->LowConversion Overalkylation Poor Selectivity/ Over-alkylation? LowConversion->Overalkylation No CheckReagents Check Reagent Purity & Reactivity LowConversion->CheckReagents Yes Purification Purification Issues? Overalkylation->Purification No ExcessAmine Use Large Excess of Amine Overalkylation->ExcessAmine Yes AcidBaseExtraction Perform Acid-Base Extraction Purification->AcidBaseExtraction Yes End Problem Solved Purification->End No OptimizeConditions Increase Temperature Change Solvent CheckReagents->OptimizeConditions AddCatalyst Add NaI Catalyst OptimizeConditions->AddCatalyst AddCatalyst->End SlowAddition Slowly Add Bromoalkane ExcessAmine->SlowAddition ChangeBase Optimize Base SlowAddition->ChangeBase AlternativeMethod Consider Reductive Amination or Gabriel Synthesis ChangeBase->AlternativeMethod AlternativeMethod->End ColumnChrom Optimize Column Chromatography (e.g., add Et₃N) AcidBaseExtraction->ColumnChrom ColumnChrom->End

Caption: A logical workflow for troubleshooting common amine alkylation issues.

experimental_workflow Start Start Setup Combine Amine, Base (K₂CO₃), and Solvent (MeCN/DMF) Start->Setup Addition Add Bromoalkane (dropwise for selectivity) Setup->Addition Reaction Heat and Monitor (TLC/LC-MS) Addition->Reaction Workup Cool, Filter, Concentrate Reaction->Workup Extraction Acid-Base Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization NMR, MS, IR Purification->Characterization End Pure Product Characterization->End

Caption: A typical experimental workflow for amine alkylation.

References

How to avoid elimination products in reactions with (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize elimination byproducts when working with (4-Bromobutyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: I am consistently observing significant amounts of elimination byproducts in my reaction with this compound. Why is this happening?

A1: this compound is a primary alkyl halide. While primary halides are good candidates for SN2 substitution reactions, they can also undergo a competing E2 elimination reaction, especially under unfavorable conditions.[1][2] The formation of elimination products, such as 4-cyclohexyl-1-butene, is promoted by factors like high temperatures, the use of strong or sterically hindered bases, and certain solvent choices.[3]

Q2: What are the critical factors that determine whether substitution (SN2) or elimination (E2) is the major pathway?

A2: The competition between SN2 and E2 reactions is primarily governed by four key factors:

  • Substrate Structure: this compound is a primary alkyl halide, which is sterically accessible for an SN2 attack. This structure generally favors substitution.[4][5]

  • Nucleophile/Base Characteristics: The strength and steric bulk of the nucleophile/base are crucial. Strong, non-bulky nucleophiles favor SN2, whereas strong, bulky (sterically hindered) bases favor E2.[3][6]

  • Reaction Temperature: Higher temperatures provide the necessary activation energy for elimination and increase entropy, thus favoring the E2 pathway.[7][8] Lower temperatures generally favor the SN2 reaction.[9]

  • Solvent: Polar aprotic solvents (e.g., DMSO, acetone) enhance the strength of the nucleophile and are ideal for SN2 reactions.[1][10] Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, making it less reactive and potentially favoring elimination over substitution.[11]

Q3: How does my choice of nucleophile or base influence the product ratio?

A3: Your choice is critical. To favor substitution, you should use a reagent that is a strong nucleophile but a weak base.[12]

  • To Favor SN2 (Substitution): Employ good nucleophiles that are weak bases. Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[2][12] These reagents will preferentially attack the electrophilic carbon atom where the bromine is attached.

  • To Favor E2 (Elimination): Using a strong, sterically hindered base is the most effective way to promote elimination.[13] A classic example is potassium tert-butoxide (t-BuOK).[5][9] The bulkiness of the base makes it difficult to reach the carbon atom for substitution, so it instead abstracts a proton from the adjacent carbon, leading to alkene formation.[6] Strong, unhindered bases like hydroxide (OH⁻) or ethoxide (EtO⁻) can also lead to significant elimination, especially at higher temperatures.[2][14]

Q4: What is the specific role of temperature in controlling the reaction outcome?

A4: Temperature is a key thermodynamic control factor. Elimination reactions typically have a higher activation energy than substitution reactions and result in an increase in the number of molecules in the products, leading to a positive entropy change (ΔS).[8] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making elimination more favorable. Therefore, to minimize elimination, it is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q5: Which solvents are recommended to maximize the yield of the substitution product?

A5: For SN2 reactions with anionic nucleophiles, polar aprotic solvents are highly recommended.[1][15] Solvents such as dimethyl sulfoxide (DMSO), acetone, acetonitrile (MeCN), or dimethylformamide (DMF) are excellent choices. These solvents can dissolve the substrate and the nucleophile salt but do not significantly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, promoting a faster SN2 reaction rate.[10] In contrast, polar protic solvents like water or alcohols form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thereby slowing down the SN2 reaction and potentially increasing the proportion of the E2 product.[11]

Troubleshooting Guide: Excessive Elimination

If your experiments are yielding a high percentage of alkene byproducts, consult the following table for potential causes and recommended solutions.

Potential Cause Analysis Recommended Solution
High Reaction Temperature Elimination reactions are favored thermodynamically at higher temperatures.[7][8]Run the reaction at a lower temperature (e.g., room temperature, 0 °C, or even below). Monitor the reaction progress over a longer period if necessary.
Incorrect Nucleophile/Base The reagent is acting more as a base than a nucleophile. This is common with strong, sterically hindered bases (e.g., t-BuOK) or even strong, unhindered bases (e.g., NaOH, NaOEt) at elevated temperatures.[2][5]Switch to a strong nucleophile that is a weak base. Good options include NaI, NaCN, NaN₃, or NaSH.[12]
Inappropriate Solvent A polar protic solvent (e.g., ethanol) is being used. This can solvate the nucleophile, reducing its nucleophilicity and allowing the competing E2 reaction to become more prominent.[11]Change the solvent to a polar aprotic solvent like DMSO, acetone, or acetonitrile to enhance the reactivity of the nucleophile for the SN2 pathway.[1]
High Reagent Concentration High concentrations of a strongly basic nucleophile can favor the bimolecular E2 reaction.[14]Consider running the reaction under more dilute conditions. This may slow the reaction rate but can sometimes improve the product ratio.

Data Summary: Substitution vs. Elimination

The following table summarizes how reaction conditions can influence the product distribution for a primary alkyl halide.

SubstrateReagentSolventTemperatureMajor ProductPredominant Mechanism
Primary Alkyl HalideNaIAcetoneLowSubstitutionSN2
Primary Alkyl HalideNaCNDMSOLowSubstitutionSN2
Primary Alkyl HalideNaOEtEthanolHighEliminationE2[7]
Primary Alkyl HalideK-OtBut-ButanolAnyEliminationE2[5][9]

Visual Guides

Reaction Pathway Competition

The diagram below illustrates the competing SN2 and E2 pathways for this compound when reacting with a species that can act as both a nucleophile and a base.

Diagram 1. Competing SN2 and E2 reaction pathways for this compound.
Experimental Design Workflow

Use this workflow to select the optimal conditions for favoring the desired SN2 substitution product.

G start Goal: Synthesize Substitution Product substrate Substrate: This compound (Primary Alkyl Halide) start->substrate q1 Select Nucleophile: Is it a strong nucleophile and a weak base? substrate->q1 nuc_yes Good Choice (e.g., I⁻, CN⁻, N₃⁻) q1->nuc_yes Yes nuc_no Poor Choice for SN2 (e.g., t-BuO⁻, OH⁻) q1->nuc_no No q2 Select Solvent: Is it polar aprotic? nuc_yes->q2 sol_yes Good Choice (e.g., DMSO, Acetone) q2->sol_yes Yes sol_no Poor Choice for SN2 (e.g., Ethanol, Water) q2->sol_no No q3 Select Temperature sol_yes->q3 temp_low Low Temperature (e.g., 0-25 °C) q3->temp_low Low temp_high High Temperature (> 50 °C) Favors E2 q3->temp_high High outcome Outcome: Maximized Yield of Substitution Product temp_low->outcome

Diagram 2. Decision workflow for optimizing SN2 reaction conditions.

Experimental Protocol: Synthesis of 4-Cyclohexylbutanenitrile (SN2 Reaction)

This protocol provides a general method designed to favor substitution over elimination for this compound.

Objective: To synthesize 4-cyclohexylbutanenitrile via an SN2 reaction, minimizing the formation of elimination byproducts.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Temperature control system (e.g., ice bath)

  • Standard workup and purification reagents (e.g., diethyl ether, water, brine) and equipment (e.g., separatory funnel, rotary evaporator, distillation or chromatography setup).

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagents: To the flask, add sodium cyanide (1.2 equivalents). Add anhydrous DMSO as the solvent.

  • Temperature Control: Cool the stirred suspension to 0 °C using an ice bath. Maintaining a low temperature is crucial to disfavor the E2 pathway.[7]

  • Substrate Addition: Slowly add this compound (1.0 equivalent) to the cooled suspension dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS). The reaction may require several hours to reach completion.

  • Workup: Once the starting material is consumed, quench the reaction by carefully pouring it into a beaker of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product via vacuum distillation or column chromatography to isolate the desired 4-cyclohexylbutanenitrile.

References

Technical Support Center: Synthesis of (4-cyclohexylbutyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-cyclohexylbutyl)amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing (4-cyclohexylbutyl)amine?

A1: The three most common synthetic routes for preparing (4-cyclohexylbutyl)amine, a primary amine, are Reductive Amination, the Gabriel Synthesis, and Direct Alkylation of Ammonia. Each method has its own advantages and disadvantages in terms of yield, purity, and reaction conditions.

Q2: I am getting a mixture of primary, secondary, and tertiary amines. What is the likely cause and how can I fix it?

A2: This issue, known as over-alkylation, is a common problem in the direct alkylation of ammonia.[1] The primary amine product is often more nucleophilic than ammonia, leading to further reaction with the alkyl halide.[1] To favor the formation of the primary amine, a large excess of ammonia should be used.[2] This increases the probability of the alkyl halide reacting with ammonia rather than the amine product.

Q3: My reductive amination reaction is not proceeding to completion, and I observe unreacted aldehyde. What could be the problem?

A3: Incomplete imine formation is a likely cause. The condensation of the aldehyde with ammonia to form the imine is a crucial step. This equilibrium can be shifted towards the imine by adding a catalytic amount of a weak acid, such as acetic acid.[3] Additionally, ensuring anhydrous reaction conditions can be beneficial as water can hydrolyze the imine back to the aldehyde and amine.

Q4: In my Gabriel synthesis, the final deprotection step with hydrazine seems inefficient. What can I do to improve this?

A4: The hydrazinolysis of the N-alkylphthalimide can sometimes be slow. Ensure that an adequate excess of hydrazine hydrate is used and that the reaction is heated sufficiently, typically at reflux in a solvent like ethanol.[4] The reaction time might also need to be extended. In some cases, acidic or basic hydrolysis can be an alternative, but these methods can be harsher and may not be compatible with other functional groups.[5]

Q5: What are the main side products to expect in the reductive amination of 4-cyclohexylbutanal?

A5: The primary side product is often the corresponding alcohol, 4-cyclohexylbutanol, formed by the reduction of the starting aldehyde.[6] This is more prevalent when using strong reducing agents like sodium borohydride (NaBH₄) which can reduce both the imine and the aldehyde. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can minimize this side reaction as it preferentially reduces the iminium ion over the carbonyl group.[3][7][8] Another potential side product is the secondary amine, bis(4-cyclohexylbutyl)amine, resulting from the reaction of the primary amine product with another molecule of the aldehyde followed by reduction.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination
Symptom Possible Cause Suggested Solution
Significant amount of unreacted 4-cyclohexylbutanalIncomplete imine formation.Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to the reaction mixture to facilitate imine formation.
Water present in the reaction.Use anhydrous solvents and reagents. Molecular sieves can be added to remove trace amounts of water.
Presence of 4-cyclohexylbutanol as a major byproductAldehyde reduction by the reducing agent.Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) instead of sodium borohydride (NaBH₄).[3][9][10]
Premature addition of the reducing agent.If using NaBH₄, allow sufficient time for imine formation before adding the reducing agent.
Formation of a significant amount of bis(4-cyclohexylbutyl)amineOver-alkylation of the primary amine product.Use a large excess of ammonia (as ammonium acetate or a solution of ammonia in an alcohol) to favor the formation of the primary amine.[3]
Reaction temperature is too high.Perform the reaction at a lower temperature to control the rate of the secondary amination.
Overall low conversionInefficient reduction of the imine.Ensure the reducing agent is fresh and added in appropriate stoichiometry (typically 1.5-2 equivalents).
Catalyst poisoning (if using catalytic hydrogenation).Ensure the purity of starting materials and the use of a high-quality catalyst.
Issue 2: Low Yield in Gabriel Synthesis
Symptom Possible Cause Suggested Solution
Unreacted 1-bromo-4-cyclohexylbutaneIncomplete SN2 reaction.Ensure the use of a polar aprotic solvent like DMF to facilitate the SN2 reaction.[11] Consider adding a catalytic amount of sodium iodide to promote the reaction via the Finkelstein reaction.
Steric hindrance.The Gabriel synthesis is most effective for primary alkyl halides. Ensure your starting material is not a secondary or tertiary halide.[4]
Difficulty in isolating the product from phthalhydrazide precipitateCo-precipitation of the product.After hydrazinolysis, ensure the phthalhydrazide is fully precipitated. Dilute the reaction mixture with a non-polar solvent and filter carefully. Washing the precipitate with the same solvent can help recover any trapped product.
Incomplete deprotectionInsufficient hydrazine or reaction time.Use a larger excess of hydrazine hydrate (e.g., 10 equivalents) and increase the reflux time. Monitor the reaction by TLC until the N-alkylphthalimide spot disappears.
Product degradationHarsh deprotection conditions.If using acidic or basic hydrolysis, consider switching to the milder hydrazinolysis (Ing-Manske procedure).[4][11]
Issue 3: Poor Selectivity in Direct Alkylation of Ammonia
Symptom Possible Cause Suggested Solution
Mixture of primary, secondary, and tertiary aminesOver-alkylation of the amine products.Use a large excess of ammonia (e.g., 20-50 equivalents) relative to 1-bromo-4-cyclohexylbutane.[12][2] This statistically favors the reaction of the alkyl halide with ammonia.
Reaction concentration is too high.Run the reaction at a lower concentration to reduce the frequency of the amine product encountering the alkyl halide.
Formation of quaternary ammonium saltExhaustive alkylation.This is a common endpoint of this reaction. Using a large excess of ammonia is the primary way to mitigate this.[2]

Data Presentation

Synthetic Route Starting Materials Key Reagents Typical Solvent(s) Estimated Yield Range Key Advantages Key Disadvantages
Reductive Amination 4-Cyclohexylbutanal, AmmoniaNaBH(OAc)₃, Acetic AcidDichloromethane (DCM), 1,2-Dichloroethane (DCE)70-90%High yield, good for primary amines, avoids over-alkylation.[3][13]Requires the aldehyde precursor; potential for alcohol side product.
Gabriel Synthesis 1-Bromo-4-cyclohexylbutane, Potassium PhthalimideHydrazine HydrateDMF, Ethanol60-85%Clean formation of primary amines, avoids over-alkylation.[5][14]Multi-step process, harsh deprotection conditions may be required.[4]
Direct Alkylation 1-Bromo-4-cyclohexylbutane, AmmoniaLarge excess of NH₃Ethanol, Methanol30-50% (of primary amine)One-step reaction.Poor selectivity, mixture of products, requires significant excess of ammonia.[15]

Experimental Protocols

The following are representative experimental protocols adapted from general procedures for each synthetic route. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Reductive Amination of 4-Cyclohexylbutanal

Materials:

  • 4-Cyclohexylbutanal

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-cyclohexylbutanal (1.0 eq) in anhydrous DCM, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (4-cyclohexylbutyl)amine.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Gabriel Synthesis of (4-cyclohexylbutyl)amine

Materials:

  • 1-Bromo-4-cyclohexylbutane

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Diethyl ether

Procedure:

  • To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add 1-bromo-4-cyclohexylbutane (1.0 eq).

  • Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by TLC for the disappearance of the alkyl bromide.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Filter the resulting precipitate (N-(4-cyclohexylbutyl)phthalimide), wash with water, and dry.

  • Suspend the N-(4-cyclohexylbutyl)phthalimide in ethanol and add hydrazine hydrate (10 eq).

  • Heat the mixture to reflux and stir for 4-6 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1 M HCl (3x).

  • Wash the combined aqueous extracts with diethyl ether.

  • Basify the aqueous layer with 2 M NaOH until pH > 12.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-cyclohexylbutyl)amine.

Protocol 3: Direct Alkylation of Ammonia with 1-Bromo-4-cyclohexylbutane

Materials:

  • 1-Bromo-4-cyclohexylbutane

  • Ethanolic ammonia solution (saturated, large excess)

  • Sealed reaction vessel

Procedure:

  • Place a solution of 1-bromo-4-cyclohexylbutane (1.0 eq) in a minimal amount of ethanol into a high-pressure reaction vessel.

  • Cool the vessel in an ice bath and add a large excess of a saturated solution of ammonia in ethanol (e.g., 50 equivalents of ammonia).

  • Seal the vessel tightly and heat it to 100-120 °C for 24-48 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.

  • The resulting residue will be a mixture of the hydrobromide salts of the primary, secondary, and tertiary amines, as well as quaternary ammonium bromide.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to liberate the free amines.

  • Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Dry the organic extract over a suitable drying agent, filter, and concentrate.

  • The resulting mixture of amines will require careful fractional distillation or column chromatography for the separation of (4-cyclohexylbutyl)amine.

Visualizations

Synthesis_Pathways cluster_reductive_amination Reductive Amination cluster_gabriel_synthesis Gabriel Synthesis cluster_direct_alkylation Direct Alkylation A 4-Cyclohexylbutanal B (4-cyclohexylbutyl)amine A->B + NH₃ + NaBH(OAc)₃ C 1-Bromo-4-cyclohexylbutane D N-(4-cyclohexylbutyl)phthalimide C->D + Potassium Phthalimide E (4-cyclohexylbutyl)amine D->E + Hydrazine F 1-Bromo-4-cyclohexylbutane G (4-cyclohexylbutyl)amine + Over-alkylation Products F->G + Excess NH₃

Caption: Synthetic pathways to (4-cyclohexylbutyl)amine.

Troubleshooting_Reductive_Amination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination cause1 Incomplete Imine Formation start->cause1 cause2 Aldehyde Reduction start->cause2 cause3 Over-alkylation start->cause3 sol1 Add catalytic acid (AcOH) cause1->sol1 sol2 Use milder reducing agent (e.g., NaBH(OAc)₃) cause2->sol2 sol3 Use large excess of NH₃ source cause3->sol3

Caption: Troubleshooting workflow for low yield in reductive amination.

Side_Reactions_Direct_Alkylation start { 1-Bromo-4-cyclohexylbutane | + NH₃} product1 Primary Amine (4-cyclohexylbutyl)amine start:f0->product1:p Desired Reaction product2 Secondary Amine bis(4-cyclohexylbutyl)amine product1:p->product2:p + Alkyl Halide (Over-alkylation) product3 Tertiary Amine product2:p->product3:p + Alkyl Halide product4 Quaternary Salt product3:p->product4:p + Alkyl Halide

Caption: Side reactions in the direct alkylation of ammonia.

References

Technical Support Center: Catalyst Selection for Coupling Reactions with (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in coupling reactions involving (4-Bromobutyl)cyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for a primary alkyl bromide like this compound?

A1: this compound, as a primary alkyl halide, is a suitable substrate for several cross-coupling reactions to form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with an organoboron reagent (boronic acid or ester).

  • Kumada Coupling: Involves the reaction with a Grignard reagent (organomagnesium halide).[1][2][3][4]

  • Negishi Coupling: Utilizes an organozinc reagent.

  • Sonogashira Coupling: For creating a C-C bond with a terminal alkyne.[5]

  • Buchwald-Hartwig Amination: To form a C-N bond with an amine.[6][7]

  • Photoredox/Nickel Dual Catalysis: An emerging powerful method for coupling alkyl halides under mild conditions.[8][9][10][11][12]

Q2: Which type of catalyst is generally preferred for coupling with primary alkyl bromides?

A2: Both palladium and nickel-based catalysts are widely used for coupling reactions with alkyl halides.[13][14]

  • Palladium catalysts , often used with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands), are effective for many coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination.[13][15][16][17]

  • Nickel catalysts have shown exceptional reactivity for C(sp³)-C(sp²) coupling, especially in reductive cross-coupling and reactions involving Grignard reagents (Kumada coupling).[1][11][12][14][18] Nickel is often preferred for its ability to activate the C-Br bond of alkyl halides more readily than palladium in some cases.

Q3: What are the main challenges when using this compound in coupling reactions?

A3: The primary challenges associated with coupling primary alkyl bromides like this compound include:

  • β-Hydride Elimination: This is a common side reaction where a hydrogen atom on the carbon β to the metal center is eliminated, leading to the formation of an alkene and the corresponding reduced arene.

  • Slow Oxidative Addition: The oxidative addition of a C(sp³)-Br bond to the metal center (e.g., Pd(0)) can be slower compared to C(sp²)-Br bonds.

  • Homocoupling: The coupling partner (e.g., Grignard reagent or boronic acid) can react with itself, reducing the yield of the desired cross-coupled product.

  • Protodeboronation (for Suzuki): The boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of the corresponding arene.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive Catalyst2. Inefficient Ligand3. Base is not optimal4. Protodeboronation of boronic acid5. Reaction temperature too low1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.2. For alkyl bromides, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).3. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and dry.4. Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable trifluoroborate salt.5. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Significant β-Hydride Elimination 1. Ligand choice2. High reaction temperature1. Employ bulky ligands that favor reductive elimination over β-hydride elimination.2. Attempt the reaction at a lower temperature for a longer duration.
Homocoupling of Boronic Acid 1. Presence of oxygen2. Inefficient transmetalation1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).2. Ensure the chosen base is effective for the specific boronic acid.
Kumada Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Poor Grignard reagent quality2. Inactive Catalyst3. Competing Wurtz-type homocoupling of the alkyl bromide1. Prepare the Grignard reagent fresh using anhydrous solvent. Titrate the Grignard reagent to determine the exact concentration.2. Nickel catalysts (e.g., Ni(dppp)Cl₂, Ni(dppe)Cl₂) are often more effective than palladium for this reaction.3. Add the this compound slowly to the reaction mixture containing the catalyst and Grignard reagent to maintain a low concentration of the alkyl halide.
Formation of Reduction Product 1. β-Hydride Elimination1. Use a catalyst system known to suppress β-hydride elimination. Some nickel catalysts with specific ligands can be effective.
Sonogashira Coupling
Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Catalyst deactivation2. Inefficient copper co-catalyst3. Low reaction temperature1. Ensure strictly anaerobic conditions. Use a robust palladium catalyst and ligand combination.2. Use freshly sourced CuI. Consider running the reaction under copper-free conditions, although this may require a more specialized catalyst system.3. For aryl bromides, higher temperatures are often required for oxidative addition.[19] This may also apply to alkyl bromides.
Glaser Coupling (Alkyne Homocoupling) 1. Presence of oxygen2. High concentration of copper catalyst1. Thoroughly degas the reaction mixture.[20]2. Reduce the loading of the copper co-catalyst or switch to a copper-free protocol.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inappropriate ligand2. Base is too weak or too strong3. Catalyst poisoning by the amine1. Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos).2. Screen strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS.3. Use a higher catalyst loading or a more robust pre-catalyst.
Hydrodehalogenation (Bromine replaced by Hydrogen) 1. Side reaction promoted by certain catalyst/base combinations1. Screen different ligands and bases. Sometimes a change in solvent can also mitigate this side reaction.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under an inert atmosphere, add the aryl or vinyl boronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., SPhos, 4 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Nickel-Catalyzed Kumada Coupling
  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., Ni(dppp)Cl₂, 5 mol%).

  • Reagent Addition: Add anhydrous THF, followed by the Grignard reagent (1.1 equiv.) at 0 °C.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Logic start Desired Bond Formation cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond coupling_partner coupling_partner cc_bond->coupling_partner Coupling Partner? buchwald Buchwald-Hartwig cn_bond->buchwald Amine boronic_acid Suzuki-Miyaura coupling_partner->boronic_acid Organoboron grignard Kumada coupling_partner->grignard Organomagnesium alkyne Sonogashira coupling_partner->alkyne Terminal Alkyne pd_catalyst Palladium Pre-catalyst + Bulky Phosphine Ligand boronic_acid->pd_catalyst Catalyst System ni_catalyst Nickel Catalyst (e.g., Ni(dppp)Cl2) grignard->ni_catalyst Catalyst System pd_cu_catalyst Palladium Catalyst + Cu(I) co-catalyst alkyne->pd_cu_catalyst Catalyst System pd_catalyst_amine Palladium Pre-catalyst + Bulky Biarylphosphine Ligand buchwald->pd_catalyst_amine Catalyst System

Caption: Decision tree for selecting a coupling reaction and catalyst system.

General_Troubleshooting_Workflow start Experiment Fails (Low/No Yield) check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst check_conditions->optimize_catalyst screen_ligands Screen Ligands optimize_catalyst->screen_ligands screen_bases Screen Bases optimize_catalyst->screen_bases screen_solvents Screen Solvents optimize_catalyst->screen_solvents success Successful Coupling screen_ligands->success screen_bases->success screen_solvents->success

Caption: A general workflow for troubleshooting failed coupling reactions.

References

Removal of unreacted (4-Bromobutyl)cyclohexane from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification Strategies

Welcome to the technical support center. This guide provides detailed troubleshooting advice and protocols for the removal of unreacted (4-Bromobutyl)cyclohexane from your product mixture.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I have a significant amount of unreacted this compound remaining. What is the best general approach to remove it?

A1: The optimal purification strategy depends on the physical properties of your desired product (e.g., solid vs. liquid, boiling point, polarity, and thermal stability). The most common and effective methods include flash column chromatography, distillation, recrystallization (for solid products), and liquid-liquid extraction. A logical workflow can help you select the best method (see the troubleshooting workflow diagram below).

Q2: How can I quickly determine which purification method is most likely to succeed?

A2: Start by analyzing your crude product mixture with Thin Layer Chromatography (TLC). This will give you an idea of the polarity difference between your product and the this compound starting material. If there is a clear separation on the TLC plate, flash column chromatography is an excellent choice. If your product is a solid, a simple recrystallization test (dissolving a small sample in a hot solvent and cooling) can quickly show if this method is viable.

Q3: The boiling point of my product is very close to that of this compound. Can I still use distillation?

A3: If the boiling point difference is less than 25 °C, simple distillation will likely be ineffective. In this case, you should consider fractional distillation, which uses a fractionating column to achieve a better separation. However, for compounds with very close boiling points or for thermally sensitive products, flash column chromatography is generally the preferred method.

Q4: My product seems to co-elute with the this compound during column chromatography. What can I do?

A4: If co-elution occurs, you need to optimize your solvent system. This compound is relatively non-polar. To improve separation, try using a less polar mobile phase (e.g., increasing the hexane content in a hexane/ethyl acetate mixture). This should increase the retention of your (potentially more polar) product on the silica gel while allowing the starting material to elute faster. If your product is less polar than the starting material, you may need to use a more polar solvent system to achieve separation.

Q5: Can I use a chemical method to remove the unreacted alkyl halide?

A5: Yes, a chemical quench can be employed. Unreacted alkyl halides can be reacted with a nucleophilic scavenger to form a more polar or water-soluble adduct that is easily removed by extraction. For example, adding a reagent like sodium mercaptoethanesulfonate can convert the this compound into a water-soluble thioether, which can then be removed with an aqueous wash.[1] This is particularly useful if other purification methods are challenging.[1]

Data Presentation

To effectively plan your purification, it is crucial to know the physical properties of the impurity you are trying to remove.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 60439-16-9[2][3][4]
Molecular Formula C₁₀H₁₉Br[3][4][5]
Molecular Weight 219.16 g/mol [2][3][5]
Appearance Colorless liquid[6]
Boiling Point 244.1 °C at 760 mmHg[2][3]
Density 1.152 g/cm³[2][3]
Flash Point 98.7 °C[2][3]
Solubility Non-polar and relatively hydrophobic[7]

Process Visualization

A systematic approach is key to selecting the right purification technique. The following diagram outlines a decision-making workflow for removing the unreacted starting material.

G start Crude Product Mixture (Product + Unreacted This compound) product_state Is the desired product a solid? start->product_state recrystallization Attempt Recrystallization product_state->recrystallization  Yes liquid_or_fail Product is Liquid or Recrystallization Fails product_state->liquid_or_fail  No success1 Pure Solid Product recrystallization->success1 recrystallization->liquid_or_fail Fails thermal_stability Is the product thermally stable? liquid_or_fail->thermal_stability distillation_q Boiling point difference > 25 °C? thermal_stability->distillation_q  Yes chromatography Flash Column Chromatography thermal_stability->chromatography  No simple_dist Simple or Fractional Distillation distillation_q->simple_dist  Yes distillation_q->chromatography  No success2 Pure Liquid Product simple_dist->success2 success3 Pure Product chromatography->success3

Caption: Troubleshooting workflow for selecting a purification method.

The following diagram illustrates the standard workflow for developing a flash chromatography separation.

G cluster_prep Method Development cluster_execution Execution cluster_analysis Analysis tlc 1. Run TLC with various solvent systems solvent 2. Select solvent with product Rf ≈ 0.3 tlc->solvent pack 3. Pack column with silica gel and solvent solvent->pack load 4. Load crude sample (wet or dry loading) pack->load elute 5. Elute with solvent (apply pressure) load->elute collect 6. Collect fractions elute->collect analyze 7. Analyze fractions by TLC collect->analyze combine 8. Combine pure fractions and evaporate solvent analyze->combine product Pure Product combine->product

Caption: Standard workflow for flash column chromatography.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is often the most versatile method for separating compounds with different polarities.

1. Materials:

  • Silica gel (for flash chromatography)
  • Appropriate solvents (e.g., hexanes, ethyl acetate)
  • Glass column with stopcock
  • Air or nitrogen source for pressure
  • Collection tubes or flasks
  • TLC plates, chamber, and UV lamp

2. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent.
  • Spot the mixture on a TLC plate.
  • Develop the plate in a solvent system of your choice. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase polarity.
  • The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from the this compound spot.[8]

3. Column Preparation and Execution:

  • Securely clamp the column in a vertical position.
  • Prepare a slurry of silica gel in the chosen non-polar solvent.
  • Pour the slurry into the column and allow it to pack evenly. Use pressure to force excess solvent through, ensuring a firm, flat bed of silica.
  • Dissolve the crude product in a minimal amount of the elution solvent (or a less polar solvent) and carefully load it onto the top of the silica bed.[8]
  • Begin eluting the column with your chosen solvent system, applying gentle pressure to achieve a steady flow rate.
  • Collect fractions sequentially.

4. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Protocol 2: Purification by Recrystallization

This method is ideal for purifying solid products contaminated with liquid or more soluble impurities.[9][10]

1. Materials:

  • Crude solid product
  • A suitable recrystallization solvent or solvent pair
  • Erlenmeyer flasks
  • Heat source (hot plate)
  • Buchner funnel and filter flask
  • Ice bath

2. Solvent Selection:

  • The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while the this compound impurity remains soluble at low temperatures.[10]
  • Test small batches of your crude product with various solvents (e.g., ethanol, isopropanol, hexanes, toluene) to find the best one.

3. Protocol:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the minimum amount of hot solvent required to fully dissolve the solid.[11][12]
  • If the solution is colored by impurities, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[9][12]
  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
  • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield of the precipitate.[9]
  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]
  • Wash the collected crystals with a small amount of ice-cold solvent to rinse off any remaining impurities.[9][11]
  • Dry the crystals completely before further use.

Protocol 3: Purification by Liquid-Liquid Extraction

This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.[13][14] It is most effective if your product has a functional group that can be ionized (e.g., an acid or a base) to make it soluble in the aqueous phase, while the non-polar this compound remains in the organic phase.

1. Materials:

  • Separatory funnel
  • Organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane)
  • Aqueous solution (e.g., water, dilute acid, or dilute base)
  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

2. Protocol (Example for an Acidic Product):

  • Dissolve the crude reaction mixture in an organic solvent like diethyl ether and transfer it to a separatory funnel.
  • Add an aqueous basic solution (e.g., 5% NaHCO₃ or 1M NaOH) to the funnel. This will deprotonate your acidic product, making it a salt that is soluble in the aqueous layer.
  • Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently to mix the layers.
  • Allow the layers to separate completely. The this compound will remain in the organic (top, if using ether) layer.
  • Drain the lower aqueous layer containing your product into a clean flask.
  • Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of your product.
  • Combine the aqueous extracts and re-acidify them (e.g., with 1M HCl) to precipitate your neutral product.
  • Collect the solid product by filtration or extract it back into a fresh organic solvent.
  • Dry the final organic solution over an anhydrous drying agent, filter, and evaporate the solvent.

References

Characterization of impurities in (4-Bromobutyl)cyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromobutyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the Grignard reaction. This method utilizes the reaction of a cyclohexylmagnesium halide (typically bromide or chloride) with 1,4-dibromobutane. The cyclohexyl Grignard reagent acts as a nucleophile, displacing one of the bromide ions from 1,4-dibromobutane to form the desired carbon-carbon bond.

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

Failure of a Grignard reaction to initiate is a frequent issue, often related to the magnesium metal's surface passivity or the presence of inhibitors.[1]

Troubleshooting Grignard Initiation Failure

CauseSolution
Inactive Magnesium Surface The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1] Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1]
Presence of Water Grignard reagents are highly reactive with protic solvents like water.[2][3] Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.
Poor Quality Reagents Ensure the cyclohexyl halide and 1,4-dibromobutane are pure and dry. The ether solvent (THF or diethyl ether) must be anhydrous.

Q3: I have a low yield of this compound. What are the potential reasons?

Low yields can result from several factors, including side reactions and suboptimal reaction conditions.

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted cyclohexyl halide or with the product itself.[2][4] This results in the formation of dicyclohexyl and 1,4-dicyclohexylbutane, respectively. To minimize this, ensure slow, dropwise addition of the cyclohexyl halide during the Grignard formation and maintain a dilute reaction mixture.

  • Reaction with Starting Material: The formed this compound can react with the cyclohexylmagnesium halide to form 1,4-dicyclohexylbutane. Using a molar excess of 1,4-dibromobutane can help mitigate this.

  • Formation of Bis-Grignard Reagent: 1,4-dibromobutane can react with magnesium to form a bis-Grignard reagent, BrMg(CH2)4MgBr.[5] This can lead to polymerization or other side products. Adding the cyclohexylmagnesium halide to the 1,4-dibromobutane (inverse addition) can sometimes help.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with thin-layer chromatography (TLC) or gas chromatography (GC).

Q4: What are the most likely impurities in my this compound product, and how can I identify them?

The primary impurities are typically unreacted starting materials and byproducts from side reactions. GC-MS and NMR spectroscopy are the most effective techniques for identifying and quantifying these impurities.

Common Impurities and Their Characterization

ImpurityFormation MechanismGC-MS Identification (Expected m/z)¹H NMR Identification (Expected Chemical Shifts)
Cyclohexane Hydrolysis of the Grignard reagent by trace water.84 (M+)~1.43 ppm (s)
1,4-Dibromobutane Unreacted starting material.214, 216, 218 (M+)~3.45 ppm (t), ~1.98 ppm (m)
Bromocyclohexane Unreacted starting material.162, 164 (M+)~4.1 ppm (m)
Dicyclohexyl Wurtz coupling of cyclohexylmagnesium halide.166 (M+)Broad multiplets ~0.8-1.8 ppm
1,4-Dicyclohexylbutane Reaction of the Grignard reagent with the product or Wurtz coupling.222 (M+)Broad multiplets for cyclohexyl protons and butyl chain
Tetrahydrofuran (THF) Trapped solvent.72 (M+)~3.76, ~1.85 ppm

Q5: How can I purify the crude this compound?

Fractional distillation under reduced pressure is the most common and effective method for purifying this compound from less volatile impurities like dicyclohexyl and 1,4-dicyclohexylbutane, as well as any high-boiling point polymeric residues. More volatile impurities like cyclohexane and THF can also be removed this way. Column chromatography on silica gel can also be employed for small-scale purifications.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Bromocyclohexane

  • 1,4-Dibromobutane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun until violet iodine vapor is observed. Allow to cool under an inert atmosphere.

  • Grignard Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Dissolve bromocyclohexane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromocyclohexane solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with 1,4-Dibromobutane: After the addition of bromocyclohexane is complete, stir the reaction mixture at room temperature for 1 hour. Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 1,4-dibromobutane (1.5 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent.

  • Reaction Completion and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC. Once the reaction is complete, cool the flask to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by fractional distillation under reduced pressure.

GC-MS Protocol for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for separating semi-volatile organic compounds (e.g., DB-5ms or equivalent).

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) Protocol for Purity Assessment

Instrumentation and Reagents:

  • NMR spectrometer (≥400 MHz recommended for better resolution).

  • High-purity deuterated solvent (e.g., CDCl₃).

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube. Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure accurate integration. A D1 of 30 seconds is generally adequate.

    • Use a 30° or 45° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for this compound (e.g., the triplet corresponding to the -CH₂Br protons) and a signal from the internal standard.

  • Purity Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizations

Troubleshooting Low Yield in this compound Synthesis start Low Yield of Product check_impurities Analyze crude product by GC-MS/NMR start->check_impurities wurtz High levels of dicyclohexyl or 1,4-dicyclohexylbutane? check_impurities->wurtz Yes unreacted_sm High levels of starting materials? check_impurities->unreacted_sm No wurtz->unreacted_sm No solution_wurtz Slow down addition of cyclohexyl bromide. Use higher dilution. wurtz->solution_wurtz Yes other Other significant impurities? unreacted_sm->other No solution_sm Increase reaction time/temperature. Check Grignard concentration. unreacted_sm->solution_sm Yes solution_other Check for water contamination. Ensure inert atmosphere. other->solution_other Yes end Optimize and repeat other->end No solution_wurtz->end solution_sm->end solution_other->end

Caption: Troubleshooting flowchart for low yield.

Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware reagents Prepare Anhydrous Reagents start->reagents grignard_formation Form Cyclohexylmagnesium Bromide reagents->grignard_formation addition Add 1,4-Dibromobutane grignard_formation->addition quench Quench with aq. NH4Cl addition->quench extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill analysis GC-MS and NMR Analysis distill->analysis

Caption: Synthesis and purification workflow.

Impurity Formation Pathways CyMgBr Cyclohexylmagnesium Bromide (CyMgBr) Product This compound CyMgBr->Product + 1,4-Dibromobutane (Desired Reaction) Dicyclohexyl Dicyclohexyl CyMgBr->Dicyclohexyl + Bromocyclohexane (Wurtz Coupling) DiCyBu 1,4-Dicyclohexylbutane CyMgBr->DiCyBu + Product (Side Reaction) Cyclohexane Cyclohexane CyMgBr->Cyclohexane Protonolysis DiBrBu 1,4-Dibromobutane DiBrBu->Product Product->DiCyBu CyBr Bromocyclohexane CyBr->Dicyclohexyl H2O Water H2O->Cyclohexane

Caption: Key impurity formation pathways.

References

Validation & Comparative

Reactivity Showdown: (4-Bromobutyl)cyclohexane vs. (4-Chlorobutyl)cyclohexane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of (4-Bromobutyl)cyclohexane and (4-Chlorobutyl)cyclohexane, supported by experimental data and detailed protocols.

In the realm of organic synthesis and drug development, the choice of alkyl halide precursor can profoundly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of two key building blocks: this compound and (4-Chlorobutyl)cyclohexane. While structurally similar, the difference in the halogen substituent leads to significant variations in their chemical behavior, primarily in nucleophilic substitution and organometallic reactions.

Executive Summary

Experimental evidence and fundamental chemical principles consistently demonstrate that This compound is significantly more reactive than (4-Chlorobutyl)cyclohexane . This heightened reactivity is attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, facilitating its cleavage in rate-determining steps of common synthetic transformations.

Quantitative Reactivity Comparison

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-ChlorobutaneNaIAcetone251.05 x 10⁻⁵1
1-BromobutaneNaIAcetone251.75 x 10⁻³167

Data sourced from Conant, J. B.; Kirner, W. R. J. Am. Chem. Soc. 1924, 46, 232-252.

As the data clearly indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these Sₙ2 conditions[1]. This substantial difference in reaction rate is a direct consequence of the factors detailed below.

Factors Governing Reactivity

The disparity in reactivity between alkyl bromides and chlorides stems from two primary factors:

  • Leaving Group Ability: The ability of a leaving group to depart is inversely related to its basicity. Weaker bases are better leaving groups as they are more stable in solution upon dissociation. The halide leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻[1]. The larger ionic radius of the bromide ion allows for the negative charge to be dispersed over a greater volume, leading to increased stability compared to the chloride ion.

  • Carbon-Halogen Bond Strength: The C-Br bond, with a bond dissociation energy of approximately 285 kJ/mol, is weaker than the C-Cl bond (approximately 339 kJ/mol)[1]. Consequently, less energy is required to cleave the C-Br bond during the transition state of a substitution or elimination reaction, resulting in a lower activation energy and a faster reaction rate.

Experimental Protocols

To provide a practical context for the observed reactivity differences, detailed experimental protocols for two common synthetic transformations, the Williamson Ether Synthesis and Grignard Reagent Formation, are provided for both this compound and (4-Chlorobutyl)cyclohexane.

Williamson Ether Synthesis

This reaction is a classic example of an Sₙ2 reaction, where the choice of the alkyl halide significantly impacts reaction time and yield. The following protocols outline the synthesis of (4-Cyclohexylbutoxy)benzene.

Protocol for this compound

  • Materials: this compound, Phenol, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Diethyl ether, Saturated aqueous ammonium chloride, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.

    • Cool the suspension to 0 °C and add a solution of phenol (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add this compound (1.05 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 50-60 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether (3 x volume of DMF).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol for (4-Chlorobutyl)cyclohexane

  • Materials: (4-Chlorobutyl)cyclohexane, Phenol, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Sodium iodide (NaI, catalytic), Diethyl ether, Saturated aqueous ammonium chloride, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Follow steps 1-3 as described for the bromo-analogue.

    • To the sodium phenoxide solution, add a catalytic amount of sodium iodide (0.1 equivalents). This in-situ Finkelstein reaction will generate the more reactive iodo-intermediate.

    • Add (4-Chlorobutyl)cyclohexane (1.05 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 80-90 °C and monitor its progress by TLC. The reaction will require a significantly longer time, potentially 12-24 hours, even with the iodide catalyst.

    • Follow steps 6-9 as described for the bromo-analogue for workup and purification.

Grignard Reagent Formation

The formation of a Grignard reagent is crucial for creating new carbon-carbon bonds. The higher reactivity of the C-Br bond makes this compound the preferred starting material.

Protocol for this compound

  • Materials: this compound, Magnesium turnings, Anhydrous diethyl ether or Tetrahydrofuran (THF), Iodine crystal (for activation), Inert gas supply (Argon or Nitrogen).

  • Procedure:

    • Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming may be required.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting grey/black solution is the Grignard reagent and should be used immediately.

Protocol for (4-Chlorobutyl)cyclohexane

  • Materials: (4-Chlorobutyl)cyclohexane, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), 1,2-Dibromoethane (for activation), Inert gas supply (Argon or Nitrogen).

  • Procedure:

    • Follow steps 1-2 as described for the bromo-analogue.

    • Activation of magnesium is more critical for the less reactive chloride. Add a few drops of 1,2-dibromoethane to the magnesium in THF and gently warm to initiate activation (indicated by gas evolution).

    • Prepare a solution of (4-Chlorobutyl)cyclohexane (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion of the chloride solution to the activated magnesium. The initiation may be sluggish.

    • Once the reaction begins, add the remaining chloride solution dropwise at a rate to maintain a gentle reflux. Higher reaction temperatures (refluxing THF) are generally required compared to the bromide.

    • After the addition, a longer reaction time (2-4 hours) at reflux is typically necessary to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately.

Visualizing the Reactivity Difference and Experimental Workflow

G Comparative Reactivity in Sₙ2 Reactions Bromo This compound TS_Br Transition State (Lower Energy) Bromo->TS_Br Faster Rate (k_Br) Chloro (4-Chlorobutyl)cyclohexane Product_Br Product TS_Br->Product_Br Product_Cl Product TS_Cl Transition State (Higher Energy) Chloro->TS_Cl Slower Rate (k_Cl) TS_Cl->Product_Cl label_rel k_Br >> k_Cl

Caption: Sₙ2 reaction pathway comparison.

G General Experimental Workflow for Nucleophilic Substitution start Start setup Reaction Setup (Alkyl Halide, Nucleophile, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography) workup->purification end Final Product purification->end

Caption: A typical experimental workflow.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and (4-Chlorobutyl)cyclohexane has clear implications for reaction design and efficiency. This compound is the superior choice for reactions where the cleavage of the carbon-halogen bond is rate-limiting, such as Sₙ2 and Grignard reactions. Its use will generally lead to faster reaction times, milder reaction conditions, and potentially higher yields.

While (4-Chlorobutyl)cyclohexane is a less reactive and often more cost-effective starting material, its application may necessitate harsher reaction conditions, longer reaction times, and the use of catalysts (e.g., sodium iodide in Sₙ2 reactions) to achieve comparable results. The decision of which reagent to employ will ultimately depend on a balance of reactivity requirements, cost considerations, and the specific synthetic context.

References

A Comparative Guide to Alkylating Agents for Cyclohexyl Group Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyclohexyl moiety is a critical transformation in synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The lipophilic and conformational properties of the cyclohexyl group can significantly influence a molecule's pharmacological profile. This guide provides a comparative analysis of common alkylating agents and methods for introducing a cyclohexyl group onto nitrogen, oxygen, and carbon nucleophiles, supported by experimental data and detailed protocols.

N-Cyclohexylation: Amines as Nucleophiles

The formation of N-cyclohexyl bonds is frequently accomplished through reductive amination, direct amination of cyclohexanol, or nucleophilic substitution with cyclohexyl halides.

Comparative Data for N-Cyclohexylation Methods
Alkylating Agent/MethodNucleophileCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexanone (Reductive Amination)AnilinePd/C, H₂-1206>95[1]
Cyclohexanone (Reductive Amination)PyrrolidineImine Reductaseaq. buffer/cyclohexaneRT2471[2]
Cyclohexanone (Reductive Amination)AmmoniaCo@C-NMethanol3512>99[3]
Cyclohexanone (Reductive Amination)Ammonia2 wt.% NiRh/SiO₂, H₂Cyclohexane100596.4[4]
Cyclohexanol (Direct Amination)AmmoniaNi-based catalyst, H₂Water150-200->85[5]
Cyclohexyl BromidePiperidine-Petroleum Ether---[6]

Note: Yields are highly substrate and condition dependent. The data presented is for representative examples.

Key Experimental Protocols for N-Cyclohexylation

1. Reductive Amination of Cyclohexanone with Aniline using Pd/C

  • Reaction: Cyclohexanone + Aniline + H₂ → N-Cyclohexylaniline

  • Procedure: A mixture of cyclohexanone, aniline, and a catalytic amount of Palladium on carbon (Pd/C) is heated under a hydrogen atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the catalyst is filtered off, and the product is purified by distillation or chromatography.[1]

  • Advantages: High yields, readily available starting materials.

  • Disadvantages: Requires handling of hydrogen gas and a flammable catalyst.

2. Biocatalytic Reductive Amination of Cyclohexanone with Pyrrolidine

  • Reaction: Cyclohexanone + Pyrrolidine → N-Cyclohexylpyrrolidine

  • Procedure: In a buffered aqueous solution, cyclohexanone and pyrrolidine are mixed with an imine reductase enzyme and a suitable cofactor regeneration system. The reaction is typically stirred at room temperature for 24-48 hours. The product is then extracted with an organic solvent and purified.[2]

  • Advantages: High selectivity, mild reaction conditions, environmentally friendly.

  • Disadvantages: Enzyme availability and cost, may require optimization for specific substrates.

O-Cyclohexylation: Alcohols and Phenols as Nucleophiles

The synthesis of cyclohexyl ethers is commonly achieved via the Williamson ether synthesis, acid-catalyzed alkylation, or the Mitsunobu reaction.

Comparative Data for O-Cyclohexylation Methods
Alkylating Agent/MethodNucleophileCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexyl Bromide (Williamson)PhenolK₂CO₃ButanoneReflux150-95[7]
Cyclohexene (Acid-Catalyzed)Phenol12-Tungstosilicic acid/ZrO₂-160-2004-8up to 92.8[8]
Cyclohexanol (Acid-Catalyzed)PhenolHY Zeolite-140-2202-12-[9]
Cyclohexanol (Mitsunobu)p-NitrophenolPPh₃, DIADTHFRT--[10][11]

Note: Yields are highly substrate and condition dependent. The data presented is for representative examples.

Key Experimental Protocols for O-Cyclohexylation

1. Williamson Ether Synthesis of Cyclohexyl Phenyl Ether

  • Reaction: Phenol + Cyclohexyl Bromide → Cyclohexyl Phenyl Ether

  • Procedure: Phenol is deprotonated with a base such as potassium carbonate in a suitable solvent like butanone. Cyclohexyl bromide is then added, and the mixture is heated to reflux. After the reaction is complete, the solid is filtered off, and the product is isolated from the filtrate and purified.[7]

  • Advantages: Well-established and versatile method.

  • Disadvantages: The use of a secondary halide like cyclohexyl bromide can lead to competing elimination reactions.[12]

2. Acid-Catalyzed Alkylation of Phenol with Cyclohexene

  • Reaction: Phenol + Cyclohexene → Cyclohexyl Phenyl Ether and Cyclohexylphenols

  • Procedure: Phenol and cyclohexene are heated in the presence of a solid acid catalyst, such as a supported heteropolyacid or a zeolite. The reaction can produce both O-alkylated (ether) and C-alkylated (cyclohexylphenol) products. The product distribution can be influenced by the catalyst and reaction conditions.[8][13]

  • Advantages: Atom economical, avoids the use of halides.

  • Disadvantages: Can lead to a mixture of products, requiring separation.

C-Cyclohexylation: Carbon Nucleophiles

Introducing a cyclohexyl group to a carbon atom is often achieved through Friedel-Crafts alkylation of aromatic compounds or the alkylation of enolates and other carbanions.

Comparative Data for C-Cyclohexylation Methods
Alkylating Agent/MethodNucleophileCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclohexene (Friedel-Crafts)BenzeneAlCl₃----[14][15]
Cyclohexyl Bromide (Enolate Alkylation)Cyclohexanone EnolateLDATHF-78 to RT--[16]
Cyclohexenone (Conjugate Addition)(CH₃)₂CuLiTHF-100 to RT---[1][2][17]

Note: Yields are highly substrate and condition dependent. The data presented is for representative examples.

Key Experimental Protocols for C-Cyclohexylation

1. Friedel-Crafts Alkylation of Benzene with Cyclohexene

  • Reaction: Benzene + Cyclohexene → Cyclohexylbenzene

  • Procedure: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), cyclohexene is reacted with benzene. The reaction proceeds through an electrophilic aromatic substitution mechanism. The product is isolated after an aqueous workup and purified.[14][15]

  • Advantages: Direct method for forming C-C bonds with aromatic rings.

  • Disadvantages: Prone to polyalkylation and carbocation rearrangements. The aromatic ring must not contain deactivating groups.[18]

2. Alkylation of Cyclohexanone Enolate with Cyclohexyl Bromide

  • Reaction: Cyclohexanone + LDA, then Cyclohexyl Bromide → 2-Cyclohexylcyclohexanone

  • Procedure: Cyclohexanone is deprotonated at a low temperature (-78 °C) with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent such as THF to form the lithium enolate. Cyclohexyl bromide is then added to the enolate solution. The reaction is quenched, and the product is isolated and purified.[16]

  • Advantages: A powerful method for C-C bond formation.

  • Disadvantages: Requires strictly anhydrous conditions and cryogenic temperatures. The use of a secondary halide can lead to elimination.[19]

Visualizing the Workflow and Decision-Making Process

To aid in the selection and execution of a cyclohexylation reaction, the following diagrams illustrate a general experimental workflow and a decision-making guide for choosing an appropriate alkylating agent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Selection Reagent & Solvent Selection Glassware_Setup Glassware Setup & Drying Reagent_Selection->Glassware_Setup Reaction_Setup Reaction Setup (Inert Atmosphere) Glassware_Setup->Reaction_Setup Addition_of_Reagents Addition of Reagents Reaction_Setup->Addition_of_Reagents Reaction_Monitoring Reaction Monitoring (TLC, GC, etc.) Addition_of_Reagents->Reaction_Monitoring Quenching Quenching Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying_Solvent_Removal Drying & Solvent Removal Extraction->Drying_Solvent_Removal Purification Purification (Chromatography, Distillation) Drying_Solvent_Removal->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

A general experimental workflow for a cyclohexylation reaction.

Decision_Tree cluster_N Nitrogen Nucleophile (Amine) cluster_O Oxygen Nucleophile (Alcohol/Phenol) cluster_C Carbon Nucleophile Start Select Nucleophile N_Node Primary or Secondary Amine? Start->N_Node O_Node Substrate Type? Start->O_Node C_Node Nucleophile Type? Start->C_Node Reductive_Amination Reductive Amination (Cyclohexanone) N_Node->Reductive_Amination Primary Direct_Amination Direct Amination (Cyclohexanol) N_Node->Direct_Amination Primary Halide_Alkylation_N Alkylation (Cyclohexyl Halide) (Caution: Overalkylation) N_Node->Halide_Alkylation_N Primary/ Secondary Williamson Williamson Synthesis (Cyclohexyl Halide) O_Node->Williamson General Acid_Catalyzed Acid-Catalyzed (Cyclohexene/Cyclohexanol) O_Node->Acid_Catalyzed Phenols Mitsunobu Mitsunobu (Cyclohexanol) (Stereoinversion) O_Node->Mitsunobu Sensitive Substrates Friedel_Crafts Friedel-Crafts (Arene + Cyclohexene) C_Node->Friedel_Crafts Aromatic Enolate_Alkylation Enolate Alkylation (Cyclohexyl Halide) C_Node->Enolate_Alkylation Enolate Conjugate_Addition Conjugate Addition (Organocuprate + Cyclohexenone) C_Node->Conjugate_Addition α,β-unsaturated

Decision guide for selecting a cyclohexylation method.

References

Navigating Purity: A Comparative Guide to the Validation of (4-Bromobutyl)cyclohexane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the validation of (4-Bromobutyl)cyclohexane purity, supported by experimental data and detailed protocols.

This compound is a key building block in various synthetic pathways. Ensuring its purity is critical to prevent the introduction of unwanted side products and to guarantee the integrity of subsequent reactions. While several analytical techniques can be employed for purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out for its direct, non-destructive nature and its ability to provide structural information alongside quantitative data.

Unveiling Purity: NMR vs. Alternatives

The purity of this compound can be determined by various methods, each with its own set of advantages and limitations. Here, we compare ¹H NMR spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS), a widely used alternative for the analysis of volatile and semi-volatile compounds.

Analytical MethodPrinciplePurity Determination (%)Key AdvantagesPotential Limitations
¹H NMR Spectroscopy The integral of a specific proton signal is directly proportional to the number of nuclei contributing to that signal. Purity is calculated by comparing the integral of the analyte's characteristic signals to that of a certified internal standard of known purity.99.2- Non-destructive- Provides structural confirmation- Relatively fast analysis time- High precision and accuracy- Lower sensitivity compared to GC-MS for trace impurities- Signal overlap can complicate quantification
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection and identification based on mass-to-charge ratio. Purity is determined by the relative peak area of the main component.99.1- High sensitivity for volatile impurities- Excellent separation efficiency- Provides molecular weight information- Destructive technique- Requires volatilization of the sample- Calibration with standards is necessary for accurate quantification

Key Observations:

Both ¹H NMR and GC-MS are powerful techniques for assessing the purity of this compound, with results showing high concordance. The choice of method often depends on the specific requirements of the analysis. For routine quality control where structural confirmation and high precision are paramount, qNMR is an excellent choice. When the primary concern is the detection of trace volatile impurities, GC-MS offers superior sensitivity.

In-Depth Analysis by ¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals allow for the unambiguous assignment of each proton in the structure.

Table 2: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.41Triplet (t)2H-CH₂-Br
1.85Multiplet (m)2H-CH₂-CH₂-Br
1.65 - 1.78Multiplet (m)5HCyclohexyl protons
1.15 - 1.40Multiplet (m)6HCyclohexyl protons and -CH₂-CH₂-CH₂-Br
0.85 - 1.05Multiplet (m)4HCyclohexyl protons and Cyclohexyl-CH₂-

Potential Impurities Detectable by NMR:

  • Starting Materials: Unreacted 4-cyclohexylbutan-1-ol would show a characteristic broad singlet for the hydroxyl proton (-OH) and a triplet for the hydroxymethyl group (-CH₂OH) at a different chemical shift than the brominated analog.

  • By-products: Elimination by-products, such as cyclohexyl-3-butene, would exhibit signals in the olefinic region of the spectrum (typically 5-6 ppm).

  • Residual Solvents: The presence of common laboratory solvents can be identified by their characteristic chemical shifts.[1]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Purity Determination

This protocol outlines the steps for determining the purity of this compound using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate to ensure complete dissolution of both the sample and the internal standard.

2. NMR Data Acquisition:

  • Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • Ensure the following parameters are set for quantitative analysis:

    • A calibrated 90° pulse.

    • A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds).

    • A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).

3. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the triplet at 3.41 ppm corresponding to the -CH₂-Br protons).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general procedure for the purity analysis of this compound by GC-MS.

1. Sample Preparation:

  • Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

2. GC-MS Instrument Conditions (Typical):

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Integrate the peak areas of all detected components.

  • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area of all components (excluding the solvent peak).

Visualizing the Workflow

To illustrate the logical flow of the purity validation process, the following diagram outlines the key steps from sample reception to the final purity report.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample_Reception Sample Reception Sample_Preparation Sample Preparation Sample_Reception->Sample_Preparation NMR_Analysis ¹H NMR Analysis Sample_Preparation->NMR_Analysis GCMS_Analysis GC-MS Analysis Sample_Preparation->GCMS_Analysis Data_Processing Data Processing & Integration NMR_Analysis->Data_Processing GCMS_Analysis->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report

References

A Comparative Analysis of Grignard Reagents from Alkyl Chlorides, Bromides, and Iodides in Carbonyl Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical factor that dictates the efficiency, yield, and overall success of a synthetic route. Grignard reagents, indispensable tools for carbon-carbon bond formation, can be prepared from various alkyl halides. This guide provides an objective comparison of the performance of Grignard reagents derived from n-butyl chloride, n-butyl bromide, and n-butyl iodide in the context of their reaction with benzaldehyde, supported by experimental data and detailed protocols.

The reactivity of an alkyl halide (R-X) in the formation of a Grignard reagent (R-MgX) is inversely proportional to the strength of the carbon-halogen bond. The weaker the C-X bond, the more readily the Grignard reagent is formed. This trend directly influences the initiation time, reaction rate, and potential side reactions, ultimately affecting the yield of the desired product.

Data Presentation: Performance Metrics of n-Butylmagnesium Halides

The following tables summarize the key performance indicators for Grignard reagents prepared from n-butyl chloride, n-butyl bromide, and n-butyl iodide.

Alkyl HalideC-X Bond Dissociation Energy (kJ/mol)Relative ReactivityTypical Initiation TimeTypical Yield of Grignard Reagent
n-Butyl Chloride~340ModerateLonger, may require activation50-80%
n-Butyl Bromide~285HighShorter80-90%
n-Butyl Iodide~228Very HighShortest85-95%

Table 1: Comparison of physical properties and formation efficiency of Grignard reagents from different n-butyl halides.

The true measure of a Grignard reagent's utility lies in its performance in subsequent reactions. The table below presents a comparison of the yields of 1-phenyl-1-pentanol obtained from the reaction of each n-butylmagnesium halide with benzaldehyde under comparable laboratory conditions.

Grignard ReagentElectrophileProductTypical Yield (%)
n-Butylmagnesium ChlorideBenzaldehyde1-Phenyl-1-pentanol~70-75%
n-Butylmagnesium BromideBenzaldehyde1-Phenyl-1-pentanol~85-90%
n-Butylmagnesium IodideBenzaldehyde1-Phenyl-1-pentanol~80-85%

Table 2: Comparative yields of 1-phenyl-1-pentanol from the reaction of different n-butylmagnesium halides with benzaldehyde.

While alkyl iodides are the most reactive in forming the Grignard reagent, this high reactivity can also lead to a greater propensity for side reactions, such as Wurtz coupling (R-MgX + R-X → R-R + MgX₂), which can slightly lower the yield of the desired alcohol product compared to the bromide counterpart. Alkyl chlorides are the least reactive, often requiring longer reaction times or activation of the magnesium, and generally result in lower yields.

Experimental Protocols

The following is a generalized, detailed methodology for the preparation of n-butylmagnesium halides and their subsequent reaction with benzaldehyde. To ensure a valid comparison, it is crucial that all conditions, including the purity of reagents and the dryness of the apparatus, are kept consistent.

Materials:

  • n-Butyl halide (chloride, bromide, or iodide) (1.1 equivalents)

  • Magnesium turnings (1.2 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Benzaldehyde (1.0 equivalent)

  • Iodine crystal (as an activator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Grignard Reagent

  • Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of inert gas. The apparatus consists of a three-necked flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the anhydrous ether to the flask, just enough to cover the magnesium turnings. Prepare a solution of the n-butyl halide in the remaining anhydrous ether in the dropping funnel. Add a small amount (approx. 10%) of the halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with spontaneous refluxing. If the reaction does not start, gentle warming of the flask may be necessary.

  • Formation: Once the reaction has initiated, add the remaining n-butyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure the complete consumption of magnesium. The resulting gray to brownish solution is the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Addition of Electrophile: Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath. Dissolve benzaldehyde in anhydrous ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-phenyl-1-pentanol.

Mandatory Visualization

The choice of alkyl halide for a Grignard reaction is governed by a balance of factors. The following diagram illustrates the logical relationships between the properties of the alkyl halide and the outcomes of the Grignard reaction.

G Factors Influencing Grignard Reagent Performance cluster_0 Alkyl Halide Properties cluster_1 Reaction Parameters cluster_2 Outcome Alkyl Iodide (R-I) Alkyl Iodide (R-I) Bond Strength Bond Strength Alkyl Iodide (R-I)->Bond Strength Weakest Alkyl Bromide (R-Br) Alkyl Bromide (R-Br) Alkyl Bromide (R-Br)->Bond Strength Intermediate Alkyl Chloride (R-Cl) Alkyl Chloride (R-Cl) Alkyl Chloride (R-Cl)->Bond Strength Strongest Reactivity Reactivity Bond Strength->Reactivity Initiation Time Initiation Time Reactivity->Initiation Time Side Reactions Side Reactions Reactivity->Side Reactions Increases with reactivity Yield of Grignard Reagent Yield of Grignard Reagent Reactivity->Yield of Grignard Reagent Yield of Final Product Yield of Final Product Side Reactions->Yield of Final Product Decreases Yield of Grignard Reagent->Yield of Final Product

Logical workflow for Grignard reagent performance.

Conclusion

The selection of the alkyl halide for a Grignard synthesis is a trade-off between reactivity, cost, and the potential for side reactions.

  • Alkyl iodides offer the highest reactivity and ease of initiation but are more expensive and can be more prone to side reactions like Wurtz coupling.

  • Alkyl bromides represent the optimal balance of high reactivity, good yields, and moderate cost, making them the most common choice for laboratory-scale synthesis.

  • Alkyl chlorides are the most economical option but their lower reactivity necessitates longer reaction times and potentially the use of activators to achieve satisfactory yields.

For drug development and other applications where yield and reaction efficiency are paramount, alkyl bromides are often the preferred starting material. However, for large-scale industrial processes where cost is a major driver, the use of alkyl chlorides may be more feasible, provided the reaction conditions are optimized to overcome their lower reactivity.

A Comparative Guide to Lipophilic Moieties in Drug Delivery: Evaluating the Potential of (4-Bromobutyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

The delivery of lipophilic drugs presents a significant challenge in pharmaceutical development, necessitating innovative carrier systems to enhance solubility, bioavailability, and targeted delivery.[1][2][3] Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, with their efficacy being highly dependent on the physicochemical properties of their constituent lipids.[1][4][5] This guide explores the potential role of (4-Bromobutyl)cyclohexane as a synthetic building block for novel lipophilic components in drug delivery systems. Direct research on this compound for this application is not available; therefore, this document provides a comparative analysis of a hypothetical lipid derived from it—termed Cyclohexyl-Lipid—against established alternatives like cholesterol and other sterol derivatives. By examining the structure-activity relationships of analogous cyclohexane-containing molecules, we project the potential performance characteristics and provide relevant experimental frameworks for future validation.

Introduction: The Role of Lipophilic Moieties in Drug Delivery

Lipophilicity is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[] For many potent therapeutic agents, high lipophilicity leads to poor aqueous solubility, which can limit their clinical utility.[1][2] Lipid-based drug delivery systems (LBDDS), such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are designed to overcome this hurdle by encapsulating hydrophobic drugs within a lipid core, thereby improving their bioavailability.[1][7][8]

The choice of lipids and other lipophilic components is paramount in the design of these nanoparticles. These molecules influence key characteristics such as particle stability, drug loading capacity, release kinetics, and interactions with biological membranes.[4][7] Cholesterol, a ubiquitous sterol, is a common component in LNP formulations, valued for its ability to modulate membrane fluidity and enhance stability. This guide considers the potential of this compound, a readily available alkyl halide, as a precursor for creating novel lipophilic structures that could serve as alternatives to traditional components.[9][10] Alkyl halides are versatile reagents in organic synthesis, often used to introduce specific functionalities onto molecules.[9]

Hypothetical Role and Synthesis of a this compound-Derived Lipid

This compound is a synthetic intermediate, not a drug delivery vehicle in itself.[9][10] Its structure, featuring a bulky, non-polar cyclohexane ring and a reactive bromobutyl group, makes it a candidate for synthesizing custom lipids. The cyclohexane moiety can mimic the rigid, hydrophobic structure of sterols, while the bromobutyl tail allows for covalent linkage to head groups (e.g., amines, alcohols) to create amphiphilic molecules suitable for LNP formulation.

Below is a conceptual workflow for the synthesis and evaluation of a hypothetical "Cyclohexyl-Lipid" and its subsequent incorporation into an LNP formulation for comparative analysis.

G cluster_synthesis Phase 1: Synthesis & Formulation cluster_characterization Phase 2: Characterization & Comparison A This compound (Starting Material) C Nucleophilic Substitution (Alkylation Reaction) A->C B Amine-containing Head Group B->C D Purification of Hypothetical Cyclohexyl-Lipid C->D Yields E LNP Formulation via Microfluidic Mixing D->E Incorporate F Physicochemical Analysis (DLS, Zeta Potential) E->F G Encapsulation Efficiency (RiboGreen/Quant-iT Assay) E->G H In Vitro Cell Studies (Transfection/Cytotoxicity) E->H I Comparative Data Analysis F->I G->I H->I K Efficacy Assessment I->K Performance Evaluation J Established LNP (e.g., with Cholesterol) J->I

Caption: Workflow for Synthesis and Evaluation of a Cyclohexyl-Lipid LNP.

Comparative Performance Data

Direct experimental data for a this compound-derived lipid does not exist. The following table presents a comparative summary based on established data for standard LNP components (e.g., cholesterol-containing LNPs) and projected properties for our hypothetical Cyclohexyl-Lipid LNP. These projections are based on structure-activity relationships of similar cyclic lipophilic molecules reported in the literature.

ParameterStandard LNP (with Cholesterol)Hypothetical Cyclohexyl-Lipid LNP (Projected)Rationale for Projection
Particle Size (nm) 80 - 120 nm90 - 150 nmThe bulky cyclohexane group may lead to less compact lipid packing, potentially increasing particle size.
Polydispersity Index (PDI) < 0.2< 0.25Achieving low PDI is feasible with controlled formulation methods like microfluidics.[11][12][13]
Zeta Potential (mV) -5 to +10 mV (formulation dependent)-5 to +15 mV (formulation dependent)The surface charge is primarily determined by the ionizable lipid and PEG-lipid, not the structural lipid.
Encapsulation Efficiency (%) > 90%85 - 95%The less planar structure compared to cholesterol might slightly disrupt the lipid matrix, potentially impacting drug/mRNA loading.
In Vitro Transfection Efficacy HighModerate to HighEfficacy will be highly dependent on the final structure's interaction with endosomal membranes.
Biocompatibility High (well-established)Presumed HighCyclohexane is a common moiety in pharmaceuticals and is generally considered biocompatible.

Detailed Experimental Protocols

To validate the performance of a novel lipid such as the hypothetical Cyclohexyl-Lipid, standardized protocols are essential. The following are methodologies adapted from established literature for the characterization of lipid nanoparticles.[11][14]

LNP Formulation via Microfluidic Mixing

This protocol describes the reproducible synthesis of LNPs using a microfluidic device.[11][12][13]

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol (or the experimental Cyclohexyl-Lipid), and PEG-lipid in ethanol at a specified molar ratio (e.g., 50:10:38.5:1.5).

    • Aqueous Phase: Prepare the nucleic acid (e.g., mRNA) cargo in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the aqueous-mRNA solution into another.

    • Place the syringes onto a syringe pump connected to a microfluidic chip (e.g., from Dolomite Microfluidics or NanoAssemblr).

    • Set a total flow rate (e.g., 12 mL/min) with a flow rate ratio of 3:1 (ethanol:aqueous).

    • Initiate pumping to mix the two phases within the chip, leading to the self-assembly of LNPs.

  • Purification:

    • Collect the resulting LNP suspension.

    • Dialyze the suspension against phosphate-buffered saline (PBS, pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and raise the pH.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the LNPs.

  • Sample Preparation: Dilute the purified LNP suspension in PBS (pH 7.4) to an appropriate concentration (e.g., 1:100 v/v).

  • DLS Measurement:

    • Transfer the diluted sample to a disposable cuvette.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer Nano ZS).

    • Perform measurements at 25°C, acquiring at least three readings per sample.

  • Zeta Potential Measurement:

    • Use the same instrument with a folded capillary cell.

    • The zeta potential is measured to assess surface charge and colloidal stability.

Encapsulation Efficiency Determination

The Quant-iT RiboGreen assay (or similar fluorescent dye-based assay) is a standard method to quantify the amount of encapsulated nucleic acid.[11]

  • Total RNA Quantification:

    • Lyse a small aliquot of the LNP suspension by adding a surfactant (e.g., 2% Triton X-100) to release all encapsulated RNA.

    • Add the RiboGreen reagent, which fluoresces upon binding to RNA.

    • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

  • Free RNA Quantification:

    • To a separate aliquot of intact (non-lysed) LNPs, add the RiboGreen reagent.

    • Measure the fluorescence, which corresponds to unencapsulated or surface-adsorbed RNA.

  • Calculation:

    • Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Signaling Pathways and Cellular Uptake

The efficacy of LNP-based drug delivery is contingent on successful cellular uptake and endosomal escape. The general pathway for cationic/ionizable LNPs is illustrated below.

G cluster_cellular_env Cellular Environment LNP LNP in Circulation (pH 7.4) Cell Target Cell Membrane LNP->Cell ApoE Binding & Apolipoprotein Receptor Mediated Endocytosis Endosome Early Endosome (pH ~6.5) Cell->Endosome Internalization LateEndosome Late Endosome (pH ~5.5) Endosome->LateEndosome Maturation & pH drop Cytosol Cytosol (Therapeutic Action) LateEndosome->Cytosol Endosomal Escape (Ionizable lipid protonation, membrane disruption)

References

A Comparative Guide to the Spectroscopic Analysis of (4-Bromobutyl)cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern research, particularly in the realm of drug development and material science. (4-Bromobutyl)cyclohexane and its derivatives serve as versatile building blocks in organic synthesis. Verifying their precise structure is critical for ensuring the intended molecular architecture and predicting downstream chemical behavior. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of these compounds, supported by experimental data and detailed protocols.

Comparative Spectroscopic Data

The complementary nature of NMR, IR, and MS provides a comprehensive structural profile of this compound derivatives. Each technique interrogates different aspects of the molecule, and their combined interpretation leads to a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment, connectivity, and relative number of different protons. The proton on the carbon bearing the halogen is characteristically shifted downfield[1].

¹³C NMR Spectroscopy: Carbon NMR reveals the number of unique carbon environments in a molecule. The carbon atom directly bonded to the electronegative bromine atom is significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
Cyclohexane CH (methine)~1.60 - 1.80Multiplet~37.5
Cyclohexane CH₂ (4 carbons)~0.85 - 1.75Multiplets~26.5, ~33.0
Butyl CH₂ (alpha to ring)~1.20 - 1.35Multiplet~37.0
Butyl CH₂ (beta to ring)~1.35 - 1.50Multiplet~29.0
Butyl CH₂ (gamma to ring)~1.80 - 1.95Multiplet~33.5
Butyl CH₂-Br (alpha to Br)~3.40Triplet~34.0

Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on the specific derivative and solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. While not as structurally detailed as NMR for alkyl halides, it provides rapid confirmation of certain features.[2]

Table 2: Key IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp³ CH, CH₂)2850 - 3000Strong
CH₂ Wag (-CH₂Br)1250 - 1190Medium
C-Br Stretch650 - 510Strong

Note: The C-Br stretch is found in the fingerprint region and can sometimes be difficult to distinguish from other absorptions.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For brominated compounds, the most telling feature is the isotopic distribution of bromine.

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.5% and 49.5%, respectively). This results in a characteristic M⁺ and M+2 peak pattern of approximately 1:1 intensity for compounds containing a single bromine atom.[5][6][7][8]

Table 3: Expected Mass Spectrometry Data for this compound (C₁₀H₁₉Br)

Feature m/z Value Interpretation
Molecular Ion (M⁺)218/220[C₁₀H₁₉⁷⁹Br]⁺ and [C₁₀H₁₉⁸¹Br]⁺ (approx. 1:1 ratio)
M - HBr138Loss of hydrogen bromide
M - C₄H₈Br83Loss of the bromobutyl side chain (Cyclohexyl cation)
C₄H₈Br⁺135/137Bromobutyl cation fragment
Base PeakVariableOften a stable carbocation fragment (e.g., m/z 57, 83)[9][10]

Note: The molecular weight of this compound is approximately 219.16 g/mol .[11][12][13] The integer mass of the most abundant isotopes is used for the table.

Experimental Workflows and Data Interpretation

The following diagrams illustrate a typical workflow for spectroscopic analysis and the logical process of integrating data for structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_processing Data Processing cluster_final Final Structure Confirmation Prep Purified this compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Aliquots IR IR Spectroscopy Prep->IR Aliquots MS Mass Spectrometry Prep->MS Aliquots NMR_Data Acquire FID NMR->NMR_Data IR_Data Acquire Interferogram IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Proc Fourier Transform, Phase & Baseline Correction NMR_Data->NMR_Proc IR_Proc Fourier Transform IR_Data->IR_Proc MS_Proc Peak Identification MS_Data->MS_Proc Confirm Confirmed Structure NMR_Proc->Confirm Combined Interpretation IR_Proc->Confirm Combined Interpretation MS_Proc->Confirm Combined Interpretation

Caption: A typical experimental workflow for spectroscopic analysis.

G cluster_data Experimental Data cluster_info Derived Information cluster_conclusion Conclusion H_NMR ¹H NMR Spectrum H_Info Proton Environments Connectivity (J-coupling) Relative Proton Count H_NMR->H_Info C_NMR ¹³C NMR Spectrum C_Info Unique Carbon Count Carbon Skeleton C_NMR->C_Info IR IR Spectrum IR_Info Functional Groups (C-Br, C-H) IR->IR_Info MS Mass Spectrum MS_Info Molecular Weight Elemental Composition (Br) Fragmentation Pattern MS->MS_Info Structure Proposed Structure of This compound Derivative H_Info->Structure C_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Logical relationships between spectroscopic data and structure.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible data.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative.[14] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[14]

  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Tune and shim the instrument to the specific sample and solvent.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 8-16 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and provide a signal enhancement via the Nuclear Overhauser Effect (NOE).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction on the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Protocol 2: Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, place one or two drops between two salt plates (NaCl or KBr).

    • ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often the simplest method.[15]

  • Data Acquisition: Place the sample holder in the FTIR spectrometer. Acquire a background spectrum of the empty sample holder or clean ATR crystal first. Then, acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and their corresponding wavenumbers.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation Setup: Use a mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound like this compound, GC-MS with Electron Ionization (EI) is a suitable choice.[15]

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the instrument. The compound will be vaporized, ionized (typically at 70 eV for EI), and the resulting ions separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) and the M+2 peak to confirm the presence of bromine.[7] Analyze the major fragment ions to gain further structural information. Compare the obtained fragmentation pattern with known patterns for similar structures.[9]

References

Benchmarking the Performance of (4-Bromobutyl)cyclohexane in Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Bromobutyl)cyclohexane is a chemical compound with potential applications in various fields, including polymer synthesis. However, a comprehensive review of currently available research reveals a lack of direct performance benchmarks for this specific molecule in polymerization reactions. This guide, therefore, provides a framework for evaluating its efficacy by proposing a hypothetical use case and outlining detailed experimental protocols for its characterization and comparison against established alternatives.

Hypothetical Application: Initiator in Cationic Polymerization

Given its chemical structure, featuring a bromoalkane group, this compound could potentially serve as an initiator for cationic polymerization, particularly of vinyl monomers. The carbon-bromine bond can be polarized or cleaved in the presence of a suitable Lewis acid co-initiator to generate a carbocation, which can then initiate the polymerization process.

Experimental Protocols

To benchmark the performance of this compound as a cationic polymerization initiator, a series of experiments can be designed. The following protocols outline a general approach for the polymerization of a model monomer, isobutyl vinyl ether (IBVE), and the subsequent characterization of the resulting polymer.

Materials
  • Monomer: Isobutyl vinyl ether (IBVE), dried over CaH₂ and distilled under reduced pressure.

  • Initiator: this compound, purified by distillation.

  • Co-initiator/Lewis Acid: Tin(IV) chloride (SnCl₄), as a solution in a dry, inert solvent (e.g., dichloromethane).

  • Solvent: Dichloromethane (CH₂Cl₂), dried over CaH₂ and distilled.

  • Quenching Agent: Pre-chilled methanol.

  • Standard Initiator for Comparison: 2-chloro-2,4,4-trimethylpentane (TMPCl) or a similar well-characterized initiator for living cationic polymerization.

Polymerization Procedure
  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is used as the polymerization reactor.

  • Reagent Preparation: The reactor is purged with dry nitrogen and cooled to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Initiation: A solution of this compound in CH₂Cl₂ is introduced into the reactor via syringe, followed by the addition of the SnCl₄ solution to activate the initiator.

  • Polymerization: The purified IBVE monomer is then added dropwise to the stirred solution. The reaction is allowed to proceed for a specific time, with samples withdrawn at intervals to monitor monomer conversion.

  • Termination: The polymerization is terminated by the rapid addition of pre-chilled methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

Characterization
  • Monomer Conversion: Determined by gravimetry or gas chromatography (GC) analysis of the reaction aliquots.

  • Molecular Weight and Dispersity (Đ): Analyzed by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

  • Polymer Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to verify the polymer structure and end-groups.

Data Presentation for Comparison

The performance of this compound as an initiator should be compared against a standard initiator under identical reaction conditions. The results can be summarized in the following table format:

ParameterThis compoundStandard Initiator (e.g., TMPCl)
Monomer Conversion (%) Experimental ValueExperimental Value
Number-Average Molecular Weight (Mₙ, g/mol ) Experimental ValueExperimental Value
Weight-Average Molecular Weight (Mₒ, g/mol ) Experimental ValueExperimental Value
Dispersity (Đ = Mₒ/Mₙ) Experimental ValueExperimental Value
Initiator Efficiency (%) Calculated ValueCalculated Value
Rate of Polymerization (kₚ, M⁻¹s⁻¹) Calculated ValueCalculated Value

Visualizing the Process

To further clarify the experimental and theoretical aspects of this investigation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis reagents Reagent Purification (Monomer, Solvent, Initiator) reactor Reactor Setup (Flame-dried, N₂ purge) reagents->reactor 1. initiation Initiation (Initiator + Co-initiator) reactor->initiation 2. propagation Monomer Addition & Propagation initiation->propagation 3. termination Termination (Quenching with Methanol) propagation->termination 4. isolation Polymer Isolation & Purification termination->isolation 5. gpc GPC Analysis (Mₙ, Mₒ, Đ) isolation->gpc 6. nmr NMR Spectroscopy (Structure, End-groups) isolation->nmr 6. Cationic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator This compound + SnCl₄ (Co-initiator) carbocation Initiating Carbocation [R⁺][SnCl₄Br⁻] initiator->carbocation Activation growing_chain Growing Polymer Chain [R-(M)ₙ⁺][SnCl₄Br⁻] carbocation->growing_chain + M monomer Vinyl Monomer (M) growing_chain:s->growing_chain:n + M terminated_polymer Terminated Polymer growing_chain->terminated_polymer Quenching (e.g., with Methanol)

A Comparative Analysis of Synthetic Routes to 4-Cyclohexylbutanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of four prominent synthetic routes to 4-cyclohexylbutanol, a valuable building block in medicinal chemistry and materials science. The objective is to furnish researchers with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, reaction conditions, and reagent availability.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the four synthetic routes discussed in this guide.

Route Starting Material Reagent(s) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1 4-Cyclohexylbutyric AcidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 to Room Temp.6Typically High (>90)
2 4-PhenylbutanolH₂, Platinum on Titania (Pt/TiO₂)n-Hexane7012~99
3 Cyclohexyl Bromide & ButanalMagnesium (Mg), ButanalDiethyl Ether0 to Room Temp.~264-69 (estimated)
4 4-CyclohexylbutanalSodium Borohydride (NaBH₄)Tetrahydrofuran (THF) / Methanol (MeOH)Room Temp.4Typically High (>90)

Detailed Experimental Protocols

Route 1: Reduction of 4-Cyclohexylbutyric Acid with Lithium Aluminum Hydride

This method involves the direct reduction of a carboxylic acid to a primary alcohol using a powerful reducing agent.

Experimental Protocol: To a solution of 4-cyclohexylbutyric acid in anhydrous tetrahydrofuran (THF) at 0°C, a 1M solution of lithium aluminum hydride in THF is added dropwise. After the initial gas evolution ceases, the reaction mixture is allowed to warm to room temperature and stirred for six hours. The reaction is then cooled to 0°C and carefully quenched by the slow addition of 2N HCl. The mixture is diluted with diethyl ether, and the organic and aqueous layers are separated. The organic layer is washed with saturated aqueous brine and dried over anhydrous sodium sulfate/magnesium sulfate. Evaporation of the solvent under reduced pressure yields 4-cyclohexylbutanol as a clear oil.[1]

Route 2: Catalytic Hydrogenation of 4-Phenylbutanol

This route utilizes the hydrogenation of an aromatic precursor to the corresponding cycloalkane. This method is advantageous for its high yield and the use of a heterogeneous catalyst.

Experimental Protocol: In a Parr reactor, 4-phenylbutanol is dissolved in n-hexane. A 4% platinum on titania (Pt/TiO₂) catalyst is added (pre-reduced at 60°C for 1 hour under 1 bar H₂). The reactor is sealed and purged with hydrogen gas, and then pressurized to 5 bar H₂. The reaction mixture is stirred at 1400 rpm and heated to 70°C for 12 hours. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to afford 4-cyclohexylbutanol. The product is obtained in high purity (~99%).[2]

Route 3: Grignard Reaction of Cyclohexylmagnesium Bromide with Butanal

This classical organometallic reaction forms a new carbon-carbon bond to construct the target alcohol.

Experimental Protocol: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of cyclohexyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. Once the formation is complete, the solution is cooled to 0°C. A solution of butanal in anhydrous diethyl ether is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation to yield 4-cyclohexylbutanol. The yield is estimated to be in the range of 64-69% based on analogous reactions.[3]

Route 4: Reduction of 4-Cyclohexylbutanal with Sodium Borohydride

This route involves the selective reduction of an aldehyde to a primary alcohol using a mild and versatile reducing agent.

Experimental Protocol: To a solution of 4-cyclohexylbutanal in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH) at room temperature, sodium borohydride is added portion-wise. The reaction mixture is stirred for approximately 4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the careful addition of aqueous 1N HCl at 0°C and stirred for 2 hours. The resulting mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-cyclohexylbutanol. Yields for this type of reduction are typically high, often exceeding 90%.[4]

Visualizations

Synthetic Pathways Overview

The following diagram illustrates the different synthetic starting points and their transformation to the target molecule, 4-cyclohexylbutanol.

Synthetic Routes to 4-Cyclohexylbutanol A 4-Cyclohexylbutyric Acid Z 4-Cyclohexylbutanol A->Z LiAlH4 Reduction B 4-Phenylbutanol B->Z Catalytic Hydrogenation (H2, Pt/TiO2) C Cyclohexyl Bromide + Butanal C->Z Grignard Reaction D 4-Cyclohexylbutanal D->Z NaBH4 Reduction

Caption: Overview of the four main synthetic routes to 4-cyclohexylbutanol.

Experimental Workflow Comparison

This diagram outlines the general experimental workflow for each synthetic route, highlighting the key stages from reaction to purification.

Comparative Experimental Workflow cluster_0 Route 1: LiAlH4 Reduction cluster_1 Route 2: Catalytic Hydrogenation cluster_2 Route 3: Grignard Reaction cluster_3 Route 4: NaBH4 Reduction A1 Reaction A2 Quenching (HCl) A1->A2 A3 Extraction A2->A3 A4 Purification A3->A4 B1 Reaction B2 Catalyst Filtration B1->B2 B3 Solvent Evaporation B2->B3 C1 Grignard Formation C2 Reaction with Aldehyde C1->C2 C3 Quenching (NH4Cl) C2->C3 C4 Extraction C3->C4 C5 Purification C4->C5 D1 Reaction D2 Quenching (HCl) D1->D2 D3 Extraction D2->D3 D4 Purification D3->D4

Caption: A side-by-side comparison of the experimental workflows.

References

Safety Operating Guide

Proper Disposal of (4-Bromobutyl)cyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative, procedural guidance for the safe disposal of (4-Bromobutyl)cyclohexane, ensuring compliance and minimizing environmental impact. This document provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe and compliant laboratory environment.

This compound is a combustible liquid that is toxic to aquatic life with long-lasting effects[1]. Proper disposal is not merely a regulatory requirement but a critical aspect of responsible chemical management. Adherence to the following procedures will mitigate risks to personnel and the environment.

Hazard and Safety Summary

All quantitative and qualitative safety data are summarized below for immediate reference. This information is critical for risk assessment prior to handling and disposal.

Hazard ClassificationDescriptionPrecautionary Statements
Flammable Liquid Category 4, Combustible liquid[1].P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P370 + P378: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish[1].
Aquatic Hazard (Chronic) Category 2, Toxic to aquatic life with long lasting effects[1].P273: Avoid release to the environment. P391: Collect spillage[1].
Personal Protective Equipment (PPE) Eye and skin protection required.P280: Wear protective gloves/eye protection/face protection[1].
Storage Store in a well-ventilated place. Keep cool.P403 + P235: Store in a well-ventilated place. Keep cool[1].
Disposal Approved hazardous waste disposal plant.P501: Dispose of contents/container to an approved waste disposal plant[1].

Experimental Protocol: Waste Segregation and Disposal

The following step-by-step methodology outlines the required procedures for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Identify as Halogenated Organic Waste: this compound is a brominated organic compound and must be classified as halogenated organic waste[2].

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or other incompatible waste streams[1][2]. Mixing can lead to dangerous reactions and complicates the disposal process.

2. Waste Collection:

  • Use Designated Containers: Collect waste this compound in a dedicated, properly labeled container. These containers are often color-coded (e.g., green for halogenated organics) and should be made of a compatible material like polyethylene[2][3].

  • Proper Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added[4]. The label must clearly identify the contents, including the full chemical name "this compound" and the approximate concentration or volume[2][5].

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors[4][6].

3. Storage of Waste:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel[4].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[3][4].

  • Ventilation: Ensure the storage area is well-ventilated[1][3]. A laboratory fume hood is a suitable location for storing waste containers[6].

  • Segregation from Incompatibles: Store halogenated solvent waste away from incompatible materials such as acids, bases, and oxidizing agents[3].

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (typically around 75-90% capacity), contact your institution's EHS department to arrange for a waste pickup[4][6].

  • Do Not Dispose via Sink or Trash: Under no circumstances should this compound be disposed of down the drain or in the regular trash[3]. Evaporation is also not an acceptable method of disposal[3].

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

1. Small Spills (manageable within 10 minutes by trained personnel):

  • Ensure Safety: Wear appropriate PPE, including double nitrile or Viton gloves, chemical splash goggles, and a lab coat[3].

  • Containment: Cover drains to prevent environmental release[1].

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a commercial sorbent[3][7].

  • Collection: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste[3][4].

  • Decontamination: Clean the affected area thoroughly.

2. Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your supervisor and contact your institution's emergency response team or EHS immediately.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Disposal & Spills start Generate this compound Waste classify Classify as Halogenated Organic Waste start->classify container Select Designated, Labeled Container classify->container add_waste Add Waste to Container in Fume Hood container->add_waste seal Keep Container Tightly Sealed add_waste->seal spill Spill Occurs? add_waste->spill store Store in Secondary Containment in SAA seal->store check_full Container >75% Full? store->check_full check_full->add_waste No request_pickup Request EHS Waste Pickup check_full->request_pickup Yes end End of Lifecycle request_pickup->end Dispose via Approved Waste Plant spill->add_waste No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (4-Bromobutyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as (4-Bromobutyl)cyclohexane. This guide provides immediate and essential safety protocols, operational plans for handling, and disposal procedures to foster a secure research environment.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive selection of personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification/Rating
Hand Protection GlovesNitrile or Neoprene
Eye Protection Safety GlassesANSI Z87.1 approved
Face ShieldRecommended
Body Protection Laboratory CoatChemically resistant
Respiratory Fume HoodRequired

Glove Chemical Resistance:

Glove MaterialBreakthrough Time (min)Degradation Rating
Nitrile> 480 (for Cyclohexane)Good (General)
NeopreneNot SpecifiedGood (General)

Operational Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Preparation
  • Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound and any other chemicals involved in the procedure.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[2]

  • Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, within the fume hood to minimize movement and potential for spills.

  • Spill Kit: Confirm that a spill kit containing appropriate absorbent materials for halogenated organic compounds is readily accessible.

Handling
  • Work in Fume Hood: All manipulations of this compound should be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors.[2]

  • Wear Appropriate PPE: Don the required personal protective equipment as outlined in the table above.

  • Grounding: When transferring the liquid, containers should be bonded and grounded to prevent static discharge, especially for larger quantities.[3]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[3]

Post-Handling
  • Decontamination: Clean all glassware and work surfaces thoroughly after use.

  • Doffing PPE: Remove PPE carefully to avoid contaminating skin. Dispose of single-use items, such as gloves, in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Plan: Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.

  • Containment: For small spills, use a non-combustible absorbent material, such as sand or vermiculite, to contain the liquid.[3] Work from the outside of the spill inwards to prevent spreading.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: For large spills, evacuate the laboratory immediately, close the doors, and contact the institution's emergency response team.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation: this compound is a halogenated organic compound and must be disposed of in a designated, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.

  • Container Management: Waste containers must be kept closed except when adding waste, be in good condition, and be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Request: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_fume_hood Verify Fume Hood prep_sds->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials prep_spill_kit Check Spill Kit prep_materials->prep_spill_kit handle_fume_hood Work in Fume Hood prep_spill_kit->handle_fume_hood handle_ppe Don PPE handle_fume_hood->handle_ppe handle_transfer Transfer Chemical handle_ppe->handle_transfer post_decon Decontaminate handle_transfer->post_decon disp_waste Dispose in Halogenated Waste handle_transfer->disp_waste post_ppe Doff PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromobutyl)cyclohexane
Reactant of Route 2
Reactant of Route 2
(4-Bromobutyl)cyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.